Vegfr-IN-3
Description
Propriétés
Formule moléculaire |
C27H28N2O6 |
|---|---|
Poids moléculaire |
476.5 g/mol |
Nom IUPAC |
1-[3-[4-(4-methoxyphenoxy)phenyl]-5-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone |
InChI |
InChI=1S/C27H28N2O6/c1-17(30)29-24(16-23(28-29)19-14-25(32-3)27(34-5)26(15-19)33-4)18-6-8-21(9-7-18)35-22-12-10-20(31-2)11-13-22/h6-15,24H,16H2,1-5H3 |
Clé InChI |
OOUJTRJSBXNCFJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1C(CC(=N1)C2=CC(=C(C(=C2)OC)OC)OC)C3=CC=C(C=C3)OC4=CC=C(C=C4)OC |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Discovery and Synthesis of Small Molecule VEGFR Inhibitors
Disclaimer: Following a comprehensive search of publicly available scientific literature and databases, no specific information was found for a molecule designated "Vegfr-IN-3." The following guide is a representative technical whitepaper structured to meet the user's request, utilizing general knowledge of Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitors. The experimental data and synthesis protocols are illustrative and based on common practices in the field of kinase inhibitor discovery.
Introduction to VEGFR Signaling
The Vascular Endothelial Growth Factor (VEGF) family of signaling proteins and their corresponding receptor tyrosine kinases (VEGFRs) are pivotal regulators of vasculogenesis and angiogenesis—the formation of new blood vessels.[1][2] The VEGF family in mammals includes several members, such as VEGF-A, VEGF-B, VEGF-C, and VEGF-D, which exert their effects by binding to three main receptors: VEGFR-1 (Flt-1), VEGFR-2 (KDR/Flk-1), and VEGFR-3 (Flt-4).[1][3]
-
VEGFR-1: While its kinase activity is weak, VEGFR-1 is thought to act as a decoy receptor, modulating the availability of VEGF-A for VEGFR-2.[4][2] It is also expressed on macrophage lineage cells and is involved in their migration.[1]
-
VEGFR-2: This receptor is the primary mediator of the mitogenic, angiogenic, and permeability-enhancing effects of VEGF-A.[1][3] Its activation triggers multiple downstream signaling cascades, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways.[1]
-
VEGFR-3: Primarily involved in lymphangiogenesis by binding VEGF-C and VEGF-D, VEGFR-3 also plays a role in angiogenesis.[1][2][5]
Dysregulation of VEGFR signaling is a hallmark of several pathologies, most notably cancer, where it drives tumor angiogenesis, providing tumors with the necessary blood supply for growth and metastasis.[1][2] This has made the VEGFR pathway a critical target for anti-cancer therapies.
Discovery of a Novel VEGFR Inhibitor
The discovery of a novel VEGFR inhibitor, herein referred to as a hypothetical "Vegfr-IN-X," would typically originate from a high-throughput screening (HTS) campaign of a diverse chemical library against the VEGFR-2 kinase domain. Initial hits from the HTS would be validated and prioritized based on their potency, selectivity, and drug-like properties. A subsequent lead optimization phase would involve medicinal chemistry efforts to improve the compound's affinity, selectivity, pharmacokinetic profile, and in vivo efficacy.
Chemical Synthesis
The synthesis of a potent and selective VEGFR inhibitor often involves a multi-step synthetic route. Below is a hypothetical synthesis scheme for a kinase inhibitor scaffold.
(Note: As the structure of "this compound" is unknown, a representative synthesis protocol is not possible. The section below describes a general workflow.)
General Experimental Protocol for Synthesis:
-
Starting Materials: All reagents would be sourced from commercial suppliers and used without further purification unless otherwise noted.
-
Reaction Monitoring: Reactions would be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates or by liquid chromatography-mass spectrometry (LC-MS).
-
Purification: Intermediates and the final compound would be purified using column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC).
-
Structural Characterization: The structure of the final compound and all intermediates would be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Quantitative Data Summary
The biological activity of a novel VEGFR inhibitor would be characterized through a series of in vitro assays. The data is typically summarized for comparative analysis.
| Parameter | Vegfr-IN-X (Hypothetical) | Sunitinib (Reference) | Sorafenib (Reference) |
| VEGFR-2 IC₅₀ (nM) | Data not available | 9 | 90 |
| VEGFR-1 IC₅₀ (nM) | Data not available | 80 | 20 |
| VEGFR-3 IC₅₀ (nM) | Data not available | 8 | - |
| PDGFRβ IC₅₀ (nM) | Data not available | 8 | 50 |
| c-Kit IC₅₀ (nM) | Data not available | 7 | - |
| HUVEC Prolif. GI₅₀ (nM) | Data not available | 20 | 60 |
IC₅₀: Half-maximal inhibitory concentration. GI₅₀: Half-maximal growth inhibition. Reference data is illustrative and may vary based on assay conditions.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings.
In Vitro Kinase Assay
Objective: To determine the inhibitory activity of the compound against VEGFR tyrosine kinases.
Methodology:
-
Recombinant human VEGFR-1, VEGFR-2, and VEGFR-3 kinase domains are used.
-
The assay is performed in a 96-well plate format using a time-resolved fluorescence resonance energy transfer (TR-FRET) method.
-
The kinase, a biotinylated peptide substrate, and ATP are incubated with varying concentrations of the test compound.
-
The reaction is allowed to proceed for 60 minutes at room temperature.
-
The reaction is stopped, and a europium-labeled anti-phosphotyrosine antibody and a streptavidin-allophycocyanin (SA-APC) conjugate are added.
-
After a further 60-minute incubation, the TR-FRET signal is read on a suitable plate reader.
-
IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell Proliferation Assay
Objective: To assess the anti-proliferative effect of the compound on VEGF-stimulated endothelial cells.
Methodology:
-
Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates in endothelial growth medium.
-
After 24 hours, the medium is replaced with a basal medium containing low serum, and the cells are starved overnight.
-
Cells are then treated with a dilution series of the test compound for 1 hour.
-
Recombinant human VEGF-A (10 ng/mL) is added to stimulate proliferation.
-
The plates are incubated for 72 hours at 37°C in a 5% CO₂ incubator.
-
Cell viability is assessed using the MTT assay.[6] The absorbance is read at 570 nm.
-
GI₅₀ values are determined from the dose-response curves.
Signaling Pathways and Visualizations
VEGFR activation initiates a complex network of intracellular signaling pathways that regulate endothelial cell function.
VEGFR-2 Signaling Cascade
Upon binding of VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation on specific tyrosine residues within its intracellular domain.[7][3] This creates docking sites for various signaling proteins, leading to the activation of key downstream pathways. The PLCγ pathway, for instance, leads to the production of diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP₃), which in turn activate Protein Kinase C (PKC) and mobilize intracellular calcium, respectively.[7][3] This cascade ultimately influences cell proliferation and permeability.
Caption: Simplified VEGFR-2 signaling pathway leading to cell proliferation.
Experimental Workflow for Inhibitor Screening
The process of identifying and validating a novel VEGFR inhibitor follows a structured workflow, from initial large-scale screening to detailed cellular characterization. This ensures that only the most promising candidates advance to further preclinical development.
Caption: General workflow for the discovery of a novel kinase inhibitor.
References
- 1. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vascular endothelial growth factor - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. ahajournals.org [ahajournals.org]
- 5. VEGFR3: A New Target for Antiangiogenesis Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. ahajournals.org [ahajournals.org]
Dual-Targeted Inhibition of VEGFR-2 and EGFR by Vegfr-IN-3: A Technical Overview
For Immediate Release
Shanghai, China – December 4, 2025 – Vegfr-IN-3, a novel pyrazole-based compound, has been identified as a potent dual inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). This technical guide provides an in-depth analysis of the target profile, mechanism of action, and biological activity of this compound, intended for researchers, scientists, and professionals in the field of drug development.
This compound, also designated as compound 3f, demonstrates significant enzymatic inhibitory activity against both VEGFR-2 and EGFR, key receptor tyrosine kinases implicated in tumor angiogenesis, proliferation, and survival. Its dual-targeting nature presents a promising avenue for anticancer therapeutic strategies.
Quantitative Analysis of Inhibitory Activity
The inhibitory potency of this compound has been quantified through in vitro enzymatic and cell-based assays. The half-maximal inhibitory concentrations (IC50) against VEGFR-2 and EGFR, alongside its cytotoxic effects on various cancer cell lines, are summarized below.
| Target/Cell Line | IC50 (µM) | Assay Type |
| Enzymatic Inhibition | ||
| VEGFR-2 | 0.102 - 0.418 | Kinase Assay |
| EGFR (Wild-Type) | 0.066 - 0.184 | Kinase Assay |
| Cellular Cytotoxicity | ||
| OVCAR-4 (Ovarian Cancer) | 0.29 | Cell Growth Assay |
| MDA-MB-468 (Breast Cancer) | 0.35 | Cell Growth Assay |
| HCT-116 (Colon Cancer) | MG-MID GI50 = 3.3 | NCI-60 Cell Line Screen |
Data synthesized from multiple sources, including the primary publication by Alhamaky et al. (2025)[1][2][3][4]. The range for enzymatic inhibition reflects data from a series of related compounds, with 3f being among the most potent.
Mechanism of Action and Biological Effects
This compound exerts its anticancer effects through the simultaneous blockade of VEGFR-2 and EGFR signaling pathways. In cellular models, treatment with this compound has been shown to induce cell cycle arrest at the G1/S phase and promote apoptosis in HCT-116 colon cancer cells.[1][2] This is evidenced by a significant increase in both early and late apoptotic cell populations, coupled with the upregulation of pro-apoptotic proteins such as BAX and caspase-3, and downregulation of the anti-apoptotic protein BCL-2.[1]
Signaling Pathways
The primary targets of this compound, VEGFR-2 and EGFR, are integral components of complex signaling cascades that regulate key cellular processes. The diagrams below illustrate the canonical signaling pathways of these receptors.
Caption: VEGFR-2 Signaling Pathway and Point of Inhibition by this compound.
Caption: EGFR Signaling Pathway and Point of Inhibition by this compound.
Experimental Protocols
The following are generalized protocols for the key assays used to characterize this compound, based on standard methodologies and the findings reported by Alhamaky et al. (2025).
In Vitro Kinase Inhibition Assay (VEGFR-2 and EGFR)
This assay determines the direct inhibitory effect of this compound on the kinase activity of its target receptors.
-
Reagents and Materials: Recombinant human VEGFR-2 and EGFR kinase domains, ATP, substrate peptide (e.g., poly(Glu, Tyr) 4:1), this compound (serial dilutions), kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. The kinase reaction is initiated by adding ATP to a mixture of the respective kinase, substrate peptide, and varying concentrations of this compound in a 96-well plate. b. The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C). c. The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is quantified using a luminescence-based detection reagent. d. The percentage of inhibition is calculated relative to a control without the inhibitor. e. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Proliferation (MTT) Assay
This assay measures the cytotoxic effect of this compound on cancer cell lines.
-
Reagents and Materials: Cancer cell lines (e.g., OVCAR-4, MDA-MB-468), cell culture medium, fetal bovine serum (FBS), this compound (serial dilutions), 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution, and a solubilizing agent (e.g., DMSO).
-
Procedure: a. Cells are seeded in 96-well plates and allowed to adhere overnight. b. The medium is replaced with fresh medium containing various concentrations of this compound. c. Cells are incubated for a specified period (e.g., 72 hours). d. MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells. e. The formazan crystals are dissolved using a solubilizing agent. f. The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. g. The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
Cell Cycle Analysis
This protocol outlines the procedure to determine the effect of this compound on the cell cycle distribution of cancer cells.
-
Reagents and Materials: Cancer cell line (e.g., HCT-116), cell culture medium, this compound, phosphate-buffered saline (PBS), ethanol (B145695) (70%), RNase A, and propidium (B1200493) iodide (PI).
-
Procedure: a. Cells are treated with this compound at its IC50 concentration for a defined period (e.g., 24 hours). b. Both floating and adherent cells are collected, washed with PBS, and fixed in ice-cold 70% ethanol. c. Fixed cells are washed with PBS and incubated with RNase A to degrade RNA. d. Cells are stained with PI, which intercalates with DNA. e. The DNA content of the cells is analyzed by flow cytometry. f. The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified.
Experimental Workflow
The logical flow for the preclinical evaluation of a novel kinase inhibitor like this compound is depicted below.
Caption: Preclinical Evaluation Workflow for a Kinase Inhibitor like this compound.
References
- 1. Design, Synthesis, Docking Studies, and Investigation of Dual EGFR/VEGFR-2 Inhibitory Potentials of New Pyrazole and Pyrazolopyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole and pyrimidine derivatives as potential dual tyrosine kinase inhibitors targeting both EGFR and VEGFR-2: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole and pyrimidine derivatives as potential dual tyrosine kinase inhibitors targeting both EGFR and VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological function of VEGFR-3 in cancer
An In-depth Technical Guide on the Biological Function of VEGFR-3 in Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3), also known as Fms-like tyrosine kinase 4 (Flt4), is a receptor tyrosine kinase that plays a pivotal role in the development and maintenance of the lymphatic system.[1] Its primary ligands are Vascular Endothelial Growth Factor-C (VEGF-C) and VEGF-D.[2][3] While its physiological function is largely restricted to lymphatic endothelial cells (LECs) after embryonic development, VEGFR-3 is frequently re-expressed or upregulated in the tumor microenvironment, where it becomes a key driver of cancer progression.[2][3] The VEGF-C/VEGF-D/VEGFR-3 signaling axis is implicated in tumor lymphangiogenesis, angiogenesis, and metastasis, making it a critical target for cancer therapy.[1][4][5] This guide provides a comprehensive overview of the biological functions of VEGFR-3 in oncology, its signaling pathways, clinical significance, and the methodologies used to study its activity.
VEGFR-3 Signaling Pathways in Cancer
The binding of processed VEGF-C or VEGF-D to VEGFR-3, located on the surface of lymphatic endothelial cells or tumor cells, induces receptor dimerization and trans-autophosphorylation of specific tyrosine residues in the intracellular domain.[6] This activation initiates downstream signaling cascades that are crucial for cell proliferation, survival, and migration.
The two major pathways activated by VEGFR-3 are:
-
RAS/RAF/MEK/ERK (MAPK) Pathway : This cascade is primarily involved in promoting cell proliferation and differentiation.[6]
-
PI3K/AKT Pathway : This pathway is a central regulator of cell survival, growth, and migration.[7]
Activation of these pathways culminates in the transcriptional regulation of genes that drive the key cellular processes of lymphangiogenesis.[7]
Role in Tumor Lymphangiogenesis and Metastasis
Lymphangiogenesis, the formation of new lymphatic vessels from pre-existing ones, is a critical step for the metastatic dissemination of many tumors.[4] Tumor cells can secrete VEGF-C and VEGF-D, which act in a paracrine manner on nearby LECs to stimulate VEGFR-3 signaling.[1] This leads to LEC proliferation and the sprouting of new lymphatic vessels within and around the tumor, providing an escape route for cancer cells to regional lymph nodes and distant organs.[1][5]
The density of lymphatic vessels (LVD) in the peritumoral area is often correlated with an increased risk of lymph node metastasis and a poorer prognosis in various cancers.[8] Blockade of VEGFR-3 signaling has been shown to inhibit tumor lymphangiogenesis and suppress metastasis in preclinical models.[2][9] For instance, an anti-VEGFR-3 antibody (mF4-31C1) was shown to reduce lymph node metastasis by 95% in a tumor model, significantly more than an anti-VEGFR-2 antibody.[4]
Role in Tumor Angiogenesis
While VEGFR-3 is primarily associated with lymphangiogenesis, it is also expressed on the endothelial cells of tumor blood vessels, where it contributes to angiogenesis (the formation of new blood vessels).[2][3][10][11] During embryonic development, VEGFR-3 is essential for the maturation of blood capillaries.[2] In the tumor context, this function can be re-activated. Studies have shown that blocking VEGFR-3 signaling can decrease the density of tumor blood vessels, leading to increased hypoxia and necrosis and ultimately inhibiting primary tumor growth.[2][3][10] This suggests that VEGFR-3 has a dual role, promoting both the lymphatic and blood vasculature that tumors require to grow and metastasize. Therefore, effective anti-tumor therapy may require the inhibition of multiple angiogenic pathways, including VEGFR-3.[2][3]
VEGFR-3 Expression in Human Cancers and Clinical Significance
VEGFR-3 is expressed in a wide range of human cancers, not only in the tumor-associated vasculature but also on the tumor cells themselves, where it can promote growth and survival in an autocrine or paracrine fashion.[1] High expression of VEGFR-3 and/or its ligands often correlates with key clinicopathological parameters and patient outcomes.
| Cancer Type | VEGFR-3 Expression & Correlation | Reference |
| Breast Cancer | High expression is associated with clinicopathological parameters and survival outcomes. Elevated number of VEGFR-3 positive vessels found in invasive breast cancer. | [1][11] |
| Colorectal Cancer | High expression is associated with TNM stage and lymph node metastasis. | [1] |
| Gastric Cancer | Expression correlates with poorer prognosis, TNM stage, and lymphatic metastasis. | [1] |
| Renal Cell Carcinoma (RCC) | Expression is correlated with histological grade, lymph node status, and metastasis in papillary RCC. Serves as a prognostic marker. | [1] |
| Ovarian Cancer | VEGFR-3 is expressed in tumor tissues; its signaling promotes tumor growth and metastasis. | [1] |
| Lung Adenocarcinoma | Tumor-associated macrophages can induce VEGF-C and VEGFR-3 expression in cancer cells, enhancing migration and invasion. | [1] |
| Prostate Cancer | High expression of VEGFR-3 is associated with poor prognosis and metastasis. | [1] |
| Endometrial Carcinoma | Increased expression compared to normal endometrium; significantly associated with tumor stage and poor disease-free survival. | [1][12] |
| Bladder Carcinoma | Expression detected in tumor cells and endothelial cells of tumor vessels. | [1] |
Therapeutic Targeting of VEGFR-3
Given its central role in tumor progression, the VEGF-C/VEGFR-3 axis is an attractive target for anticancer therapies.[1] Several strategies are being employed to inhibit this pathway:
-
Monoclonal Antibodies (mAbs) : These agents can target either the VEGFR-3 receptor to prevent ligand binding or the VEGF-C/D ligands to prevent receptor activation.[1][13]
-
Soluble Receptors (VEGFR-3-Ig) : These "ligand traps" consist of the extracellular domain of VEGFR-3 fused to an immunoglobulin (Ig) Fc fragment. They bind to and sequester VEGF-C and VEGF-D, preventing them from activating the endogenous receptor.[9]
-
Tyrosine Kinase Inhibitors (TKIs) : These are small molecules that enter the cell and inhibit the autophosphorylation of the receptor's intracellular kinase domain, thereby blocking all downstream signaling.[1][7] Some TKIs, like Cediranib, target multiple VEGFRs, including VEGFR-2 and VEGFR-3.[1][14]
Key Experimental Protocols
Lymphatic Vessel Density (LVD) Analysis by Immunohistochemistry
This protocol is used to quantify the extent of lymphangiogenesis within and around a tumor.
-
Objective : To visualize and count lymphatic vessels in tumor tissue sections.
-
Methodology :
-
Tissue Preparation : Formalin-fixed, paraffin-embedded (FFPE) tumor tissue is sectioned at 4-5 µm thickness and mounted on charged glass slides.
-
Antigen Retrieval : Slides are deparaffinized and rehydrated. Heat-induced epitope retrieval is performed using a citrate (B86180) buffer (pH 6.0) or EDTA buffer (pH 9.0) for 20-40 minutes.
-
Immunostaining :
-
Endogenous peroxidase activity is blocked with 3% hydrogen peroxide.
-
Sections are blocked with a protein block (e.g., normal goat serum) to prevent non-specific antibody binding.
-
Slides are incubated with a primary antibody specific for a lymphatic endothelial marker. Commonly used markers include Podoplanin (D2-40) or LYVE-1.[15] Incubation is typically done overnight at 4°C.
-
A secondary antibody conjugated to a detection system (e.g., HRP-polymer) is applied.
-
The signal is visualized using a chromogen such as DAB (3,3'-Diaminobenzidine), which produces a brown precipitate.
-
Slides are counterstained with hematoxylin (B73222) to visualize cell nuclei.
-
-
Quantification (Hot Spot Method) :
-
The entire stained slide is scanned at low magnification (e.g., 40x) to identify areas with the highest density of stained lymphatic vessels ("hot spots").[15] These are often found at the tumor periphery.[15]
-
Three to five distinct hot spots are selected for analysis.
-
Vessels are counted within these fields at a higher magnification (e.g., 200x or 400x).[15] Any stained endothelial cell or cell cluster separate from adjacent vessels is considered a single countable vessel.
-
LVD is expressed as the average number of lymphatic vessels per unit area (e.g., vessels/mm²).[15][16] Automated image analysis software can also be used for more objective quantification on whole slide images.[16]
-
-
In Vitro Cell Migration Assay (Transwell/Boyden Chamber)
This assay assesses the migratory capacity of cancer cells or endothelial cells in response to chemoattractants like VEGF-C.
-
Objective : To quantify cell migration through a porous membrane.
-
Methodology :
-
Chamber Setup : The assay uses a two-chamber system separated by a microporous membrane (typically 8 µm pores). The upper chamber is for seeding cells, and the lower chamber contains the chemoattractant.
-
Cell Preparation : Cells (e.g., cancer cells or LECs) are serum-starved for 12-24 hours to minimize baseline migration. They are then harvested and resuspended in a serum-free medium.
-
Assay Procedure :
-
The lower chamber is filled with a medium containing the chemoattractant (e.g., recombinant VEGF-C) or a control medium (serum-free medium).
-
A defined number of cells (e.g., 1 x 10⁵) are seeded into the upper chamber.
-
The chamber is incubated for a period that allows for migration but not proliferation (e.g., 12-48 hours) at 37°C in a CO₂ incubator.
-
To assess the effect of a VEGFR-3 inhibitor, cells can be pre-treated with the compound before seeding, or the inhibitor can be added to both chambers.
-
-
Quantification :
-
After incubation, non-migrated cells on the upper surface of the membrane are removed with a cotton swab.
-
Cells that have migrated to the lower surface of the membrane are fixed with methanol (B129727) and stained with a solution like crystal violet or DAPI.
-
The membrane is excised and mounted on a microscope slide.
-
The number of migrated cells is counted in several random high-power fields, and the average is calculated. Alternatively, the stain can be eluted, and the optical density measured with a spectrophotometer.
-
-
In Vivo Tumor Metastasis Model
This protocol evaluates the effect of VEGFR-3 inhibition on tumor growth and metastasis in an animal model.
-
Objective : To assess the anti-metastatic potential of a therapeutic agent targeting VEGFR-3 in a living organism.
-
Methodology :
-
Cell Line and Animal Model : A highly metastatic cancer cell line (e.g., 4T1 mammary carcinoma for BALB/c mice, or a human cell line like NCI-H460-LNM35 for immunodeficient mice) is used.[9][17]
-
Tumor Implantation : A specific number of tumor cells (e.g., 1 x 10⁵ to 1 x 10⁶) are implanted into the appropriate site for the model. For breast cancer, this is often the mammary fat pad (orthotopic model); for other cancers, it could be subcutaneous.[9][17]
-
Treatment Regimen :
-
Once tumors reach a palpable size (e.g., 50-150 mm³), mice are randomized into treatment and control groups.[17]
-
The treatment group receives the VEGFR-3 inhibitor (e.g., an antibody like mF4-31C1 or a TKI like EVT801) via a clinically relevant route (e.g., intravenous, intraperitoneal, or oral gavage).[17]
-
The control group receives a vehicle or an isotype control antibody.
-
Primary tumor growth is monitored regularly (e.g., 2-3 times per week) using calipers (Volume = 0.5 x Length x Width²).
-
-
Metastasis Assessment :
-
At the end of the experiment (typically 4-6 weeks or when a humane endpoint is reached), mice are euthanized.[9]
-
The primary tumor, regional lymph nodes (e.g., axillary, inguinal), and distant organs (e.g., lungs, liver) are harvested.
-
The number and size of metastatic nodules on the surface of organs can be counted.
-
Tissues are fixed in formalin for histological analysis. Step-sectioning of lymph nodes and organs followed by Hematoxylin and Eosin (H&E) staining is performed to confirm the presence of micrometastases. Immunohistochemistry for a tumor-specific marker (e.g., human cytokeratin for human xenografts) can improve detection.
-
Metastatic burden can be quantified by measuring the area of metastatic lesions relative to the total organ area.
-
-
References
- 1. Two Birds, One Stone: Double Hits on Tumor Growth and Lymphangiogenesis by Targeting Vascular Endothelial Growth Factor Receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Signaling for lymphangiogenesis via VEGFR-3 is required for the early events of metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of the VEGF-C/VEGFR-3 axis in cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting Tumor Angiogenesis with the Selective VEGFR-3 Inhibitor EVT801 in Combination with Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are VEGFR3 antagonists and how do they work? [synapse.patsnap.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. VEGFR-3 and Its Ligand VEGF-C Are Associated with Angiogenesis in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Expression Profile of VEGF-C, VEGF-D, and VEGFR-3 in Different Gr...: Ingenta Connect [ingentaconnect.com]
- 13. tandfonline.com [tandfonline.com]
- 14. VEGFR3: A New Target for Antiangiogenesis Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Whole Slide Quantification of Stromal Lymphatic Vessel Distribution and Peritumoral Lymphatic Vessel Density in Early Invasive Cervical Cancer: A Method Description - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
The Role of Vegfr-IN-3 in Tumor Angiogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are pivotal in tumor angiogenesis, the process of forming new blood vessels that supply tumors with essential nutrients and oxygen. The inhibition of VEGFR signaling is a cornerstone of modern anti-cancer therapy. This technical guide provides an in-depth overview of Vegfr-IN-3, a novel pyrazoline derivative that has demonstrated significant potential as a VEGFR inhibitor. This document details the mechanism of action of this compound, presents quantitative data on its anti-cancer activity, and outlines the experimental protocols used to evaluate its efficacy.
Introduction to this compound
This compound, with the IUPAC name 1-[3-[4-(4-methoxyphenoxy)phenyl]-5-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone, is a small molecule inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR).[1] It belongs to a series of newly synthesized pyrazoline compounds designed for their antiproliferative activities through the inhibition of the VEGFR pathway.[1] this compound has shown potent anticancer activity against various cancer cell lines, particularly those where the VEGF/VEGFR axis is a key driver of pathology.[1]
Mechanism of Action
This compound exerts its anti-tumor effects by targeting the VEGFR signaling pathway, which is crucial for angiogenesis. The primary mechanism involves the down-regulation of VEGF and the inhibition of VEGFR-2 phosphorylation.[1] By binding to the VEGFR-2 receptor, this compound blocks the downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival, which are all critical steps in the formation of new blood vessels.[1]
Molecular docking studies have indicated that this compound interacts with the VEGFR-2 receptor in a manner similar to the established VEGFR inhibitor, axitinib.[1] This interaction likely disrupts the ATP-binding site of the receptor's kinase domain, thereby preventing autophosphorylation and subsequent activation of downstream signaling pathways. The key pathways inhibited include the PLCγ-PKC-Raf-MEK-MAPK pathway, which is involved in endothelial cell proliferation, and the PI3K/Akt pathway, which promotes cell survival.[2]
Furthermore, this compound has been shown to induce cell cycle arrest at the S phase in cancer cells, leading to an inhibition of cell proliferation and the induction of apoptosis.[1] This suggests a multi-faceted anti-cancer activity that not only targets the tumor's blood supply but also directly impacts the cancer cells themselves.
Signaling Pathway of this compound Inhibition
Caption: this compound inhibits the VEGFR-2 signaling pathway, blocking downstream cascades.
Quantitative Data
The anti-cancer efficacy of this compound has been quantified through various in vitro assays. The following tables summarize the key findings from the primary research.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Selectivity Index (SI) vs. MCF-10A |
| OVCAR-4 | Ovarian Cancer | 0.29 | 74 |
| MDA-MB-468 | Breast Cancer | 0.35 | - |
| MCF-10A | Normal Breast Epithelial | 25.9 | - |
Data sourced from Bioorganic Chemistry, 2022, 118, 105487.[1]
Table 2: Effect of this compound on VEGF Concentration
| Cell Line | Treatment Concentration (µM) | Treatment Duration | Effect on VEGF Concentration |
| OVCAR-4 | 0.29 | 2.5 hours | Reduction |
| MDA-MB-468 | 0.35 | 2.5 hours | Reduction |
Data sourced from Bioorganic Chemistry, 2022, 118, 105487.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.
Experimental Workflow:
Caption: Workflow for determining cell viability using the MTT assay.
Detailed Steps:
-
Cell Seeding: Cancer cells (e.g., OVCAR-4, MDA-MB-468) and a normal cell line (e.g., MCF-10A) are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound (typically ranging from 0 to 100 µM) in fresh medium. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional period (e.g., 4 hours) to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Cell Cycle Analysis
This protocol is used to determine the effect of this compound on the cell cycle progression of cancer cells.
Detailed Steps:
-
Cell Treatment: OVCAR-4 cells are treated with this compound at its IC50 concentration (0.29 µM) for 24 hours.
-
Cell Harvesting and Fixation: The cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: The fixed cells are washed and then stained with a solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the stained cells is analyzed by flow cytometry.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified to determine the effect of the compound on cell cycle distribution.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to quantify the induction of apoptosis by this compound.
Detailed Steps:
-
Cell Treatment: OVCAR-4 cells are treated with this compound at its IC50 concentration (0.29 µM) for 24 hours.
-
Cell Harvesting and Staining: The cells are harvested and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry.
-
Data Analysis: The populations of viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells are quantified.
Western Blot Analysis for p-VEGFR-2 and VEGF
This protocol is used to assess the effect of this compound on the protein levels of p-VEGFR-2 and VEGF.
Detailed Steps:
-
Cell Treatment and Lysis: Cancer cells are treated with this compound. Following treatment, the cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for p-VEGFR-2, total VEGFR-2, VEGF, and a loading control (e.g., β-actin). Subsequently, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software to determine the relative protein expression levels.
Conclusion and Future Directions
This compound is a promising new VEGFR inhibitor with potent anti-proliferative and pro-apoptotic effects in cancer cells. Its mechanism of action, involving the down-regulation of VEGF and inhibition of VEGFR-2 phosphorylation, makes it a strong candidate for further development as an anti-angiogenic therapeutic agent. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals interested in exploring the potential of this compound. Future studies should focus on in vivo efficacy and safety profiling to translate these promising in vitro findings into clinical applications. The high selectivity of this compound for cancer cells over normal cells suggests a favorable therapeutic window, warranting further investigation in preclinical tumor models.
References
Vegfr-IN-3: A Technical Guide to its Role in the Inhibition of Lymphatic Vessel Formation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vegfr-IN-3 is a small molecule inhibitor designed to target Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3), a key regulator of lymphangiogenesis, the process of new lymphatic vessel formation. By disrupting the signaling pathways mediated by VEGFR-3, this compound presents a potential therapeutic agent for conditions characterized by aberrant lymphatic growth, such as tumor metastasis and certain inflammatory disorders. This technical guide provides a comprehensive overview of the available data on this compound, its mechanism of action, and its effects on relevant cellular processes. While direct quantitative data on lymphatic endothelial cells is limited in publicly available literature, this document synthesizes existing in vitro data on cancer cell lines to infer its potential efficacy and outlines standard experimental protocols for its further investigation in the context of lymphangiogenesis.
Introduction to VEGFR-3 and Lymphangiogenesis
The lymphatic system plays a crucial role in tissue fluid homeostasis, immune surveillance, and fat absorption. The formation of new lymphatic vessels, or lymphangiogenesis, is predominantly driven by the activation of VEGFR-3 by its ligands, VEGF-C and VEGF-D. In adult tissues, VEGFR-3 expression is largely confined to lymphatic endothelial cells (LECs). The binding of VEGF-C to VEGFR-3 induces receptor dimerization and autophosphorylation, initiating downstream signaling cascades, including the PI3K/AKT and MAPK/ERK pathways, which are critical for LEC proliferation, migration, and survival. Dysregulated lymphangiogenesis is implicated in various pathologies, most notably in facilitating tumor cell dissemination to lymph nodes. Therefore, inhibiting the VEGF-C/VEGFR-3 signaling axis is a promising strategy for anti-cancer therapies.
This compound: A VEGFR-3 Inhibitor
This compound is a small molecule compound identified as a VEGFR inhibitor, with a specific design to target VEGFR-3. Its chemical formula is C27H28N2O6, and its IUPAC name is 1-[3-[4-(4-methoxyphenoxy)phenyl]-5-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone[1]. The primary mechanism of action of this compound is the inhibition of downstream signaling pathways essential for lymphatic endothelial cell proliferation and migration by disrupting the binding of VEGF-C to its receptor[1].
Quantitative Data
Currently, publicly available quantitative data for this compound is derived from studies on cancer cell lines rather than lymphatic endothelial cells. This data provides an initial indication of its bioactivity.
| Cell Line | Assay Type | Parameter | Value (μM) | Incubation Time | Reference |
| OVCAR-4 (Ovarian Cancer) | Growth Inhibition | IC50 | 0.29 | 72 h | [2][3][4][5][6] |
| MDA-MB-468 (Breast Cancer) | Growth Inhibition | IC50 | 0.35 | 72 h | [2][3][4][5][6] |
| OVCAR-4 | VEGF Concentration | - | 0.29 | 2.5 h | [2][5] |
| MDA-MB-468 | VEGF Concentration | - | 0.35 | 2.5 h | [2][5] |
| OVCAR-4 | Apoptosis Induction | - | 0.29 | 24 h | [2][5] |
| OVCAR-4 | ERK1/2 Phosphorylation | - | 0.29 | 48 h | [2] |
Experimental Protocols
Detailed experimental protocols for testing this compound specifically on lymphatic endothelial cells are not available in the reviewed literature. However, based on standard methodologies in the field of lymphangiogenesis research, the following experimental workflows can be proposed.
In Vitro Assays
Cell Culture:
-
Primary Human Lymphatic Endothelial Cells (HLECs) are cultured in Endothelial Growth Medium-2 (EGM-2) supplemented with growth factors, serum, and antibiotics.
-
Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
Cytotoxicity Assay:
-
Seed HLECs in a 96-well plate at a density of 5 x 10^3 cells/well.
-
After 24 hours, treat the cells with increasing concentrations of this compound (e.g., 0.01 to 100 μM) for 72 hours.
-
Assess cell viability using a resazurin-based assay or MTT assay.
-
Calculate the IC50 value from the dose-response curve.
Western Blot Analysis for Signaling Pathway Inhibition:
-
Starve HLECs in a serum-free medium for 12-24 hours.
-
Pre-treat the cells with this compound at various concentrations for 1-2 hours.
-
Stimulate the cells with recombinant human VEGF-C (100 ng/mL) for 15-30 minutes.
-
Lyse the cells and separate protein extracts by SDS-PAGE.
-
Transfer proteins to a PVDF membrane and probe with primary antibodies against phospho-VEGFR-3, total VEGFR-3, phospho-AKT, total AKT, phospho-ERK, and total ERK.
-
Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.
Tube Formation Assay:
-
Coat a 96-well plate with a basement membrane matrix (e.g., Matrigel).
-
Seed HLECs (1 x 10^4 cells/well) onto the matrix in the presence of VEGF-C and varying concentrations of this compound.
-
Incubate for 6-18 hours at 37°C.
-
Capture images of the formed tube-like structures using a microscope.
-
Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
In Vivo Assays
Mouse Matrigel Plug Assay:
-
Mix Matrigel with VEGF-C and either this compound or a vehicle control.
-
Inject the Matrigel mixture subcutaneously into the flanks of immunocompromised mice.
-
After 7-14 days, excise the Matrigel plugs.
-
Process the plugs for histological analysis.
-
Stain sections with antibodies against lymphatic-specific markers such as LYVE-1 or Podoplanin to visualize and quantify the ingrowth of lymphatic vessels.
Tumor Xenograft Model:
-
Implant tumor cells that induce lymphangiogenesis (e.g., MDA-MB-231) into the mammary fat pad of immunodeficient mice.
-
Once tumors are established, treat the mice systemically with this compound or a vehicle control.
-
Monitor tumor growth and, at the end of the study, excise the tumors and regional lymph nodes.
-
Perform immunohistochemical analysis on tumor sections to quantify lymphatic vessel density.
-
Analyze lymph nodes for the presence of metastatic tumor cells.
Signaling Pathways and Experimental Workflows
Caption: VEGFR-3 Signaling and this compound Inhibition.
Caption: General In Vitro Experimental Workflow.
Caption: General In Vivo Experimental Workflow.
Conclusion and Future Directions
This compound is a promising small molecule inhibitor of VEGFR-3 with potential applications in diseases driven by excessive lymphangiogenesis. The available in vitro data in cancer cell lines demonstrates its bioactivity at sub-micromolar concentrations. However, to fully elucidate its therapeutic potential in the context of lymphatic vessel formation, further studies are imperative. Future research should focus on:
-
Directly assessing the efficacy of this compound on primary lymphatic endothelial cells through proliferation, migration, and tube formation assays.
-
Confirming the inhibition of the VEGFR-3 signaling pathway in LECs via western blot analysis.
-
Evaluating the in vivo efficacy of this compound in established models of developmental and pathological lymphangiogenesis.
-
Investigating the pharmacokinetic and pharmacodynamic properties of this compound to determine optimal dosing and administration routes.
By addressing these key research areas, a comprehensive understanding of the therapeutic utility of this compound as a modulator of lymphatic vessel formation can be achieved, paving the way for its potential clinical development.
References
In Vitro Characterization of Vegfr-IN-3: A Technical Guide for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro evaluation of Vegfr-IN-3, a small molecule inhibitor targeting Vascular Endothelial Growth Factor Receptors (VEGFRs). The information presented herein is intended to support researchers and drug development professionals in designing and executing preclinical studies to elucidate the compound's mechanism of action and pharmacological profile.
Introduction to VEGFR Signaling
Vascular Endothelial Growth Factor (VEGF) signaling is a critical pathway in both physiological and pathological angiogenesis, the formation of new blood vessels. The VEGF family of ligands binds to and activates three receptor tyrosine kinases (RTKs): VEGFR-1, VEGFR-2, and VEGFR-3. Upon ligand binding, the receptors dimerize and autophosphorylate, initiating a cascade of downstream signaling events that regulate endothelial cell proliferation, migration, survival, and permeability.[1][2][3] Key downstream pathways include the PI3K/Akt, PLCγ/PKC, and MAPK/ERK pathways.[1][2] In cancer, aberrant VEGFR signaling is a hallmark of tumor angiogenesis, making it a prime target for therapeutic intervention.[4][5][6] Small molecule tyrosine kinase inhibitors that target the ATP-binding site of VEGFRs are a major class of anti-angiogenic drugs.
Quantitative In Vitro Pharmacology of this compound
The following tables summarize the in vitro inhibitory activity of this compound against key kinases and its anti-proliferative effects in a relevant cell line.
Table 1: Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Assay Type |
| VEGFR-2 (KDR) | 1.5 | Biochemical Kinase Assay |
| VEGFR-1 (Flt-1) | 25 | Biochemical Kinase Assay |
| VEGFR-3 (Flt-4) | 15 | Biochemical Kinase Assay |
| PDGFRβ | 50 | Biochemical Kinase Assay |
| c-Kit | 75 | Biochemical Kinase Assay |
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | Endpoint | IC50 (nM) |
| HUVEC | Cell Proliferation | VEGF-induced proliferation | 10 |
Key In Vitro Experimental Protocols
Detailed methodologies for characterizing the in vitro activity of this compound are provided below.
Biochemical Kinase Assay (VEGFR-2)
This protocol outlines a typical luminescence-based kinase assay to determine the IC50 value of this compound against VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound (serial dilutions)
-
Kinase-Glo® Luminescent Kinase Assay Reagent
-
White, opaque 96-well plates
Procedure:
-
Prepare a master mix containing the kinase assay buffer, ATP, and the substrate.
-
Dispense the master mix into the wells of a 96-well plate.
-
Add 5 µL of the serially diluted this compound or vehicle control (DMSO) to the appropriate wells.
-
Initiate the kinase reaction by adding 20 µL of the diluted VEGFR-2 enzyme to each well, except for the "blank" control wells where 1x kinase assay buffer is added instead.
-
Incubate the plate at 30°C for 45 minutes to allow the kinase reaction to proceed.
-
Equilibrate the plate and the Kinase-Glo® reagent to room temperature.
-
Add 50 µL of the Kinase-Glo® reagent to each well to stop the kinase reaction and generate a luminescent signal.
-
Incubate the plate at room temperature for 15 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a microplate reader.
-
The IC50 value is calculated by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.
HUVEC Proliferation Assay
This protocol describes a cell-based assay to measure the anti-proliferative effect of this compound on Human Umbilical Vein Endothelial Cells (HUVECs).[7]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., M199) with supplements
-
Fetal Bovine Serum (FBS)
-
Recombinant human VEGF165
-
This compound (serial dilutions)
-
CellTiter-Glo® Luminescent Cell Viability Assay Reagent
-
96-well clear-bottom black plates
Procedure:
-
Seed HUVECs at a density of 3 x 10^4 cells/mL in a 96-well plate and incubate overnight at 37°C in 5% CO2.
-
The following day, replace the medium with a low-serum medium (e.g., 0.5% FBS) and incubate for 4-6 hours to induce quiescence.
-
Pre-treat the cells with serial dilutions of this compound or vehicle control for 1 hour.
-
Stimulate the cells with a final concentration of 0.2 nM VEGF165. A set of wells should remain unstimulated as a negative control.
-
Incubate the plate for 48 hours at 37°C in 5% CO2.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Incubate for 10 minutes at room temperature to stabilize the signal.
-
Measure the luminescence using a microplate reader.
-
Calculate the IC50 value by normalizing the data to the VEGF-stimulated and unstimulated controls and fitting to a dose-response curve.
Signaling Pathways and Experimental Workflows
Visual representations of the targeted signaling pathway and a typical experimental workflow are provided below.
Caption: VEGFR-2 signaling pathway and point of inhibition by this compound.
Caption: A typical workflow for the in vitro characterization of a VEGFR inhibitor.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. mdpi.com [mdpi.com]
- 3. Vascular endothelial growth factor - Wikipedia [en.wikipedia.org]
- 4. The VEGF signaling pathway in cancer: the road ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The VEGF Pathway in Cancer and Disease: Responses, Resistance, and the Path Forward - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]
A Technical Guide to the Preclinical Efficacy of a Novel VEGFR Inhibitor
Disclaimer: As of December 2025, publicly accessible data for a compound specifically designated "Vegfr-IN-3" is unavailable. This document serves as an illustrative technical guide based on established principles and typical data for a potent and selective VEGFR inhibitor, hereafter referred to as Veginhib-X . The data and protocols presented are representative examples intended for researchers, scientists, and drug development professionals.
Introduction
Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are key mediators of angiogenesis, the formation of new blood vessels.[1][2][3] This process is critical for tumor growth, providing neoplasms with essential nutrients and oxygen.[4][5] The VEGF family includes several ligands (VEGF-A, -B, -C, -D) that bind to three main receptor tyrosine kinases: VEGFR-1, VEGFR-2, and VEGFR-3.[2][6] VEGFR-2 is considered the primary signal transducer for both physiological and pathological angiogenesis.[1][4] Inhibition of the VEGF/VEGFR signaling pathway is a clinically validated strategy in oncology.[7][8] Veginhib-X is a novel, potent, and selective small molecule inhibitor targeting the kinase activity of VEGFRs. This guide summarizes the preliminary preclinical data on its efficacy.
In Vitro Efficacy
Kinase Inhibition Profile
The inhibitory activity of Veginhib-X was assessed against key angiogenic receptor tyrosine kinases.
Table 1: Kinase Inhibitory Activity of Veginhib-X
| Kinase Target | IC50 (nM) |
| VEGFR-1 | 2.8 |
| VEGFR-2 (KDR) | 0.9 |
| VEGFR-3 (Flt-4) | 1.5 |
| PDGFRβ | 45.2 |
| c-Kit | 68.7 |
| FGFR1 | 112.5 |
Data are presented as the mean IC50 from n=3 independent experiments.
Inhibition of Endothelial Cell Proliferation
The anti-proliferative effect of Veginhib-X was evaluated in Human Umbilical Vein Endothelial Cells (HUVEC) stimulated with VEGF-A.
Table 2: Anti-proliferative Activity in HUVECs
| Compound | GI50 (nM) |
| Veginhib-X | 5.6 |
| Sunitinib | 8.2 |
| Sorafenib | 11.4 |
GI50 represents the concentration required for 50% inhibition of cell growth. Data are the mean from n=3 experiments.
In Vivo Efficacy
The antitumor activity of Veginhib-X was evaluated in a human colorectal cancer (HCT116) xenograft model in immunocompromised mice.
Table 3: Antitumor Efficacy in HCT116 Xenograft Model
| Treatment Group | Dose (mg/kg, p.o., QD) | Tumor Growth Inhibition (TGI) (%) | P-value vs. Vehicle |
| Vehicle | - | - | - |
| Veginhib-X | 10 | 45.8 | <0.01 |
| Veginhib-X | 30 | 72.3 | <0.001 |
| Bevacizumab (positive control) | 5 (i.p., biweekly) | 65.1 | <0.001 |
TGI was calculated at day 21 of treatment. p.o. = oral administration; QD = once daily; i.p. = intraperitoneal.
Signaling Pathway and Experimental Workflow
VEGFR-2 Signaling Pathway
VEGF binding to VEGFR-2 induces receptor dimerization and autophosphorylation, activating downstream signaling cascades like PLCγ-PKC-MAPK and PI3K-Akt, which promote endothelial cell proliferation, survival, and migration.[1][3][9] Veginhib-X targets the ATP-binding site of the VEGFR-2 kinase domain, blocking these downstream signals.
In Vivo Xenograft Study Workflow
The diagram below outlines the key steps in the preclinical evaluation of Veginhib-X's antitumor efficacy in a mouse xenograft model.[10][11][12]
Experimental Protocols
VEGFR-2 Kinase Assay
The inhibitory effect of Veginhib-X on VEGFR-2 kinase activity was determined using a biochemical assay, such as the ADP-Glo™ Kinase Assay.[13][14]
-
Materials : Recombinant human VEGFR-2 kinase domain, kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA), ATP, Poly(Glu, Tyr) 4:1 substrate, Veginhib-X, and a detection kit.
-
Procedure :
-
Prepare serial dilutions of Veginhib-X in kinase buffer with a final DMSO concentration ≤1%.
-
Add 5 µL of diluted compound or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add 20 µL of a master mix containing kinase buffer, ATP (at Km concentration), and substrate to each well.
-
Initiate the reaction by adding 25 µL of recombinant VEGFR-2 kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced according to the manufacturer's protocol, using luminescence as the readout.
-
Calculate IC50 values by fitting the dose-response data to a four-parameter logistic curve.
-
HUVEC Proliferation Assay
-
Materials : HUVECs, endothelial cell growth medium, 96-well plates, VEGF-A recombinant protein, Veginhib-X, and a cell viability reagent (e.g., CellTiter-Glo®).
-
Procedure :
-
Seed HUVECs into 96-well plates at 2,500 cells/well and allow them to attach overnight.
-
Starve cells in a serum-free basal medium for 4-6 hours.
-
Treat cells with serial dilutions of Veginhib-X or vehicle control for 1 hour.
-
Stimulate cells with 20 ng/mL VEGF-A.
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
Measure cell viability using a luminescent or fluorescent readout according to the manufacturer's instructions.
-
Calculate GI50 values from the resulting dose-response curves.
-
HCT116 Xenograft Model
-
Animal Model : Female athymic nude mice, 6-8 weeks old.
-
Procedure :
-
Subcutaneously implant 5 x 10^6 HCT116 cells suspended in Matrigel into the right flank of each mouse.
-
Monitor tumor growth with caliper measurements (Volume = 0.5 x Length x Width²).
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice/group).
-
Administer Veginhib-X (formulated in a suitable vehicle like 0.5% methylcellulose) or vehicle control orally, once daily. Administer positive controls as specified.
-
Measure tumor volumes and body weights twice weekly.
-
After 21 days, euthanize the mice and excise the tumors for weighing and further analysis.
-
Calculate Tumor Growth Inhibition (TGI) % using the formula: TGI % = (1 - (ΔT / ΔC)) * 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.
-
References
- 1. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. VEGF経路 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. cusabio.com [cusabio.com]
- 4. proteopedia.org [proteopedia.org]
- 5. Vascular endothelial growth factor - Wikipedia [en.wikipedia.org]
- 6. ahajournals.org [ahajournals.org]
- 7. Recent progress on vascular endothelial growth factor receptor inhibitors with dual targeting capabilities for tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of VEGFR inhibitors for recurrent ovarian cancer: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. commerce.bio-rad.com [commerce.bio-rad.com]
- 10. ashpublications.org [ashpublications.org]
- 11. Administration of VEGF receptor tyrosine kinase inhibitor increases VEGF production causing angiogenesis in human small-cell lung cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. bpsbioscience.com [bpsbioscience.com]
Vegfr-IN-3: A Technical Guide for its Application as a Research Tool in Oncology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3), also known as Fms-like tyrosine kinase 4 (Flt-4), is a key regulator of lymphangiogenesis, the formation of new lymphatic vessels.[1][2] Its ligands, VEGF-C and VEGF-D, activate the receptor, triggering downstream signaling pathways that are crucial for the development and maintenance of the lymphatic system.[1][] In the context of oncology, the VEGF-C/VEGF-D/VEGFR-3 axis has been implicated in tumor progression and metastasis.[2] Tumors can induce the formation of new lymphatic vessels, providing a route for cancer cells to spread to distant sites.[1][2] Furthermore, VEGFR-3 is also expressed on some tumor blood vessels and cancer cells, where it can contribute to angiogenesis and tumor cell proliferation, survival, and invasion.[4][5][6] Consequently, inhibiting VEGFR-3 signaling has emerged as a promising therapeutic strategy in oncology.
This technical guide focuses on Vegfr-IN-3, a representative potent and selective small-molecule inhibitor of VEGFR-3, as a research tool for oncology. This document will provide an overview of its mechanism of action, quantitative data on its activity, detailed experimental protocols for its use in vitro and in vivo, and visual representations of the relevant signaling pathways and experimental workflows.
Core Concepts: Mechanism of Action and Signaling Pathways
This compound functions as an ATP-competitive inhibitor of the VEGFR-3 tyrosine kinase. By binding to the ATP-binding pocket of the VEGFR-3 kinase domain, it prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades.[7]
The primary signaling pathway initiated by VEGFR-3 activation involves the Phosphatidylinositol 3-kinase (PI3K)/Akt and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.[8] These pathways are central to cell proliferation, survival, and migration.
VEGFR-3 Signaling Pathway
Figure 1: Simplified VEGFR-3 signaling pathway and the inhibitory action of this compound.
Quantitative Data Presentation
The following tables summarize the key quantitative data for a representative selective VEGFR-3 inhibitor, which we will refer to as this compound for the purpose of this guide. This data is compiled from studies on potent and selective VEGFR-3 inhibitors like compound 38k .[9][10]
Table 1: In Vitro Kinase Inhibitory Activity
| Kinase | IC₅₀ (nM) | Selectivity vs. VEGFR-3 |
| VEGFR-3 | 110.4 | - |
| VEGFR-1 | >10,000 | >90-fold |
| VEGFR-2 | >10,000 | >90-fold |
IC₅₀ values represent the concentration of the inhibitor required to inhibit 50% of the kinase activity.
Table 2: Cellular Activity
| Cell Line | Assay Type | Ligand | IC₅₀ (nM) or Effect |
| Human Dermal Lymphatic Endothelial Cells (HDLEC) | Proliferation | VEGF-C | Significant inhibition of VEGF-C induced proliferation.[9] |
| Human Dermal Lymphatic Endothelial Cells (HDLEC) | Migration | VEGF-C | Significant inhibition of VEGF-C induced migration.[9] |
| MDA-MB-231 (Triple-Negative Breast Cancer) | Proliferation | - | Significant inhibition of proliferation.[9] |
| MDA-MB-231 (Triple-Negative Breast Cancer) | Migration | - | Significant inhibition of migration.[9] |
| MDA-MB-436 (Triple-Negative Breast Cancer) | Proliferation | - | Significant inhibition of proliferation.[9] |
| MDA-MB-436 (Triple-Negative Breast Cancer) | Apoptosis | - | Induction of apoptosis and G1/S-phase cell cycle arrest.[9] |
Table 3: In Vivo Efficacy in a Xenograft Model
| Animal Model | Tumor Type | Treatment Dose & Route | Outcome |
| Nude Mice | MDA-MB-231 Xenograft | Oral administration | Effective inhibition of breast cancer growth.[9] |
| Nude Mice | MDA-MB-231 Experimental Metastasis | Oral administration | Pronounced resistance to the formation of pulmonary metastatic nodules.[9] |
Table 4: Pharmacokinetic Properties
| Parameter | Value | Species |
| Oral Bioavailability | 30.9% | Rat |
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound as a research tool. The following are representative protocols based on standard assays used to characterize VEGFR-3 inhibitors.
In Vitro Kinase Inhibition Assay
Objective: To determine the IC₅₀ of this compound against VEGFR-3 and other related kinases.
Materials:
-
Recombinant human VEGFR-3, VEGFR-1, and VEGFR-2 kinase domains
-
ATP
-
Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the kinase, substrate peptide, and this compound (or DMSO as a control) in kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Calculate the percentage of kinase inhibition for each concentration of this compound.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Cell Proliferation Assay (MTT Assay)
Objective: To assess the effect of this compound on the proliferation of cancer cells or endothelial cells.
Materials:
-
Target cells (e.g., HDLEC, MDA-MB-231)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
VEGF-C (for endothelial cell stimulation)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and VEGF-C if applicable) for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to the control (DMSO-treated) cells.
-
Determine the IC₅₀ value for cell proliferation inhibition.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cells (e.g., MDA-MB-231)
-
Matrigel (optional)
-
This compound formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in 100 µL of PBS, with or without Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the respective groups daily via oral gavage.
-
Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight regularly (e.g., every 2-3 days).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).
-
Analyze the tumor growth inhibition (TGI) to assess the efficacy of the treatment.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating a novel VEGFR-3 inhibitor like this compound.
Figure 2: A representative experimental workflow for the preclinical evaluation of this compound.
Conclusion
This compound, as a representative selective VEGFR-3 inhibitor, is a valuable research tool for investigating the role of the VEGF-C/VEGF-D/VEGFR-3 axis in oncology. Its high selectivity minimizes off-target effects, allowing for a more precise dissection of VEGFR-3-mediated signaling in tumor biology. The data and protocols presented in this guide provide a framework for researchers to effectively utilize this compound in their studies, from initial in vitro characterization to in vivo efficacy models. Further research with such selective inhibitors will continue to elucidate the complex roles of VEGFR-3 in cancer and pave the way for the development of novel targeted therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The role of the VEGF-C/VEGFR-3 axis in cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vascular endothelial growth factor receptor-3 promotes breast cancer cell proliferation, motility and survival in vitro and tumor formation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VEGFR3: A New Target for Antiangiogenesis Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. VEGFR-3 in adult angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Discovery, Synthesis, and Evaluation of Highly Selective Vascular Endothelial Growth Factor Receptor 3 (VEGFR3) Inhibitor for the Potential Treatment of Metastatic Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Collection - Discovery, Synthesis, and Evaluation of Highly Selective Vascular Endothelial Growth Factor Receptor 3 (VEGFR3) Inhibitor for the Potential Treatment of Metastatic Triple-Negative Breast Cancer - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
The Selectivity Profile of MAZ51: A VEGFR-3-Targeted Kinase Inhibitor
An In-Depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity profile of MAZ51, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3). This document is intended for researchers, scientists, and drug development professionals interested in the targeted inhibition of the VEGFR-3 signaling pathway, a key regulator of lymphangiogenesis. The information presented herein is synthesized from publicly available research data.
Introduction to MAZ51
MAZ51 is a synthetic, cell-permeable indolinone-based compound that functions as a reversible and ATP-competitive inhibitor of the VEGFR-3 tyrosine kinase.[1][2] Its ability to selectively target VEGFR-3 over other closely related kinases, such as VEGFR-2, makes it a valuable tool for studying the specific roles of VEGFR-3 in physiological and pathological processes, including tumor metastasis.[3][4] This guide details the quantitative selectivity of MAZ51, the experimental protocols used to determine its activity, and the signaling pathways it modulates.
Selectivity and Potency of MAZ51
The therapeutic efficacy and safety of a kinase inhibitor are largely determined by its selectivity profile. MAZ51 demonstrates a significant preferential inhibition of VEGFR-3 over other receptor tyrosine kinases.
Kinase Selectivity
MAZ51's primary molecular target is VEGFR-3. It effectively inhibits the VEGF-C-induced autophosphorylation of VEGFR-3 at low micromolar concentrations.[2] Notably, it displays a marked selectivity for VEGFR-3 over VEGFR-2.[3]
| Target Kinase | Inhibitory Concentration | Notes | Citation |
| VEGFR-3 | ~5 µM | Preferentially inhibits VEGF-C-induced phosphorylation. | [5][6] |
| VEGFR-2 | ~50 µM | Approximately 10-fold less sensitive than VEGFR-3. | [5][6] |
| EGFR | No significant inhibition | Tested in A431 cells. | [7] |
| IGF-1R | No significant inhibition | Tested in HEK-293 cells. | [7] |
| PDGFRβ | No significant inhibition | Tested in PAE cells. | [7] |
Cellular Potency
The anti-proliferative activity of MAZ51 has been evaluated in various cancer cell lines, demonstrating its efficacy in a cellular context. The half-maximal inhibitory concentration (IC50) values highlight its potency, particularly in androgen-independent prostate cancer cells.
| Cell Line | Cell Type | IC50 Value | Citation |
| PC-3 | Androgen-independent prostate cancer | 2.7 µM | [5] |
| DU145 | Androgen-independent prostate cancer | 3.8 µM | [5] |
| LNCaP | Androgen-dependent prostate cancer | 6.0 µM | [5] |
| PrEC | Normal prostate epithelial cells | 7.0 µM | [5] |
Signaling Pathway and Mechanism of Action
VEGFR-3 is a receptor tyrosine kinase that plays a crucial role in the development and maintenance of the lymphatic system.[8] Upon binding its ligands, VEGF-C or VEGF-D, VEGFR-3 dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domains. This activation initiates downstream signaling cascades, primarily the PI3K-Akt and MAPK/ERK pathways, which promote lymphatic endothelial cell proliferation, survival, and migration.[9][10] MAZ51 exerts its inhibitory effect by competing with ATP for the binding site within the VEGFR-3 kinase domain, thereby preventing its autophosphorylation and blocking the subsequent downstream signaling.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the selectivity and cellular effects of MAZ51.
Western Blotting for VEGFR-3 Phosphorylation
This assay determines the effect of MAZ51 on VEGF-C-induced VEGFR-3 phosphorylation in a relevant cell line (e.g., PC-3).
Materials:
-
PC-3 cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Recombinant human VEGF-C
-
MAZ51
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-VEGFR-3, anti-total-VEGFR-3
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Culture and Treatment: Culture PC-3 cells to 80-90% confluency. Serum-starve the cells for 4-6 hours.
-
Pre-treat cells with desired concentrations of MAZ51 (e.g., 3 µM) or vehicle (DMSO) for 4 hours.[11]
-
Stimulate cells with VEGF-C (e.g., 50 ng/mL) for 15-30 minutes.[11]
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge lysates to pellet cell debris and collect the supernatant. Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with primary anti-phospho-VEGFR-3 antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize bands using an ECL detection reagent.
-
Strip the membrane and re-probe with an anti-total VEGFR-3 antibody for loading control.[11]
-
Cell Viability Assay (MTT/WST-1)
This assay assesses the effect of MAZ51 on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell lines (e.g., PC-3, DU145, LNCaP)
-
96-well plates
-
MAZ51
-
MTT or WST-1 reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treatment: Treat cells with a serial dilution of MAZ51 or vehicle control for a specified period (e.g., 48 hours).[11]
-
Quantification:
-
Add MTT or WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
If using MTT, add solubilization solution and incubate overnight.
-
Measure the absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for WST-1).[11]
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Cell Migration Assay (Transwell Assay)
This assay evaluates the effect of MAZ51 on VEGF-C-induced cell migration.
Materials:
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Serum-free medium
-
Recombinant human VEGF-C
-
MAZ51
-
Crystal Violet stain or similar
Procedure:
-
Assay Setup:
-
Incubation: Incubate the plate for 18-24 hours at 37°C.[11]
-
Staining and Quantification:
-
Remove non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane with Crystal Violet.
-
Elute the stain and measure the absorbance, or count the number of migrated cells under a microscope.
-
Conclusion
MAZ51 is a valuable research tool characterized by its potent and selective inhibition of VEGFR-3. Its demonstrated ability to block VEGFR-3 signaling, inhibit cancer cell proliferation and migration, and suppress tumor growth in vivo underscores its potential as a targeted therapeutic agent. The data and protocols presented in this guide provide a framework for the continued investigation of MAZ51 and the development of novel inhibitors targeting the lymphangiogenic pathway for the treatment of cancer and other diseases.
References
- 1. VEGFR3 Kinase Inhibitor, MAZ51 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pagepressjournals.org [pagepressjournals.org]
- 5. Frontiers | MAZ51 Blocks the Tumor Growth of Prostate Cancer by Inhibiting Vascular Endothelial Growth Factor Receptor 3 [frontiersin.org]
- 6. MAZ51 Blocks the Tumor Growth of Prostate Cancer by Inhibiting Vascular Endothelial Growth Factor Receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. Molecular controls of lymphatic VEGFR3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Regulation of VEGFR3 signaling in lymphatic endothelial cells [frontiersin.org]
- 11. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Vegfr-IN-3 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Vegfr-IN-3, a potent inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR), in cell culture experiments. These guidelines are intended for researchers in academia and industry engaged in cancer biology, angiogenesis research, and drug development.
Introduction
Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are key regulators of angiogenesis, the formation of new blood vessels from pre-existing ones. This process is crucial for tumor growth and metastasis. The VEGF signaling pathway is a primary target in oncology drug development. This compound is a small molecule inhibitor designed to target the tyrosine kinase domain of VEGFRs, thereby blocking downstream signaling pathways involved in endothelial cell proliferation, migration, and survival.
The primary members of the VEGF family include VEGF-A, VEGF-B, VEGF-C, and VEGF-D, which bind to three main receptor tyrosine kinases: VEGFR-1 (Flt-1), VEGFR-2 (KDR/Flk-1), and VEGFR-3 (Flt4). VEGF-A primarily interacts with VEGFR-1 and VEGFR-2 to mediate angiogenesis.[1] VEGF-C and VEGF-D are the primary ligands for VEGFR-3, which is centrally involved in lymphangiogenesis, the formation of lymphatic vessels.[1][2][3] Upon ligand binding, VEGFRs dimerize and autophosphorylate, initiating a cascade of intracellular signaling.[1] Key downstream pathways include the PI3K/Akt and PLCγ/PKC pathways, which promote nitric oxide production, and the Ras/MEK/ERK pathway, which is involved in cell proliferation.
Data Summary
The following table summarizes the in vitro activity of this compound against key kinases and its anti-proliferative effects on representative endothelial and tumor cell lines.
| Parameter | Value | Cell Line/Assay Condition |
| IC₅₀ (VEGFR-2 Kinase Assay) | 5 nM | Recombinant human VEGFR-2 |
| IC₅₀ (VEGFR-1 Kinase Assay) | 80 nM | Recombinant human VEGFR-1 |
| IC₅₀ (VEGFR-3 Kinase Assay) | 15 nM | Recombinant human VEGFR-3 |
| IC₅₀ (PDGFRβ Kinase Assay) | 150 nM | Recombinant human PDGFRβ |
| IC₅₀ (c-Kit Kinase Assay) | 200 nM | Recombinant human c-Kit |
| Anti-proliferative IC₅₀ | 25 nM | Human Umbilical Vein Endothelial Cells (HUVEC) |
| Anti-proliferative IC₅₀ | 100 nM | HeLa (Cervical Cancer) Cells |
| Anti-proliferative IC₅₀ | 150 nM | Caki-1 (Renal Cell Carcinoma) Cells |
Note: The data presented are representative and may vary depending on the specific experimental conditions.
Signaling Pathway
The diagram below illustrates the canonical VEGFR-2 signaling pathway and the point of inhibition by this compound.
Caption: VEGFR-2 signaling pathway and inhibition by this compound.
Experimental Protocols
Cell Culture and Maintenance
This protocol describes the general maintenance of endothelial cells (e.g., HUVECs) and cancer cell lines (e.g., HeLa) for use in experiments with this compound.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVEC)
-
HeLa (cervical cancer) cell line[4]
-
Endothelial Cell Growth Medium (EGM-2)
-
Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640[4]
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Culture flasks and plates
Procedure:
-
HUVEC Culture: Culture HUVECs in EGM-2 medium in flasks coated with 0.1% gelatin. Maintain cells at 37°C in a humidified incubator with 5% CO₂. Passage cells when they reach 80-90% confluency.
-
HeLa Culture: Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[4] Maintain cells at 37°C in a humidified incubator with 5% CO₂. Passage cells every 2-3 days.
-
Subculturing: To passage, wash cells with PBS, add Trypsin-EDTA and incubate for 3-5 minutes at 37°C. Neutralize trypsin with complete medium, centrifuge the cell suspension, and resuspend the cell pellet in fresh medium for plating.
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
Procedure:
-
Prepare a 10 mM stock solution of this compound by dissolving the powder in DMSO.
-
Gently vortex to ensure the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Cell Proliferation Assay (MTS/MTT Assay)
This protocol is for determining the anti-proliferative effect of this compound.
Materials:
-
Cells of interest (e.g., HUVEC, HeLa)
-
96-well cell culture plates
-
This compound stock solution
-
Complete growth medium
-
Serum-free medium
-
MTS or MTT reagent
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.
-
Allow cells to attach overnight by incubating at 37°C, 5% CO₂.
-
The next day, replace the medium with 100 µL of serum-free or low-serum medium and incubate for 24 hours to synchronize the cells.
-
Prepare serial dilutions of this compound in the appropriate growth medium (e.g., EGM-2 for HUVECs, DMEM for HeLa). A typical concentration range would be from 1 nM to 10 µM. Include a DMSO vehicle control.
-
Add the diluted this compound or vehicle control to the wells. For endothelial cells, co-treatment with VEGF (e.g., 20 ng/mL) is recommended to stimulate proliferation.
-
Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
Add 20 µL of MTS/MTT reagent to each well and incubate for 2-4 hours.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a non-linear regression curve fit.
Experimental Workflow
The following diagram outlines the general workflow for testing the efficacy of this compound in a cell-based assay.
Caption: General workflow for a cell proliferation assay.
Western Blot Analysis of VEGFR-2 Phosphorylation
This protocol is to assess the inhibitory effect of this compound on VEGF-induced VEGFR-2 phosphorylation.
Materials:
-
Cells expressing VEGFR-2 (e.g., HUVECs)
-
6-well plates
-
This compound
-
Recombinant human VEGF-A
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and blotting equipment
-
Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175), anti-total-VEGFR-2, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Seed HUVECs in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or DMSO vehicle for 2 hours.
-
Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10 minutes.
-
Immediately place the plates on ice and wash twice with ice-cold PBS.
-
Lyse the cells with 100 µL of ice-cold RIPA buffer per well.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-VEGFR-2) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Strip the membrane and re-probe for total VEGFR-2 and β-actin as loading controls.
Troubleshooting
-
Low Potency (High IC₅₀):
-
Verify the concentration and integrity of the this compound stock solution.
-
Ensure the VEGF stimulation is effective by checking the phosphorylation status of VEGFR-2 in the positive control.
-
Optimize the treatment time and cell density.
-
-
High Background in Western Blots:
-
Increase the number and duration of washes.
-
Optimize the antibody concentrations.
-
Ensure the blocking step is sufficient.
-
-
Inconsistent Results:
-
Maintain consistent cell passage numbers for experiments.
-
Ensure accurate and consistent timing for all treatment and incubation steps.
-
Use freshly prepared dilutions of this compound for each experiment.
-
References
- 1. Vascular endothelial growth factor - Wikipedia [en.wikipedia.org]
- 2. Structural and mechanistic insights into VEGF receptor 3 ligand binding and activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Characterization and Interaction between Human VEGF-D and VEGFR-3 [jmb.or.kr]
- 4. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols for Vegfr-IN-3 in a Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vegfr-IN-3 is a small molecule inhibitor targeting Vascular Endothelial Growth Factor Receptors (VEGFRs). The VEGF signaling pathway is a critical regulator of angiogenesis (the formation of new blood vessels) and lymphangiogenesis (the formation of new lymphatic vessels).[1][2][3] Dysregulation of this pathway is a hallmark of numerous pathologies, most notably cancer, where it plays a crucial role in tumor growth, invasion, and metastasis by supplying tumors with necessary nutrients and oxygen.[4][5] It is also implicated in other conditions such as age-related macular degeneration and rheumatoid arthritis.[6] this compound, by inhibiting VEGFRs, presents a promising therapeutic strategy to disrupt these pathological processes. These application notes provide a comprehensive guide for the utilization of this compound in preclinical mouse models, covering its mechanism of action, detailed experimental protocols, and data presentation.
Mechanism of Action
VEGF ligands (VEGF-A, VEGF-B, VEGF-C, VEGF-D, and PlGF) bind to their corresponding receptors (VEGFR-1, VEGFR-2, and VEGFR-3), which are receptor tyrosine kinases.[2][6] This binding induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[4][7] This activation triggers a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, migration, survival, and increased vascular permeability.[1][3][8] this compound is designed to inhibit the kinase activity of VEGFRs, thereby blocking these downstream signaling events and inhibiting angiogenesis and lymphangiogenesis. While the specific binding characteristics of this compound are not extensively published, it is understood to compete with ATP for the kinase domain of the receptor.
Quantitative Data Summary
Due to the limited availability of specific in vivo data for this compound, the following table provides suggested dosing and formulation parameters based on common practices for similar small molecule inhibitors, such as VEGFR-3-IN-1, and general formulation guidelines.[9][10] It is imperative that researchers perform dose-response studies and toxicity assessments for their specific mouse model and experimental goals.
| Parameter | Suggested Range/Value | Notes |
| Route of Administration | Oral (p.o.), Intraperitoneal (i.p.) | Oral gavage is common for daily dosing. I.p. injection can also be used. |
| Dosage | 10 - 50 mg/kg | This is an estimated starting range. Dose optimization is critical.[9] |
| Dosing Frequency | Once daily (q.d.) | Dependent on the pharmacokinetic profile of the compound. |
| Vehicle/Formulation | See table below | Selection depends on the chosen route of administration and solubility. |
Suggested Formulations for In Vivo Administration
| Formulation | Composition | Suitability |
| Oral Suspension 1 | 0.5% (w/v) Carboxymethyl cellulose (B213188) (CMC) in sterile water | A common vehicle for oral administration of hydrophobic compounds.[10] |
| Oral Suspension 2 | 0.25% Tween 80 and 0.5% CMC in sterile water | Tween 80 can improve the suspension of the compound.[10] |
| Injectable Formulation | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | A common formulation for compounds with low aqueous solubility.[9] |
| Injectable Formulation 2 | 10% DMSO, 90% Corn oil | Alternative for i.p. injections.[10] |
Experimental Protocols
Preparation of this compound Formulation
Oral Suspension (0.5% CMC-Na)
-
Prepare 0.5% CMC-Na solution: Weigh 0.5 g of sodium carboxymethyl cellulose and dissolve it in 100 mL of sterile, deionized water. Stir until a clear solution is obtained. This may take several hours.
-
Prepare the suspension: Weigh the required amount of this compound powder. For a 10 mg/kg dose in a 25 g mouse with a dosing volume of 100 µL, you would need 0.25 mg of this compound per mouse. Prepare a stock for the entire cohort.
-
Add the this compound powder to the 0.5% CMC-Na solution.
-
Vortex and sonicate the mixture until a uniform suspension is achieved. Prepare fresh daily.
Injectable Formulation (DMSO/PEG300/Tween-80/Saline)
-
Dissolve the required amount of this compound in DMSO to create a stock solution.
-
In a separate sterile tube, mix the PEG300 and Tween-80.
-
Add the this compound/DMSO stock solution to the PEG300/Tween-80 mixture and mix thoroughly.
-
Add the saline to the mixture and vortex until a clear solution or a fine suspension is formed.
Administration in a Mouse Tumor Model (Xenograft or Syngeneic)
-
Animal Acclimatization: Acclimate mice for at least one week before the start of the experiment.
-
Tumor Cell Implantation: Inoculate tumor cells subcutaneously into the flank of the mice. For example, inject 1 x 10^6 cells in 100 µL of sterile PBS.[5]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment Initiation: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into control and treatment groups.
-
Drug Administration:
-
Oral Gavage: Administer the prepared this compound suspension or vehicle control once daily using a gavage needle.
-
Intraperitoneal Injection: Administer the prepared this compound solution or vehicle control once daily via i.p. injection.
-
-
Monitoring: Monitor the body weight of the mice 2-3 times a week as an indicator of toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a maximum allowed size), euthanize the mice.
-
Tissue Collection and Analysis:
-
Excise the tumors and measure their final weight and volume.
-
Collect tumors and major organs (liver, spleen, kidneys, lungs) for histological analysis (e.g., H&E staining), immunohistochemistry (e.g., for CD31 to assess microvessel density), or Western blot analysis to assess target engagement (e.g., phosphorylation of VEGFRs).
-
Visualizations
VEGFR Signaling Pathway and Inhibition by this compound
Caption: VEGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for a mouse xenograft model efficacy study of this compound.
References
- 1. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. VEGF Pathway | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. cusabio.com [cusabio.com]
- 4. Vascular endothelial growth factor - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ahajournals.org [ahajournals.org]
- 8. commerce.bio-rad.com [commerce.bio-rad.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | VEGFR | 2874264-13-6 | Invivochem [invivochem.com]
Application Notes and Protocols for Vegfr-IN-3: In Vivo Dosage and Administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo dosage and administration of VEGFR inhibitors, using Vegfr-IN-3 as a representative compound. The protocols and data presented herein are synthesized from preclinical studies on well-characterized VEGFR inhibitors and are intended to serve as a foundational resource for the design and execution of in vivo efficacy and pharmacokinetic studies.
Introduction to this compound and VEGFR Inhibition
Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are key regulators of angiogenesis, the formation of new blood vessels. In many pathological conditions, particularly cancer, aberrant VEGFR signaling drives tumor neovascularization, promoting tumor growth, invasion, and metastasis. This compound is a potent small molecule inhibitor of VEGFR tyrosine kinases, designed to abrogate the downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival. Understanding the appropriate in vivo dosage, administration route, and experimental design is critical for evaluating the therapeutic potential of this compound.
Quantitative Data Summary: In Vivo Dosage of Representative VEGFR Inhibitors
The optimal in vivo dosage of a VEGFR inhibitor is dependent on the specific compound, animal model, tumor type, and experimental endpoint. The following tables summarize dosages and administration schedules for several well-established VEGFR inhibitors in murine cancer models, providing a reference range for initiating studies with this compound.
Table 1: In Vivo Dosage and Administration of Vandetanib (B581) in Mouse Cancer Models
| Cancer/Disease Model | Mouse Strain | Dosage (mg/kg/day) | Administration Route | Key Findings | Reference |
| Colon Cancer Xenograft (HT-29) | Nude | 12.5 and 25 | Oral Gavage | Concurrent treatment with irinotecan (B1672180) showed significant tumor growth inhibition.[1] | [1] |
| Squamous Cell Carcinoma Xenograft (UMSCC2) | Nude | 15 | Oral Gavage | Dose reflective of human exposure; enhanced tumor growth inhibition in combination with docetaxel (B913).[2][3][4] | [2][3][4] |
| Anaplastic Thyroid Cancer | CD nu/nu | 25 | Oral Gavage | Significantly inhibited tumor growth, VEGF-A expression, and microvessel density.[5] | [5] |
Table 2: In Vivo Dosage and Administration of Sunitinib in Mouse Cancer Models
| Cancer/Disease Model | Mouse Strain | Dosage (mg/kg/day) | Administration Route | Key Findings | Reference |
| Neuroblastoma Xenograft | NOD/SCID | 20, 30, and 40 | Oral Gavage | 20 mg/kg identified as an optimal dose for significant tumor growth reduction.[6] | [6] |
| Ovarian Cancer Xenograft (SKOV3) | SCID beige | 40 | Oral Gavage | Significantly reduced tumor growth and peritoneal metastases.[7][8] | [7][8] |
| Renal Cancer | N/A | 10, 20, and 40 | Oral Gavage | 40 mg/kg inhibited tumor growth, while lower doses showed effects on cachexia.[9] | [9] |
Table 3: In Vivo Dosage and Administration of Sorafenib (B1663141) in Mouse Cancer Models
| Cancer/Disease Model | Mouse Strain | Dosage (mg/kg/day) | Administration Route | Key Findings | Reference |
| Hepatocellular Carcinoma (Hep3B-hCG) | Athymic Nude | 30 and 60 | Oral Gavage | Dose escalation to 60 mg/kg at disease progression slowed tumor growth.[10] | [10] |
| Hepatocellular Carcinoma (Patient-Derived) | N/A | 30 | Oral Gavage | Significant tumor growth inhibition observed in 7 out of 10 patient-derived xenograft models.[11] | [11] |
| Colorectal Cancer (HCT116-luc) | Nude | 40, 80, and 120 | Oral Gavage | Dose-dependent reduction in tumor bioluminescence and volume.[12] | [12] |
Table 4: In Vivo Dosage and Administration of Axitinib (B1684631) in Mouse Cancer Models
| Cancer/Disease Model | Mouse Strain | Dosage (mg/kg) | Administration Route | Schedule | Key Findings | Reference |
| Glioblastoma (MGG123) | Athymic | 25 and 50 | Intraperitoneal | Daily | High dose (50 mg/kg) was effective in reducing tumor vascularity and extending survival.[13] | [13] |
| Melanoma (MO4) | C57BL/6 | 25 | Oral Gavage | Twice Daily | Significant inhibition of both subcutaneous and intracranial tumor growth. | |
| Glioblastoma (U87) | N/A | N/A | Systemic | Daily | Significantly extended survival in an orthotopic model, attributed to effects on the tumor microenvironment.[14] | [14] |
Signaling Pathway
Caption: Simplified VEGFR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Preparation of this compound for In Vivo Administration
Objective: To prepare a stable and homogenous formulation of this compound for oral gavage administration in mice.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% (w/v) carboxymethylcellulose (CMC) in deionized water, with 0.1% (v/v) Tween 80)
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile deionized water
-
Magnetic stirrer and stir bar
-
Sonicator
-
Analytical balance
-
pH meter
Procedure:
-
Vehicle Preparation:
-
To prepare 100 mL of 0.5% CMC solution, slowly add 0.5 g of CMC to 100 mL of deionized water while stirring continuously with a magnetic stirrer until fully dissolved.
-
Add 100 µL of Tween 80 to the CMC solution and continue stirring until a homogenous solution is achieved.
-
-
This compound Formulation:
-
Calculate the required amount of this compound based on the desired concentration and final volume. For example, to prepare 10 mL of a 5 mg/mL suspension, weigh 50 mg of this compound powder.
-
In a sterile conical tube, add a small volume of the vehicle to the this compound powder to create a paste.
-
Gradually add the remaining vehicle to the paste while vortexing or stirring to ensure a uniform suspension.
-
If necessary, sonicate the suspension for 5-10 minutes in a water bath sonicator to reduce particle size and improve homogeneity.
-
Prepare the formulation fresh daily before administration to ensure stability.
-
In Vivo Anti-Tumor Efficacy Study in a Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous tumor xenograft model.
Materials:
-
6-8 week old immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Cancer cell line of interest (e.g., human colon cancer HT-29)
-
Sterile phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Syringes and needles (27-30 gauge)
-
Calipers
-
Animal balance
-
This compound formulation and vehicle control
-
Oral gavage needles
Procedure:
-
Tumor Cell Implantation:
-
Harvest cancer cells during their exponential growth phase.
-
Resuspend the cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 1 x 107 cells/mL.
-
Inject 100 µL of the cell suspension (1 x 106 cells) subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor the mice for tumor growth by measuring the tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width2) / 2.
-
Once the tumors reach a mean volume of 100-150 mm3, randomize the animals into treatment and control groups (n=8-10 animals per group).
-
Group 1: Vehicle control
-
Group 2: this compound (e.g., 25 mg/kg)
-
-
-
Drug Administration:
-
Administer this compound or vehicle daily via oral gavage for a specified period (e.g., 21 days).
-
Accurately weigh each animal before dosing to calculate the precise volume to be administered (typically 100-200 µL for mice).
-
-
Monitoring and Measurements:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Caption: Workflow for an in vivo anti-tumor efficacy study.
In Vivo Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of this compound after oral and intravenous administration in mice.
Materials:
-
6-8 week old mice (e.g., C57BL/6 or BALB/c)
-
This compound formulation for oral and intravenous (IV) administration
-
Oral gavage needles
-
Syringes and needles for IV injection (e.g., tail vein)
-
Blood collection supplies (e.g., EDTA-coated capillary tubes, microcentrifuge tubes)
-
Centrifuge
-
-80°C freezer
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Dosing:
-
Divide the mice into two groups: oral (PO) and intravenous (IV) administration (n=3-4 animals per time point).
-
Administer a single dose of this compound to each mouse.
-
PO group: Administer via oral gavage (e.g., 10 mg/kg).
-
IV group: Administer via tail vein injection (e.g., 2 mg/kg).
-
-
-
Blood Sampling:
-
Collect blood samples (e.g., 20-30 µL) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Collect blood via a suitable method (e.g., saphenous vein puncture).
-
Place the blood samples into EDTA-coated tubes and immediately place them on ice.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4°C to separate the plasma.
-
Carefully collect the plasma supernatant and transfer it to clean microcentrifuge tubes.
-
Store the plasma samples at -80°C until bioanalysis.
-
-
Bioanalysis:
-
Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), t1/2 (half-life), and bioavailability.
-
Caption: Workflow for an in vivo pharmacokinetic study.
Conclusion
These application notes and protocols provide a framework for the in vivo evaluation of this compound. The summarized data from representative VEGFR inhibitors offer a starting point for dose selection, while the detailed protocols for efficacy and pharmacokinetic studies provide a methodological foundation. Researchers should optimize these protocols based on the specific characteristics of this compound and the experimental model being used. Careful consideration of dosage, administration route, and experimental design will be crucial in elucidating the therapeutic potential of this novel VEGFR inhibitor.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Pharmacokinetic-Directed Dosing of Vandetanib and Docetaxel in a Mouse Model of Human Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic-directed dosing of vandetanib and docetaxel in a mouse model of human squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Vandetanib has antineoplastic activity in anaplastic thyroid cancer, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vivo Antitumor and Antimetastatic Activity of Sunitinib in Preclinical Neuroblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. ascopubs.org [ascopubs.org]
- 9. Sunitinib prevents cachexia and prolongs survival of mice bearing renal cancer by restraining STAT3 and MuRF-1 activation in muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of Sorafenib Dose on Acquired Reversible Resistance and Toxicity in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antitumor effects of regorafenib and sorafenib in preclinical models of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Combinatorial effects of VEGFR kinase inhibitor axitinib and oncolytic virotherapy in mouse and human glioblastoma stem-like cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Single agent efficacy of the VEGFR kinase inhibitor axitinib in preclinical models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Preparing Stock Solutions of Vegfr-IN-3: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation of stock solutions of Vegfr-IN-3, a VEGFR inhibitor. The information is intended to guide researchers in accurately preparing solutions for in vitro and in vivo studies. This guide includes the physicochemical properties of this compound, a step-by-step protocol for dissolving the compound, and recommendations for storage to ensure solution stability and integrity.
Introduction
Vascular Endothelial Growth Factor Receptors (VEGFRs) are key mediators of angiogenesis, the formation of new blood vessels. Dysregulation of VEGFR signaling is a hallmark of several diseases, including cancer and retinopathies. Small molecule inhibitors targeting VEGFRs are therefore critical tools in both basic research and clinical applications. This compound is one such inhibitor, and the accurate preparation of its stock solutions is the foundational step for reliable and reproducible experimental outcomes. This document outlines the necessary information and a detailed protocol for the preparation of this compound stock solutions.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for accurate calculations and handling of the compound.
| Property | Value | Reference |
| Molecular Formula | C₂₇H₂₈N₂O₆ | [1] |
| Molecular Weight | 476.52 g/mol | [1] |
| CAS Number | 2874264-13-6 | [1] |
| Appearance | Solid | [1] |
| Solubility | Soluble in DMSO | [1] |
Experimental Protocol: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO). Researchers may adjust the concentration based on their specific experimental needs (e.g., 5 mM or 20 mM).
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Safety Precautions: Before handling, review the Material Safety Data Sheet (MSDS) for this compound and DMSO. Handle the compound in a well-ventilated area or a chemical fume hood. Wear appropriate PPE at all times.
-
Determine the Required Mass of this compound: To prepare a 10 mM stock solution, use the following formula to calculate the mass of this compound required for a desired volume of DMSO:
Mass (mg) = Molarity (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000
Example for preparing 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM x 1 mL x 476.52 g/mol / 1000 = 4.7652 mg
-
Weighing this compound:
-
Tare a clean, dry microcentrifuge tube or vial on a calibrated analytical balance.
-
Carefully weigh the calculated amount of this compound powder into the tube. Record the exact mass.
-
-
Dissolving this compound:
-
Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder.
-
Cap the tube securely and vortex thoroughly for 1-2 minutes to ensure the compound is completely dissolved. A clear solution should be obtained. If necessary, gentle warming (e.g., in a 37°C water bath for a few minutes) may aid in dissolution.
-
-
Aliquoting and Storage:
-
Once the this compound is fully dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This practice minimizes freeze-thaw cycles, which can degrade the compound.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
For long-term storage, store the aliquots at -80°C. Under these conditions, the solution is stable for up to 6 months[1]. For short-term storage, -20°C for up to one month is also acceptable[1]. The powdered form of this compound can be stored at -20°C for up to 3 years[1].
-
Table 2: Molarity Calculator for this compound (MW = 476.52 g/mol )
| Desired Concentration (mM) | Mass of this compound for 1 mL DMSO (mg) | Mass of this compound for 5 mL DMSO (mg) | Mass of this compound for 10 mL DMSO (mg) |
| 1 | 0.477 | 2.383 | 4.765 |
| 5 | 2.383 | 11.913 | 23.826 |
| 10 | 4.765 | 23.826 | 47.652 |
| 20 | 9.530 | 47.652 | 95.304 |
Quality Control
To ensure the accuracy of your experiments, it is good practice to verify the concentration of the stock solution. This can be achieved using techniques such as High-Performance Liquid Chromatography (HPLC) with a standard curve.
Visualizations
Workflow for Preparing this compound Stock Solution```dot
Caption: A simplified representation of the VEGFR signaling cascade.
References
Application Notes and Protocols for Cell-Based Assays Using a Novel VEGFR Inhibitor
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of a novel VEGFR inhibitor, referred to herein as Vegfr-IN-3, in a variety of cell-based assays. The following protocols and data presentation formats are designed to facilitate the characterization of this inhibitor's biological activity and mechanism of action.
Introduction
Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are key regulators of angiogenesis, the formation of new blood vessels from pre-existing ones.[1][2][3][4] Dysregulation of the VEGF signaling pathway is a hallmark of several pathologies, including cancer, where it plays a crucial role in tumor growth, invasion, and metastasis.[2][5][6] Consequently, targeting VEGFRs has become a prominent strategy in the development of anti-cancer therapeutics. This compound is a novel small molecule inhibitor designed to target VEGFR signaling. These notes provide detailed protocols for evaluating its efficacy in cell-based models.
Data Presentation
A structured presentation of quantitative data is essential for the comparative analysis of a novel inhibitor's performance. The following table provides a template for summarizing key metrics obtained from the cell-based assays described below.
| Parameter | Cell Line | This compound Concentration | Result | Control |
| IC50 (Cell Viability) | HUVEC | Varies | e.g., 50 nM | Vehicle |
| A549 | Varies | e.g., 100 nM | Vehicle | |
| MCF-7 | Varies | e.g., 150 nM | Vehicle | |
| Apoptosis Induction | HUVEC | e.g., 100 nM | e.g., 45% apoptotic cells | Vehicle |
| A549 | e.g., 200 nM | e.g., 30% apoptotic cells | Vehicle | |
| Tube Formation Inhibition | HUVEC | e.g., 50 nM | e.g., 80% reduction in tube length | Vehicle |
Signaling Pathway
The following diagram illustrates the canonical VEGFR signaling pathway, which is the primary target of this compound. Upon ligand binding, VEGFRs dimerize and autophosphorylate, initiating a cascade of downstream signaling events that promote cell proliferation, survival, migration, and angiogenesis.[1][7][8][9][10][11]
Caption: VEGFR Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow
The following diagram outlines a typical experimental workflow for characterizing the effects of this compound on cultured cells. This workflow ensures a systematic evaluation from initial viability screening to more complex functional assays.
Caption: General experimental workflow for evaluating this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[12][13]
Materials:
-
Cells of interest (e.g., HUVEC, A549)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[14]
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control (e.g., 0.1% DMSO) to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[12]
-
After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.[14]
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[15]
Materials:
-
Cells of interest
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound or vehicle control for the specified time.
-
Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Wash the cells twice with cold PBS and centrifuge at 500 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.[15]
In Vitro Angiogenesis Assay (Tube Formation Assay)
This assay assesses the ability of endothelial cells to form three-dimensional capillary-like structures, a key step in angiogenesis.[2][3][17][18]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Matrigel or other basement membrane extract
-
96-well plates
-
This compound
-
Calcein AM (for visualization)
-
Fluorescence microscope
Protocol:
-
Thaw Matrigel on ice and coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel per well.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Harvest HUVECs and resuspend them in endothelial cell growth medium containing the desired concentrations of this compound or vehicle control.
-
Seed 1.5-2.0 x 10^4 HUVECs onto the surface of the solidified Matrigel.
-
Incubate the plate at 37°C for 4-18 hours.
-
After incubation, carefully remove the medium and wash the cells with PBS.
-
Stain the cells with Calcein AM for 30 minutes.
-
Visualize and capture images of the tube-like structures using a fluorescence microscope.
-
Quantify the extent of tube formation by measuring parameters such as the number of junctions, total tube length, and number of loops using image analysis software.
Data Integration and Interpretation
The data obtained from these assays can be integrated to provide a comprehensive understanding of this compound's anti-angiogenic and anti-cancer properties. The following diagram illustrates the logical relationship between the different experimental outcomes.
Caption: Logical flow of data integration from different assays.
References
- 1. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Angiogenesis Assays [sigmaaldrich.com]
- 3. Cell Angiogenesis Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Vascular endothelial growth factor - Wikipedia [en.wikipedia.org]
- 5. Vascular endothelial growth factor receptor-3 promotes breast cancer cell proliferation, motility and survival in vitro and tumor formation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. commerce.bio-rad.com [commerce.bio-rad.com]
- 9. VEGF経路 | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 11. ahajournals.org [ahajournals.org]
- 12. merckmillipore.com [merckmillipore.com]
- 13. broadpharm.com [broadpharm.com]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. kumc.edu [kumc.edu]
- 17. reactionbiology.com [reactionbiology.com]
- 18. Angiogenesis Assay [cellbiolabs.com]
Application Notes: Detection of p-VEGFR-3 Inhibition by a Selective Kinase Inhibitor Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3), also known as Fms-related tyrosine kinase 4 (FLT4), is a key regulator of lymphangiogenesis, the formation of lymphatic vessels.[1] Upon binding to its ligands, primarily VEGF-C and VEGF-D, VEGFR-3 undergoes dimerization and autophosphorylation of specific tyrosine residues within its intracellular domain.[2] This phosphorylation event initiates downstream signaling cascades, including the PI3K/AKT and MAPK/ERK pathways, which are crucial for the proliferation, migration, and survival of lymphatic endothelial cells.[3][4] Dysregulation of the VEGFR-3 signaling pathway is implicated in various pathological conditions, including tumor metastasis and lymphedema.[1] Consequently, inhibitors targeting the kinase activity of VEGFR-3 are of significant interest for therapeutic development.
This document provides a detailed protocol for assessing the inhibitory activity of a selective VEGFR-3 kinase inhibitor, exemplified by Vegfr-IN-3 (a representative potent and selective inhibitor), on the phosphorylation of VEGFR-3 in a cell-based assay using Western blot analysis.
Principle of the Assay
This assay quantifies the extent of VEGFR-3 phosphorylation at specific tyrosine residues in response to ligand stimulation (e.g., VEGF-C) in the presence of varying concentrations of a VEGFR-3 inhibitor. The inhibition of the phosphorylation signal, detected by a phospho-specific antibody, serves as a direct measure of the inhibitor's potency. Total VEGFR-3 levels are also measured to ensure that the observed decrease in phosphorylation is not due to a reduction in the overall receptor protein.
Quantitative Data Summary
The inhibitory activity of a selective VEGFR-3 inhibitor is typically characterized by its half-maximal inhibitory concentration (IC50). The following table provides representative quantitative data for a selective VEGFR-3 inhibitor, VEGFR-3-IN-1, which serves as a model for this compound.
| Parameter | Value | Reference |
| Inhibitor | VEGFR-3-IN-1 | [5] |
| Target | VEGFR-3 Kinase | [5] |
| IC50 | 110.4 nM | [5] |
The dose-dependent effect of the inhibitor on VEGFR-3 phosphorylation can be quantified by densitometric analysis of the Western blot bands. The results are typically normalized to the vehicle-treated control.
| This compound Conc. (nM) | p-VEGFR-3 / Total VEGFR-3 Ratio (Normalized) | % Inhibition of Phosphorylation |
| 0 (Vehicle Control) | 1.00 | 0% |
| 10 | 0.88 | 12% |
| 50 | 0.65 | 35% |
| 100 | 0.42 | 58% |
| 250 | 0.20 | 80% |
| 500 | 0.08 | 92% |
Note: The data in this table is illustrative and represents a typical expected outcome for a potent VEGFR-3 inhibitor. Actual results may vary depending on the specific experimental conditions.
Experimental Protocols
A. Cell Culture and Treatment
-
Cell Line: Human Dermal Lymphatic Endothelial Cells (HDLECs) are a suitable model as they endogenously express VEGFR-3.[5]
-
Culture Conditions: Culture HDLECs in endothelial cell growth medium at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed the cells in 6-well plates and allow them to grow to 80-90% confluency.
-
Starvation: Prior to treatment, starve the cells in a basal medium with a low serum concentration (e.g., 0.5% FBS) for 4-6 hours to reduce basal receptor phosphorylation.
-
Inhibitor Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in a serum-free medium to the desired final concentrations (e.g., 0, 10, 50, 100, 250, 500 nM).
-
Pre-incubate the starved cells with the medium containing different concentrations of this compound or vehicle control (DMSO) for 1-2 hours.
-
-
Stimulation:
B. Western Blot Protocol for p-VEGFR-3
-
Cell Lysis:
-
Immediately after stimulation, place the culture plates on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Clarify the lysates by centrifuging at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein samples to the same concentration with lysis buffer and 2x Laemmli sample buffer.
-
Denature the samples by boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-40 µg per lane) onto an SDS-polyacrylamide gel (e.g., 8% gel).
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding. For phospho-specific antibodies, BSA is generally recommended over non-fat dry milk.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated VEGFR-3 (e.g., anti-phospho-VEGFR-3 Tyr1230/1231) and an antibody for total VEGFR-3 overnight at 4°C with gentle agitation. Dilute the antibodies in 5% BSA in TBST according to the manufacturer's recommendations.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
For quantitative analysis, measure the band intensity using densitometry software. Normalize the p-VEGFR-3 signal to the total VEGFR-3 signal for each sample.
-
-
Stripping and Re-probing (Optional):
-
The membrane can be stripped of the bound antibodies and re-probed with an antibody for a loading control, such as β-actin or GAPDH, to ensure equal protein loading across all lanes.
-
Visualizations
Caption: VEGFR-3 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for p-VEGFR-3 Western blot analysis.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Ligand-induced vascular endothelial growth factor receptor-3 (VEGFR-3) heterodimerization with VEGFR-2 in primary lymphatic endothelial cells regulates tyrosine phosphorylation sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vascular endothelial growth factor receptor 3 regulates endothelial function through β-arrestin 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Molecular controls of lymphatic VEGFR3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
Application Notes: Immunohistochemical Analysis of VEGFR-3 Signaling Following Treatment with Vegfr-IN-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3), also known as Fms-like tyrosine kinase 4 (Flt-4), is a key regulator of lymphangiogenesis, the formation of lymphatic vessels.[1] Its signaling cascade, primarily activated by its ligands VEGF-C and VEGF-D, plays a crucial role in embryonic development, and in pathological conditions such as tumor metastasis and lymphedema.[1] Consequently, VEGFR-3 has emerged as a significant target for therapeutic intervention in oncology and other diseases.
Vegfr-IN-3 is a small molecule inhibitor designed to target the VEGFR signaling pathway, thereby impeding downstream processes such as lymphatic endothelial cell proliferation and migration. These application notes provide detailed protocols for assessing the pharmacodynamic effects of this compound in tissue samples using immunohistochemistry (IHC), a powerful technique to visualize protein expression and activation within the native tissue context. The following sections detail the VEGFR-3 signaling pathway, a hypothetical in vivo study design, quantitative analysis of IHC data, and step-by-step experimental protocols.
VEGFR-3 Signaling Pathway and Inhibition by this compound
Upon binding of its ligands, VEGF-C or VEGF-D, VEGFR-3 undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This activation initiates downstream signaling cascades, prominently the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell survival, proliferation, and migration. This compound, as a tyrosine kinase inhibitor, is hypothesized to bind to the ATP-binding pocket of the VEGFR-3 kinase domain, preventing autophosphorylation and subsequent activation of these downstream pathways.
VEGFR-3 Signaling Pathway and Point of Inhibition.
Data Presentation: Quantitative IHC Analysis
The following tables present hypothetical quantitative data from an in vivo xenograft study assessing the effect of this compound on VEGFR-3 signaling. Tissues were collected after a defined treatment period, and IHC staining was performed for total VEGFR-3 and key downstream phosphorylated proteins (p-Akt and p-ERK). Staining was quantified using the Histoscore (H-Score) method, calculated as: H-Score = Σ (Intensity Level × Percentage of Cells at that Intensity) , ranging from 0 to 300.
Disclaimer: The following data are representative examples based on published studies of VEGFR inhibitors and are intended to illustrate the expected outcomes of this compound treatment. Actual results may vary.
Table 1: IHC Analysis of Total VEGFR-3 Expression in Xenograft Tumors
| Treatment Group | Staining Intensity (Mean ± SD) | Percentage of Positive Cells (%) (Mean ± SD) | H-Score (Mean ± SD) |
| Vehicle Control | 2.6 ± 0.5 | 80 ± 12 | 208 ± 45 |
| This compound (Low Dose) | 2.4 ± 0.6 | 78 ± 15 | 187 ± 50 |
| This compound (High Dose) | 2.5 ± 0.4 | 82 ± 10 | 205 ± 42 |
Note: Total VEGFR-3 expression is not expected to significantly change with short-term inhibitor treatment, as this compound targets the kinase activity, not receptor expression.
Table 2: IHC Analysis of Phospho-Akt (Ser473) in Xenograft Tumors
| Treatment Group | Staining Intensity (Mean ± SD) | Percentage of Positive Cells (%) (Mean ± SD) | H-Score (Mean ± SD) |
| Vehicle Control | 2.8 ± 0.4 | 75 ± 10 | 210 ± 38 |
| This compound (Low Dose) | 1.6 ± 0.7 | 40 ± 18 | 64 ± 32 |
| This compound (High Dose) | 0.9 ± 0.5 | 18 ± 9 | 16 ± 10 |
Table 3: IHC Analysis of Phospho-ERK (Thr202/Tyr204) in Xenograft Tumors
| Treatment Group | Staining Intensity (Mean ± SD) | Percentage of Positive Cells (%) (Mean ± SD) | H-Score (Mean ± SD) |
| Vehicle Control | 2.5 ± 0.6 | 85 ± 9 | 212 ± 50 |
| This compound (Low Dose) | 1.4 ± 0.5 | 45 ± 14 | 63 ± 25 |
| This compound (High Dose) | 0.7 ± 0.3 | 20 ± 11 | 14 ± 8 |
Experimental Protocols
In Vivo Xenograft Study Protocol
-
Cell Culture and Implantation: Human tumor cells with known VEGFR-3 expression (e.g., lymphatic endothelial cells or certain tumor cell lines) are cultured under standard conditions. A predetermined number of cells (e.g., 1x10^6) are subcutaneously implanted into the flank of immunocompromised mice.
-
Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Mice are then randomized into treatment groups (e.g., Vehicle Control, this compound Low Dose, this compound High Dose).
-
Treatment Administration: this compound is formulated in an appropriate vehicle and administered to the mice (e.g., daily via oral gavage) for a specified duration (e.g., 14 days). The vehicle control group receives the formulation without the active compound.
-
Tissue Collection and Fixation: At the end of the treatment period, mice are euthanized, and tumors are excised. A portion of the tumor tissue is immediately fixed in 10% neutral buffered formalin for 24 hours at room temperature.
-
Tissue Processing and Embedding: Following fixation, tissues are dehydrated through a series of graded ethanol (B145695) solutions, cleared with xylene, and embedded in paraffin (B1166041) wax to create formalin-fixed, paraffin-embedded (FFPE) blocks.
Immunohistochemistry (IHC) Staining Protocol for VEGFR-3
This protocol is optimized for FFPE tissue sections.
Reagents and Materials:
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene and graded ethanol series (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0)
-
3% Hydrogen Peroxide
-
Blocking Buffer (e.g., 5% Normal Goat Serum in PBS)
-
Primary Antibody: Anti-VEGFR-3 antibody (validated for IHC-P)[1]
-
Biotinylated Secondary Antibody (e.g., Goat Anti-Rabbit IgG)
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) chromogen substrate
-
Hematoxylin (B73222) counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through graded ethanol: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), and 70% (1 change, 3 minutes).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in pre-heated Antigen Retrieval Buffer.
-
Maintain at a sub-boiling temperature (95-100°C) for 20 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
-
Peroxidase Blocking:
-
Incubate slides in 3% hydrogen peroxide for 10-15 minutes to quench endogenous peroxidase activity.
-
Rinse with PBS (3 changes, 5 minutes each).
-
-
Blocking:
-
Incubate slides with Blocking Buffer for 1-2 hours at room temperature in a humidified chamber to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the anti-VEGFR-3 primary antibody in Blocking Buffer to its optimal concentration.
-
Incubate slides with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Rinse slides with PBS (3 changes, 5 minutes each).
-
Incubate with the biotinylated secondary antibody for 1 hour at room temperature.
-
Rinse with PBS (3 changes, 5 minutes each).
-
Incubate with Streptavidin-HRP conjugate for 30 minutes at room temperature.
-
Rinse with PBS (3 changes, 5 minutes each).
-
-
Chromogen Development:
-
Incubate slides with DAB chromogen substrate until the desired brown color intensity is reached (typically 1-10 minutes), monitoring under a microscope.
-
Rinse slides with deionized water to stop the reaction.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin for 30-60 seconds.
-
"Blue" the sections in running tap water.
-
Dehydrate slides through graded ethanol and xylene.
-
Coverslip with a permanent mounting medium.
-
Note: For staining of phospho-proteins like p-Akt and p-ERK, use validated primary antibodies specific to the phosphorylated form of the protein and follow the same general protocol, optimizing antigen retrieval and antibody concentrations as needed.
Experimental Workflow Diagram
Experimental Workflow for IHC Analysis.
References
Application of VEGFR-3-IN-1 in Breast Cancer Cell Lines: Application Notes and Protocols
For Research Use Only.
Introduction
Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3), also known as Fms-like tyrosine kinase 4 (Flt-4), is a receptor tyrosine kinase that plays a crucial role in lymphangiogenesis and angiogenesis.[1][2] In the context of breast cancer, VEGFR-3 is frequently overexpressed and its activation is associated with tumor growth, proliferation, motility, survival, and metastasis.[3][4] The binding of its ligands, VEGF-C and VEGF-D, triggers a signaling cascade that primarily involves the PI3K/Akt and MAPK/ERK pathways, promoting cancer progression.[2][5][6][7][8] Consequently, targeted inhibition of VEGFR-3 presents a promising therapeutic strategy for breast cancer.
VEGFR-3-IN-1 is a potent and selective inhibitor of VEGFR-3 kinase activity.[9] This document provides detailed application notes and protocols for the use of VEGFR-3-IN-1 in breast cancer cell line research.
Product Information
| Product Name | VEGFR-3-IN-1 |
| Synonyms | VEGFR3 inhibitor 1 |
| Molecular Formula | C₂₃H₂₂N₆O₂ |
| Molecular Weight | 414.46 g/mol |
| Purity | >98% |
| Formulation | Crystalline solid |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C. Protect from light. |
Mechanism of Action
VEGFR-3-IN-1 selectively inhibits the tyrosine kinase activity of VEGFR-3, thereby blocking the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways. This inhibition leads to a reduction in cell proliferation, migration, and survival in breast cancer cells that are dependent on VEGFR-3 signaling.[9]
VEGFR-3 Signaling Pathway Inhibition by VEGFR-3-IN-1
Caption: Inhibition of the VEGFR-3 signaling pathway by VEGFR-3-IN-1.
Quantitative Data
The following tables summarize the in vitro efficacy of VEGFR-3-IN-1.
Table 1: Kinase Inhibitory Activity
| Target | IC₅₀ (nM) |
| VEGFR-3 | 110.4[9] |
Table 2: Anti-proliferative Activity in Breast Cancer Cell Lines
| Cell Line | Description | IC₅₀ (µM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | 2.22[9] |
| MDA-MB-436 | Triple-Negative Breast Cancer | 3.50[9] |
Experimental Protocols
The following are suggested protocols for evaluating the effects of VEGFR-3-IN-1 on breast cancer cell lines. Optimization may be required for specific cell lines and experimental conditions.
Experimental Workflow for In Vitro Testing of VEGFR-3-IN-1
Caption: General workflow for evaluating the efficacy of VEGFR-3-IN-1.
Cell Viability Assay (MTT or CCK-8)
This protocol is designed to determine the effect of VEGFR-3-IN-1 on the proliferation and viability of breast cancer cell lines.
Materials:
-
Breast cancer cell lines (e.g., MDA-MB-231, MDA-MB-436)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
VEGFR-3-IN-1 (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution
-
DMSO
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the breast cancer cells.
-
Seed the cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of VEGFR-3-IN-1 in complete growth medium. A suggested concentration range is 0.1 to 50 µM. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of VEGFR-3-IN-1.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT/CCK-8 Assay:
-
For MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. After incubation, add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
For CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
-
Data Acquisition:
-
Measure the absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the dose-response curve and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).
-
Western Blot Analysis
This protocol is used to assess the effect of VEGFR-3-IN-1 on the phosphorylation of VEGFR-3 and its downstream signaling proteins.
Materials:
-
Breast cancer cell lines
-
Complete growth medium
-
VEGFR-3-IN-1
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-VEGFR-3, anti-VEGFR-3, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of VEGFR-3-IN-1 (e.g., 0, 1, 5, 10 µM) for a specified time (e.g., 24 hours). For phosphorylation studies, a shorter treatment time (e.g., 1-6 hours) after ligand stimulation (e.g., VEGF-C) might be necessary.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Collect the lysates and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is used to quantify the induction of apoptosis by VEGFR-3-IN-1.
Materials:
-
Breast cancer cell lines
-
Complete growth medium
-
VEGFR-3-IN-1
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with different concentrations of VEGFR-3-IN-1 (e.g., 0, 2.5, 5, 10 µM) for 24-48 hours.
-
-
Cell Staining:
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer within 1 hour.
-
Annexin V-FITC positive, PI negative cells are considered early apoptotic.
-
Annexin V-FITC positive, PI positive cells are considered late apoptotic or necrotic.
-
-
Data Analysis:
-
Quantify the percentage of apoptotic cells in each treatment group.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| Low cell viability in control group | Cell seeding density is too low or too high; cells are unhealthy. | Optimize seeding density; use cells at a low passage number. |
| Inconsistent IC₅₀ values | Inaccurate pipetting; variability in cell seeding; compound degradation. | Use calibrated pipettes; ensure uniform cell suspension; prepare fresh drug dilutions. |
| Weak or no signal in Western Blot | Insufficient protein loading; low antibody concentration; inactive HRP substrate. | Increase protein amount; optimize antibody dilution; use fresh substrate. |
| High background in Western Blot | Insufficient blocking; high antibody concentration; inadequate washing. | Increase blocking time; use a lower antibody concentration; increase the number and duration of washes. |
| High percentage of necrotic cells in apoptosis assay | Compound is cytotoxic at high concentrations; harsh cell handling. | Use a lower concentration range; handle cells gently during harvesting and staining. |
References
- 1. VEGFR-3 and its ligand VEGF-C are associated with angiogenesis in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Vascular endothelial growth factor receptor-3 promotes breast cancer cell proliferation, motility and survival in vitro and tumor formation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mammaglobin-A, VEGFR3, and Ki67 in Human Breast Cancer Pathology and Five Year Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Regulation of VEGFR3 signaling in lymphatic endothelial cells [frontiersin.org]
- 8. Regulation of VEGFR3 signaling in lymphatic endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Vegfr-IN-3 in Metastatic Triple-Negative Breast Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metastatic triple-negative breast cancer (TNBC) presents a significant clinical challenge due to its aggressive nature and lack of targeted therapies. The vascular endothelial growth factor receptor 3 (VEGFR-3) signaling pathway has emerged as a critical mediator of lymphangiogenesis and tumor metastasis, making it a promising therapeutic target. Vegfr-IN-3 (also identified as compound 38k in key literature) is a potent and highly selective small molecule inhibitor of VEGFR-3.[1][2] These application notes provide a comprehensive overview of the use of this compound for studying metastatic TNBC, including its mechanism of action, protocols for key in vitro and in vivo experiments, and expected outcomes.
This compound has demonstrated significant anti-tumor activity in preclinical models of TNBC by inhibiting the proliferation and migration of cancer cells, inducing apoptosis, and suppressing tumor growth and metastasis in vivo.[1][2] Its high selectivity for VEGFR-3 over other VEGFR isoforms minimizes off-target effects, making it a valuable tool for elucidating the specific role of VEGFR-3 in TNBC progression.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| VEGFR-3 Inhibition (IC50) | - | 110.4 nM | [1] |
| VEGFR-1 Inhibition vs. VEGFR-3 | - | ~100-fold less potent | [1] |
| VEGFR-2 Inhibition vs. VEGFR-3 | - | ~100-fold less potent | [1] |
| Effect on Cell Proliferation | MDA-MB-231, MDA-MB-436 | Significant Inhibition | [1][2] |
| Effect on Cell Migration | MDA-MB-231, MDA-MB-436 | Significant Inhibition | [1][2] |
| Effect on Cell Cycle | MDA-MB-231, MDA-MB-436 | G1/S-phase Arrest | [1][2] |
| Effect on Apoptosis | MDA-MB-231, MDA-MB-436 | Induction of Apoptosis | [1][2] |
Table 2: In Vivo Efficacy of this compound
| Model | Effect | Reference |
| TNBC Xenograft Model | Effective inhibition of breast cancer growth | [1][2] |
| Pulmonary Metastasis Model | Pronounced resistance to the formation of pulmonary metastatic nodules | [1][2] |
| Oral Bioavailability (in rats) | 30.9% | [1][2] |
Signaling Pathway and Experimental Workflow
VEGFR-3 Signaling Pathway in TNBC
The binding of VEGF-C to its receptor, VEGFR-3, activates downstream signaling cascades, including the PI3K/Akt and MAPK pathways. These pathways promote cancer cell proliferation, survival, migration, and invasion, ultimately leading to metastatic progression. This compound selectively inhibits the kinase activity of VEGFR-3, thereby blocking these downstream effects.
Experimental Workflow for Studying this compound in TNBC
The following diagram outlines a typical workflow for evaluating the efficacy of this compound in a preclinical TNBC research setting.
References
Application Notes and Protocols for Vegfr-IN-3 in Inhibiting VEGF-C Induced Proliferation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Vegfr-IN-3, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3), to study and block the proliferative effects of Vascular Endothelial Growth Factor-C (VEGF-C). This document includes detailed experimental protocols, data presentation, and visual representations of the underlying biological pathways and experimental procedures.
Introduction
Vascular Endothelial Growth Factor-C (VEGF-C) is a key signaling protein that promotes the growth and proliferation of lymphatic endothelial cells by binding to and activating its primary receptor, VEGFR-3.[1] This signaling axis is crucial in lymphangiogenesis, the formation of new lymphatic vessels, and has been implicated in various physiological and pathological processes, including tumor metastasis.[1] this compound is a small molecule inhibitor designed to target the tyrosine kinase activity of VEGFR-3, thereby blocking the downstream signaling cascades that lead to cell proliferation. Understanding the inhibitory potential and mechanism of action of this compound is critical for research in cancer biology, developmental biology, and for the development of novel therapeutic agents.
Mechanism of Action
VEGF-C binding to VEGFR-3 induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular kinase domain. This activation initiates a cascade of downstream signaling events, primarily through the PI3K/Akt and MAPK/ERK pathways, which ultimately converge on the cell cycle machinery to promote cell proliferation.[2][3] this compound acts as an ATP-competitive inhibitor, binding to the kinase domain of VEGFR-3 and preventing its autophosphorylation. This blockade effectively abrogates the downstream signaling and inhibits VEGF-C induced cellular proliferation.
A compound with a similar mechanism, SAR131675, has been shown to potently and selectively inhibit VEGFR-3 tyrosine kinase activity. It dose-dependently inhibited the proliferation of primary human lymphatic cells induced by VEGF-C with an IC50 of approximately 20 nmol/L.[4][5][6]
Data Presentation
The inhibitory effect of this compound on VEGF-C induced cell proliferation can be quantified by determining its half-maximal inhibitory concentration (IC50). The following table summarizes representative quantitative data for a selective VEGFR-3 inhibitor, SAR131675, which serves as a proxy for the expected performance of this compound.
| Compound | Target | Cell Type | Assay | IC50 (nmol/L) |
| SAR131675 | VEGFR-3 Kinase Activity | - | Kinase Assay | 20 |
| SAR131675 | VEGFR-3 Autophosphorylation | HEK cells | Western Blot | 45 |
| SAR131675 | VEGF-C Induced Proliferation | Human Lymphatic Endothelial Cells | Proliferation Assay | ~20 |
| SAR131675 | VEGF-D Induced Proliferation | Human Lymphatic Endothelial Cells | Proliferation Assay | ~20 |
Data for SAR131675, a compound with a similar mechanism to this compound, is presented here as representative data.[4][5][6]
Experimental Protocols
This section provides a detailed protocol for assessing the inhibitory effect of this compound on VEGF-C induced proliferation of human lymphatic endothelial cells (HLECs).
Protocol 1: VEGF-C Induced HLEC Proliferation Assay
1. Materials:
-
Human Lymphatic Endothelial Cells (HLECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2MV)
-
Fetal Bovine Serum (FBS)
-
Recombinant Human VEGF-C
-
This compound
-
DMSO (vehicle control)
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., MTT, WST-1, or a luminescence-based assay like CellTiter-Glo®)
-
Plate reader (absorbance or luminescence)
2. Cell Culture and Seeding:
-
Culture HLECs in Endothelial Cell Growth Medium supplemented with growth factors and 5% FBS in a humidified incubator at 37°C and 5% CO2.
-
Harvest cells using standard trypsinization methods when they reach 80-90% confluency.
-
Resuspend the cells in a basal medium containing a low percentage of serum (e.g., 0.5-1% FBS) to minimize basal proliferation.
-
Seed the HLECs into a 96-well plate at a density of 5,000 - 10,000 cells per well in 100 µL of low-serum medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
3. Compound and Growth Factor Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in low-serum medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM).
-
Prepare a solution of recombinant human VEGF-C in low-serum medium at a concentration known to induce sub-maximal proliferation (e.g., 50 ng/mL).
-
After the 24-hour attachment period, carefully remove the medium from the wells.
-
Add 50 µL of the diluted this compound solutions or vehicle control (DMSO in low-serum medium) to the appropriate wells.
-
Immediately add 50 µL of the VEGF-C solution to all wells except for the negative control wells (which receive 50 µL of low-serum medium).
-
The final volume in each well should be 100 µL.
4. Incubation and Proliferation Measurement:
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
At the end of the incubation period, add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours for MTT/WST-1, 10 minutes for CellTiter-Glo®).
-
Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
5. Data Analysis:
-
Subtract the background absorbance/luminescence (from wells with medium only).
-
Normalize the data to the vehicle-treated, VEGF-C stimulated control wells (representing 100% proliferation).
-
Plot the percentage of proliferation against the log concentration of this compound.
-
Calculate the IC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).
Visualizations
Signaling Pathway Diagram
Caption: VEGF-C/VEGFR-3 signaling pathway leading to cell proliferation and its inhibition by this compound.
Experimental Workflow Diagram
Caption: Workflow for assessing the inhibition of VEGF-C induced cell proliferation by this compound.
References
- 1. The role of the VEGF-C/VEGFR-3 axis in cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. SAR131675, a potent and selective VEGFR-3-TK inhibitor with antilymphangiogenic, antitumoral, and antimetastatic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Xenograft Studies with a Novel VEGFR Inhibitor
Disclaimer: Information regarding a specific molecule designated "Vegfr-IN-3" is not available in the public domain. The following application notes and protocols are a comprehensive guide based on established methodologies for evaluating novel Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitors in in vivo xenograft models. These protocols can be adapted for a compound like this compound.
Application Notes
Introduction: Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are key mediators of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[1] The VEGF family includes several ligands (VEGF-A, -B, -C, -D) that bind to three main receptor tyrosine kinases: VEGFR-1, VEGFR-2, and VEGFR-3.[2][3] VEGFR-2 is considered the primary signaling receptor for VEGF-driven angiogenesis.[4] Inhibition of the VEGF/VEGFR signaling pathway is a clinically validated strategy in oncology.[5]
In vivo xenograft studies are indispensable for the preclinical evaluation of novel VEGFR inhibitors. These studies involve the implantation of human tumor cells into immunocompromised mice, allowing for the assessment of a compound's anti-tumor efficacy, mechanism of action, and potential toxicity in a living organism.
Principle of Action: A novel VEGFR inhibitor, such as this compound, is expected to block the downstream signaling cascades initiated by VEGF ligand binding. This inhibition leads to a reduction in tumor angiogenesis, thereby starving the tumor of essential nutrients and oxygen, which in turn inhibits its growth and proliferation. The primary clinical mechanism of action for such inhibitors is targeting the tumor vasculature rather than the tumor cells directly.[6]
Applications:
-
Efficacy Assessment: To determine the dose-dependent anti-tumor activity of the VEGFR inhibitor by measuring tumor growth inhibition.
-
Pharmacodynamic (PD) Biomarker Analysis: To confirm target engagement in the tumor tissue by measuring the inhibition of VEGFR phosphorylation or downstream signaling proteins.
-
Mechanism of Action Studies: To investigate the anti-angiogenic effects by analyzing microvessel density (MVD) and vascular morphology within the tumor.
-
Safety and Tolerability: To evaluate potential on-target and off-target toxicities associated with the administration of the inhibitor.
VEGFR Signaling Pathway
VEGF ligands bind to VEGFRs, leading to receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[1] This activation triggers several downstream signaling cascades crucial for endothelial cell proliferation, migration, survival, and permeability. Key pathways include the PLCγ, PI3K/Akt, and Ras/MAPK pathways.[][8] A dual inhibitor targeting both VEGFR-2 and VEGFR-3 may offer an additional anti-angiogenic effect.[6]
Caption: VEGFR signaling pathway and point of inhibition.
Experimental Protocols
This section provides a detailed protocol for a xenograft study using the human triple-negative breast cancer cell line MDA-MB-231, which is known to form tumors where VEGFRs are robustly expressed on the tumor cells in vivo.[9]
Materials and Reagents
-
Cell Line: MDA-MB-231 human breast adenocarcinoma cells.
-
Animals: Female athymic nude mice (e.g., NU/NU), 6-8 weeks old.
-
Cell Culture Media: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Tumor Inoculation: Matrigel® Basement Membrane Matrix.
-
Test Article: this compound, dissolved in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) + 0.2% Tween 80 in sterile water).
-
Anesthetics: Isoflurane or Ketamine/Xylazine cocktail.
-
Measurement Tools: Digital calipers.
-
Endpoint Analysis: Reagents for immunohistochemistry (IHC) (e.g., anti-CD31, anti-pVEGFR2 antibodies), protein extraction buffers, and antibodies for Western blotting.
Experimental Workflow
Caption: Standard workflow for an in vivo xenograft efficacy study.
Detailed Methodology
-
Cell Culture and Preparation:
-
Culture MDA-MB-231 cells in standard conditions (37°C, 5% CO₂).
-
Harvest cells during the logarithmic growth phase using trypsin.
-
Wash cells with sterile PBS and perform a cell count (e.g., using a hemocytometer). Ensure cell viability is >95%.
-
Resuspend the cells in a 1:1 mixture of cold PBS and Matrigel to a final concentration of 5 x 10⁷ cells/mL. Keep on ice.
-
-
Tumor Inoculation:
-
Anesthetize the mice.
-
Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the length (L) and width (W) with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (W² x L) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (e.g., n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: this compound (Low Dose)
-
Group 3: this compound (High Dose)
-
Group 4: Positive control (e.g., Sunitinib)
-
-
-
Drug Administration:
-
Administer this compound and vehicle control according to the planned schedule (e.g., once daily via oral gavage).
-
Monitor the body weight of the mice and observe for any clinical signs of toxicity throughout the study.
-
-
Study Termination and Endpoint Analysis:
-
Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a specific size (~1500 mm³).
-
At the end of the study, record final tumor volumes and body weights.
-
Euthanize mice and excise the tumors.
-
Record the final tumor weight.
-
Divide the tumor tissue for different analyses:
-
Fix a portion in 10% neutral buffered formalin for Immunohistochemistry (IHC) analysis (e.g., CD31 for microvessel density, pVEGFR2 for target inhibition).
-
Snap-freeze a portion in liquid nitrogen for Western blot or other molecular analyses.
-
-
Data Presentation
Quantitative data should be summarized for clarity. Below are examples of tables for presenting baseline model characterization and efficacy results.
Table 1: Baseline VEGFR Expression in MDA-MB-231 Xenografts
This table presents example data on VEGFR surface levels on cells isolated from xenografts, which is crucial for model characterization before testing an inhibitor.[9][10]
| Cell Type | Time Point | Surface VEGFR1 / cell | Surface VEGFR2 / cell |
| Tumor Endothelial Cell | 3 Weeks | ~15,000 | ~1,200 - 1,700 |
| Tumor Endothelial Cell | 6 Weeks | ~8,200 | ~1,200 - 1,700 |
| MDA-MB-231 Tumor Cell | 3-6 Weeks | ~2,000 - 2,200 | ~1,000 |
Table 2: Efficacy of this compound in MDA-MB-231 Xenograft Model (Template)
This table is a template for presenting the primary efficacy endpoints of the study.
| Treatment Group | N | Mean Final Tumor Volume (mm³) ± SEM | Percent TGI (%)* | Mean Final Tumor Weight (g) ± SEM | Mean Body Weight Change (%) |
| Vehicle Control | 10 | Value | N/A | Value | Value |
| This compound (X mg/kg) | 10 | Value | Value | Value | Value |
| This compound (Y mg/kg) | 10 | Value | Value | Value | Value |
| Positive Control | 10 | Value | Value | Value | Value |
*TGI (Tumor Growth Inhibition) is calculated as: [1 - (Mean volume of treated group / Mean volume of control group)] x 100.
References
- 1. Vascular endothelial growth factor - Wikipedia [en.wikipedia.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Recent progress on vascular endothelial growth factor receptor inhibitors with dual targeting capabilities for tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VEGFR3: A New Target for Antiangiogenesis Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Vascular Endothelial Growth Factor Receptors VEGFR-2 and VEGFR-3 are localised primarily to vasculature in human primary solid cancers : WestminsterResearch [westminsterresearch.westminster.ac.uk]
- 8. VEGF signaling pathway | Abcam [abcam.com]
- 9. Quantitative fluorescent profiling of VEGFRs reveals tumor cell and endothelial cell heterogeneity in breast cancer xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative fluorescent profiling of VEGFRs reveals tumor cell and endothelial cell heterogeneity in breast cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Vegfr-IN-3 in Combination with Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor (VEGF) signaling plays a critical role in tumor angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen, facilitating their growth and metastasis. The VEGF family of ligands and their corresponding receptor tyrosine kinases (VEGFRs) are therefore prime targets for anti-cancer therapies. VEGFR-3, in particular, is a key mediator of lymphangiogenesis, and its expression has been observed in the vasculature of various tumors.
Vegfr-IN-3 (also known as VEGFR-3-IN-1) is a potent and selective inhibitor of VEGFR-3. Preclinical data has demonstrated its ability to inhibit the proliferation and migration of cancer cells by inactivating the VEGFR-3 signaling pathway. To enhance the anti-tumor efficacy and potentially overcome resistance mechanisms, combining this compound with inhibitors of other critical signaling pathways presents a promising therapeutic strategy.
This document provides detailed application notes and protocols for investigating the combination of this compound with other kinase inhibitors, using the potent and selective VEGFR-2 inhibitor, Axitinib, as a representative example. Dual inhibition of both VEGFR-2 and VEGFR-3 pathways is a rational approach to more comprehensively block VEGF-driven angiogenesis and tumor progression.
Data Presentation
The following tables summarize the key pharmacological data for this compound and the selected combination partner, Axitinib.
Table 1: Pharmacological Profile of this compound (VEGFR-3-IN-1)
| Parameter | Value | Cell Line/Assay Condition | Reference |
| Target | VEGFR-3 | Kinase Assay | [1] |
| IC50 | 110.4 nM | [1] | |
| Cellular IC50 | 2.22 µM | MDA-MB-231 (Breast Cancer) | [1] |
| 3.50 µM | MDA-MB-436 (Breast Cancer) | [1] | |
| In Vivo Efficacy | 61.9% Tumor Growth Inhibition | Mouse Xenograft (50 mg/kg) | [1] |
Table 2: Pharmacological Profile of Axitinib
| Parameter | Value | Cell Line/Assay Condition | Reference |
| Target | VEGFR-2 | Kinase Assay | [2] |
| IC50 | 0.2 nM | [2] | |
| VEGFR-1 | Kinase Assay | [2] | |
| 1.2 nM | [2] | ||
| VEGFR-3 | Kinase Assay | [2] | |
| 0.1-0.3 nM | [2] |
Signaling Pathway and Experimental Workflow
Caption: VEGFR signaling pathway and points of inhibition.
Caption: Experimental workflow for combination studies.
Caption: Conceptual diagram of drug synergy.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound and Axitinib, alone and in combination, and to quantify the nature of the interaction (synergistic, additive, or antagonistic).
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or a relevant cancer cell line (e.g., MDA-MB-231)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Axitinib (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and Axitinib in cell culture medium.
-
For combination studies, prepare a dose-response matrix with varying concentrations of both drugs. A common approach is to use concentrations around the IC50 value of each drug.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with vehicle control (DMSO at the highest concentration used for the drugs).
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value for each drug alone.
-
For combination studies, use software such as CompuSyn to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Protocol 2: Transwell Migration Assay
Objective: To assess the effect of this compound and Axitinib, alone and in combination, on the migratory capacity of endothelial or cancer cells.
Materials:
-
HUVECs or a relevant cancer cell line
-
Serum-free and complete cell culture medium
-
This compound
-
Axitinib
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Cotton swabs
-
Crystal violet staining solution (0.5% in 25% methanol)
-
Microscope
Procedure:
-
Cell Preparation:
-
Culture cells to ~80% confluency.
-
Starve the cells in serum-free medium for 24 hours prior to the assay.
-
-
Assay Setup:
-
Add 600 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.
-
Trypsinize and resuspend the starved cells in serum-free medium at a concentration of 1 x 105 cells/mL.
-
In separate tubes, pre-treat the cell suspension with this compound, Axitinib, or the combination at desired concentrations for 30 minutes. Include a vehicle control.
-
Add 100 µL of the cell suspension to the upper chamber of the Transwell inserts.
-
-
Incubation:
-
Incubate the plate at 37°C for 6-24 hours (the optimal time should be determined empirically for each cell line).
-
-
Staining and Visualization:
-
Carefully remove the medium from the upper chamber.
-
Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane with methanol (B129727) for 10 minutes.
-
Stain the migrated cells with crystal violet solution for 20 minutes.
-
Gently wash the inserts with PBS to remove excess stain.
-
-
Data Acquisition and Analysis:
-
Count the number of migrated cells in several random fields of view under a microscope.
-
Calculate the average number of migrated cells per field for each treatment condition.
-
Express the results as a percentage of migration relative to the vehicle-treated control.
-
Protocol 3: Western Blot Analysis
Objective: To investigate the effects of this compound and Axitinib, alone and in combination, on the phosphorylation status of VEGFR-2, VEGFR-3, and downstream signaling proteins such as AKT and ERK.
Materials:
-
HUVECs or a relevant cancer cell line
-
Serum-free and complete cell culture medium
-
This compound
-
Axitinib
-
Recombinant human VEGF-A and VEGF-C
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-p-VEGFR-2, anti-VEGFR-2, anti-p-VEGFR-3, anti-VEGFR-3, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to ~80% confluency.
-
Starve the cells in serum-free medium for 24 hours.
-
Pre-treat the cells with this compound, Axitinib, or the combination for 2 hours.
-
Stimulate the cells with VEGF-A (for VEGFR-2 activation) or VEGF-C (for VEGFR-3 activation) for 15-30 minutes.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration using a BCA assay.
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Add ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the phosphorylated protein levels to the total protein levels and the loading control.
-
Conclusion
The combination of this compound with other kinase inhibitors, such as the VEGFR-2 inhibitor Axitinib, represents a rational and promising strategy for the development of more effective anti-cancer therapies. The protocols outlined in these application notes provide a comprehensive framework for researchers to investigate the synergistic potential of such combinations in preclinical models. By systematically evaluating the effects on cell viability, migration, and key signaling pathways, a deeper understanding of the combination's mechanism of action can be achieved, paving the way for further in vivo studies and potential clinical translation.
References
Troubleshooting & Optimization
Vegfr-IN-3 solubility issues and solutions
Welcome to the technical support center for Vegfr-IN-3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility, handling, and application of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is a hydrophobic compound with low aqueous solubility. The recommended solvent for creating a stock solution is dimethyl sulfoxide (B87167) (DMSO).
Q2: How do I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve this compound powder in 100% anhydrous DMSO. For in vivo studies, a stock solution of up to 25 mg/mL in DMSO can be prepared as a starting point for further dilutions into appropriate vehicle formulations. For in vitro assays, a common stock solution concentration is 10 mM. Always vortex or sonicate the solution to ensure it is fully dissolved.
Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous cell culture medium. What should I do?
A3: This is a common issue with hydrophobic compounds. Here are several troubleshooting steps:
-
Serial Dilution in DMSO: Before the final dilution into your aqueous buffer or media, perform intermediate serial dilutions of your high-concentration stock in 100% DMSO. This allows you to add a smaller volume of DMSO to your final solution.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. However, this low concentration may not be sufficient to keep the compound in solution. It is crucial to include a vehicle control (media with the same final DMSO concentration) in your experiments.
-
Pre-warming the Medium: Warming your cell culture medium to 37°C before adding the this compound stock solution can sometimes improve solubility.
-
Optimize Dilution Method: Instead of adding the concentrated stock directly to the full volume of media, try pre-diluting the stock in a smaller volume of complete medium (containing serum) first. The proteins in the serum can help to stabilize the compound. Then, add this to the rest of your culture.
-
Reduce Final Concentration: The most direct solution is to lower the final working concentration of this compound in your experiment to a level that is soluble in the final DMSO/media mixture.
Q4: How should I store this compound solutions?
A4: Store the powder at -20°C for long-term storage (up to 3 years). Once dissolved in DMSO, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months.
Solubility Data
The following table summarizes the known solubility information for this compound.
| Solvent | Concentration | Molar Concentration (MW = 476.52 g/mol ) | Notes |
| DMSO | ≥ 25 mg/mL | ≥ 52.46 mM | Based on preparation for in vivo formulations. Higher concentrations may be achievable. |
| Aqueous Buffers | Very Low | Very Low | Practically insoluble. Direct dissolution is not recommended. |
Experimental Protocols
Protocol: In Vitro Cell Viability (MTT Assay)
This protocol is a representative method for determining the cytotoxic effects of this compound on cancer cell lines, such as OVCAR-4 and MDA-MB-468, where it has reported IC50 values of 0.29 µM and 0.35 µM, respectively.
Materials:
-
This compound
-
Anhydrous DMSO
-
Cancer cell lines of interest (e.g., OVCAR-4, MDA-MB-468)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well flat-bottom sterile cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve 2X the final desired concentrations (e.g., for a final concentration range of 0.1 µM to 10 µM).
-
Carefully remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking or pipetting.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Visualizations
VEGFR Signaling Pathways and Inhibition
The following diagrams illustrate the general signaling pathways of VEGFR2 and VEGFR3 and the logical workflow for troubleshooting solubility issues.
Caption: Simplified VEGFR2 signaling pathway and the inhibitory action of this compound.
Caption: Simplified VEGFR3 signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for this compound precipitation issues.
Troubleshooting inconsistent results with Vegfr-IN-3
Welcome to the technical support center for Vegfr-IN-3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and inconsistencies encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary molecular target?
This compound (also referred to as compound 3f) is a pyrazoline-based, ATP-competitive inhibitor designed to target the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway.[1] Molecular docking studies and experimental evidence indicate that it specifically targets VEGFR-2, binding to the kinase domain in a manner similar to the established inhibitor, Axitinib.[1] Its mechanism involves the down-regulation of VEGF and the inhibition of VEGFR-2 phosphorylation, which subsequently blocks downstream signaling.[1]
Q2: My IC50 value for this compound is significantly different from the published data. What are the potential causes?
Inconsistent IC50 values can arise from several factors. The seminal study on this compound reported IC50 values of 0.29 μM in OVCAR-4 ovarian cancer cells and 0.35 μM in MDA-MB-468 breast cancer cells after 72 hours of treatment.[1][2] Deviations from these values could be due to:
-
Cell Line Variability: Different cell lines have varying levels of VEGFR-2 expression and activation of compensatory signaling pathways, which can alter sensitivity to the inhibitor.
-
Assay Conditions: The specific viability assay used (e.g., MTT, CellTiter-Glo), incubation time, and cell seeding density can all impact the final IC50 value. The published data used a 72-hour incubation period.[2]
-
Compound Integrity: Issues with the solubility or stability of this compound can lead to a lower effective concentration in your experiment.
-
ATP Concentration: In cell-free kinase assays, the concentration of ATP is a critical factor. As an ATP-competitive inhibitor, the apparent potency of this compound will decrease as the ATP concentration increases.
Q3: I'm observing compound precipitation in my cell culture medium. How can I improve the solubility of this compound?
This compound is a solid at room temperature with low aqueous solubility.[2] For in vitro experiments, it is typically dissolved in an organic solvent like Dimethyl Sulfoxide (DMSO) to create a stock solution. When diluting this stock into aqueous culture medium, precipitation can occur if the final DMSO concentration is too low or the inhibitor concentration is too high.
-
Vehicle Control: Always include a vehicle control (medium with the same final concentration of DMSO) to ensure the solvent itself is not causing cytotoxicity.
-
Stock Concentration: Prepare a high-concentration stock solution in 100% DMSO (e.g., 10-20 mM).
-
Working Dilutions: Perform serial dilutions of your stock solution in culture medium. Ensure the final DMSO concentration in your assay does not exceed a level that is toxic to your specific cell line (typically ≤ 0.5%).
-
Storage: Store stock solutions at -20°C or -80°C in small aliquots to prevent repeated freeze-thaw cycles, which can degrade the compound.[2]
Q4: My results are inconsistent between experiments. Could the inhibitor be unstable?
Yes, inhibitor instability can lead to variability. To minimize this, follow these best practices:
-
Storage: Store the powder at -20°C for long-term stability (up to 3 years).[2] Store stock solutions in DMSO at -80°C for up to 6 months or -20°C for up to 1 month.[2]
-
Working Solutions: Prepare fresh working dilutions in culture medium for each experiment from a frozen stock. Do not store the inhibitor in aqueous solutions for extended periods, especially at 37°C.
-
Light and Air Exposure: Minimize exposure of the compound, both in solid form and in solution, to light and air to prevent potential degradation.
Q5: I'm seeing unexpected cellular effects. How can I investigate potential off-target activity?
While this compound was designed to target VEGFR-2, like many kinase inhibitors, it may have off-target effects. The original study noted that it was selective, with a high selectivity index when comparing its effect on cancer cells versus a normal breast cell line (MCF-10A, IC50 = 25.9 μM).[2] If you suspect off-target effects are confounding your results, consider the following:
-
Dose-Response: Use the lowest effective concentration possible. Off-target effects are often more pronounced at higher concentrations.
-
Orthogonal Approaches: Use a structurally unrelated VEGFR-2 inhibitor or a genetic approach like siRNA or CRISPR to knock down VEGFR-2. If these methods produce the same phenotype, the effect is more likely on-target.
-
Pathway Analysis: Use western blotting to check the phosphorylation status of key downstream effectors of VEGFR-2 (e.g., PLCγ, AKT, ERK1/2) to confirm target engagement. Also, probe key proteins in related pathways that should not be affected to spot unexpected changes.[1]
Quantitative Data Summary
The following table summarizes the reported cytotoxic activity of this compound in various human cancer cell lines.
| Cell Line | Cancer Type | Parameter | Value | Incubation Time |
| OVCAR-4 | Ovarian Cancer | IC50 | 0.29 µM | 72 hours |
| MDA-MB-468 | Breast Cancer | IC50 | 0.35 µM | 72 hours |
| MCF-10A | Normal Breast | IC50 | 25.9 µM | 72 hours |
| Various | Leukemia, Lung, Colon, CNS, Melanoma, Renal, Prostate | GI% | 49.1% - 98.46% | 60 minutes |
| Data sourced from Bioorg Chem. 2022 Jan;118:105487.[1][2] |
Visualizations
Signaling Pathway and Troubleshooting
Key Experimental Protocols
The following are representative protocols based on the experiments described for this compound (compound 3f).[1] Researchers should optimize these protocols for their specific cell lines and experimental systems.
Cell Viability / Cytotoxicity Assay (MTT-based)
This protocol is used to determine the IC50 value of this compound.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Target cells (e.g., OVCAR-4, MDA-MB-468)
-
96-well cell culture plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Plate reader (570 nm)
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Allow cells to adhere overnight at 37°C in a humidified CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final DMSO concentration should be constant across all wells and not exceed 0.5%. Replace the medium in each well with 100 µL of the diluted compound or vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the log of the inhibitor concentration and use non-linear regression to determine the IC50 value.
Western Blot for Phospho-VEGFR-2 and Downstream Targets
This protocol assesses the on-target activity of this compound by measuring the phosphorylation status of VEGFR-2 and its downstream effectors.
Materials:
-
Target cells (e.g., HUVECs, OVCAR-4)
-
Serum-free medium
-
Recombinant human VEGF-A
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-VEGFR-2, anti-total VEGFR-2, anti-p-ERK, anti-total ERK, anti-Actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
Methodology:
-
Cell Culture and Starvation: Plate cells and grow to 70-80% confluency. Starve the cells in serum-free medium for 12-24 hours.
-
Inhibitor Pre-treatment: Treat the starved cells with the desired concentration of this compound (e.g., 0.29 µM) or vehicle (DMSO) for 2-4 hours.
-
Ligand Stimulation: Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes to induce VEGFR-2 phosphorylation. Include an unstimulated control.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% BSA or non-fat milk) and incubate with the primary antibody overnight at 4°C. Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system. Quantify band intensity and normalize phosphorylated protein levels to total protein levels.
Cell Cycle Analysis
This protocol evaluates the effect of this compound on cell cycle progression.[1]
Materials:
-
Target cells (e.g., OVCAR-4)
-
This compound
-
PBS and 70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Methodology:
-
Treatment: Seed cells and treat with this compound (e.g., 0.29 µM) or vehicle for 24 hours.
-
Harvesting: Harvest cells by trypsinization, collect them by centrifugation, and wash with cold PBS.
-
Fixation: Resuspend the cell pellet and fix by adding cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. The study on compound 3f found it caused cell cycle arrest at the S phase in OVCAR-4 cells.[1]
Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the induction of apoptosis by this compound.[1]
Materials:
-
Target cells (e.g., OVCAR-4)
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Methodology:
-
Treatment: Seed cells and treat with this compound (e.g., 0.29 µM) or vehicle for 24 hours.
-
Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+). The study on compound 3f showed an increase in both early and late apoptotic cells.[1]
References
Vegfr-IN-3 off-target effects to consider
Disclaimer: Vegfr-IN-3 is a hypothetical designation for a research compound. The following data and recommendations are based on the known off-target profiles of well-characterized multi-kinase inhibitors targeting VEGFRs, such as Sorafenib, Sunitinib, and Pazopanib. This guide is intended for preclinical research purposes only.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cellular phenotypes that do not seem to be related to VEGFR inhibition. What could be the cause?
A1: Multi-kinase inhibitors, including those targeting VEGFRs, often exhibit off-target activity due to the conserved nature of the ATP-binding pocket across the kinome. Your observations are likely due to the inhibition of other kinases by this compound. Common off-targets for this class of inhibitors include members of the PDGFR, c-Kit, and RAF kinase families. These kinases are involved in various signaling pathways that can influence cell proliferation, survival, and other cellular processes independently of VEGFR signaling. We recommend performing a broad kinase screen to identify the specific off-targets of this compound.
Q2: Our in vitro enzymatic assay shows potent inhibition of VEGFR2, but the anti-proliferative effect in our cell line is much weaker than expected. Why might this be?
A2: This discrepancy can arise from several factors:
-
Cellular Context: The specific cell line you are using may not be primarily dependent on VEGFR signaling for its proliferation and survival in 2D culture.
-
Off-Target Effects: Off-target inhibition of certain kinases can sometimes have opposing effects on cell growth or activate compensatory signaling pathways.
-
Drug Efflux: The compound may be actively transported out of the cells by efflux pumps like P-glycoprotein (MDR1).
-
Compound Stability and Metabolism: The compound may be unstable or rapidly metabolized under cell culture conditions.
Q3: We are seeing significant toxicity in our in vivo models at doses required for tumor growth inhibition. Could this be related to off-target effects?
A3: Yes, in vivo toxicity is frequently associated with off-target kinase inhibition. For example, off-target inhibition of kinases like PDGFR and c-Kit can lead to toxicities such as hypertension, hand-foot syndrome, and gastrointestinal issues.[1] A thorough understanding of the off-target profile of this compound is crucial for interpreting in vivo results and managing potential toxicities.
Troubleshooting Guides
Issue 1: Inconsistent Results in Cellular Assays
| Potential Cause | Troubleshooting Steps |
| Compound Precipitation | 1. Visually inspect the culture medium for any signs of precipitation after adding this compound. 2. Prepare a fresh, concentrated stock solution in a suitable solvent (e.g., DMSO). 3. Ensure rapid and thorough mixing when diluting the stock into the culture medium. |
| Cell Seeding Density | 1. Optimize and standardize the cell seeding density for your specific cell line and assay duration. 2. Ensure a single-cell suspension before plating to avoid clumping. |
| Assay Interference | 1. Run appropriate controls, including vehicle-only (e.g., DMSO) and media-only controls. 2. If using a metabolic assay (e.g., MTT, XTT), test for direct chemical reduction of the reagent by this compound in a cell-free system. |
| Off-Target Cytotoxicity | 1. Review the kinase profiling data (see Tables 1-3) to identify potential off-target kinases that are highly expressed or critical for survival in your cell line. 2. Validate the inhibition of suspected off-target kinases and their downstream signaling pathways using western blotting. |
Issue 2: Difficulty Confirming Off-Target Inhibition in Cells
| Potential Cause | Troubleshooting Steps |
| Insufficient Compound Concentration | 1. Consult the provided IC50 data (Tables 1-3) to ensure you are using a concentration range sufficient to inhibit the suspected off-target kinase. 2. Perform a dose-response experiment to determine the IC50 for the inhibition of the downstream signaling of the off-target kinase. |
| Low Phospho-Signal | 1. Stimulate the cells with the appropriate ligand (e.g., PDGF for PDGFR, SCF for c-Kit) to induce robust phosphorylation of the target kinase. 2. Optimize antibody concentrations and incubation times for western blotting. 3. Use a more sensitive detection method, such as a chemiluminescent substrate with a longer signal duration. |
| Rapid Signal Transduction | 1. Perform a time-course experiment to determine the optimal time point for observing maximal phosphorylation after ligand stimulation and its inhibition by this compound. |
Quantitative Data: Off-Target Profiles of Representative VEGFR Inhibitors
The following tables summarize the inhibitory activity (IC50 in nM) of well-characterized VEGFR inhibitors against a panel of on- and off-target kinases. This data can serve as a reference for predicting the potential off-target profile of a novel VEGFR inhibitor like this compound.
Table 1: Kinase Inhibition Profile of Sorafenib
| Target Kinase | IC50 (nM) |
| VEGFR2 | 90 |
| VEGFR3 | 20 |
| PDGFRβ | 57 |
| c-Kit | 68 |
| FLT3 | 58 |
| Raf-1 | 6 |
| B-Raf | 22 |
| B-Raf (V600E) | 38 |
| FGFR1 | 580 |
| RET | 43 |
Table 2: Kinase Inhibition Profile of Sunitinib
| Target Kinase | IC50 (nM) |
| VEGFR1 | <10 |
| VEGFR2 | 80 [2] |
| VEGFR3 | <10 |
| PDGFRα | <10 |
| PDGFRβ | 2 [2] |
| c-Kit | <10 |
| FLT3 | <10 |
| RET | - |
| CSF1R | - |
Data for Sunitinib IC50 values are often presented as ranges or below a certain threshold in literature. Specific values can vary depending on the assay conditions.
Table 3: Kinase Inhibition Profile of Pazopanib
| Target Kinase | IC50 (nM) |
| VEGFR1 | 10 |
| VEGFR2 | 30 [3] |
| VEGFR3 | 47 |
| PDGFRα | 84 |
| PDGFRβ | - |
| c-Kit | 74 |
| FGFR1 | 420 |
| FGFR3 | - |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol provides a general framework for determining the IC50 of this compound against a panel of kinases in a cell-free system.
Materials:
-
Purified recombinant kinases
-
LanthaScreen™ Eu-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled kinase tracer
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound stock solution (in DMSO)
-
384-well plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in the kinase buffer.
-
Kinase/Antibody Mixture: Prepare a solution containing the kinase and the Eu-labeled anti-tag antibody in the kinase buffer.
-
Assay Plate Preparation: Add 5 µL of the diluted this compound solutions to the wells of a 384-well plate.
-
Addition of Kinase/Antibody: Add 5 µL of the kinase/antibody mixture to each well.
-
Addition of Tracer: Add 5 µL of the Alexa Fluor™ 647-labeled kinase tracer to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor (Europium) and acceptor (Alexa Fluor™ 647) wavelengths.
-
Data Analysis: Calculate the emission ratio and plot the results against the inhibitor concentration to determine the IC50 value.[4][5][6]
Protocol 2: Cellular Phosphorylation Assay (Western Blot)
This protocol describes how to assess the inhibitory effect of this compound on the phosphorylation of a specific on- or off-target kinase in a cellular context.
Materials:
-
Cell line expressing the target kinase
-
Appropriate cell culture medium and supplements
-
Ligand for stimulating the kinase (e.g., VEGF, PDGF, SCF)
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (phospho-specific and total protein)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Cell Seeding: Seed the cells in multi-well plates and allow them to adhere and grow to the desired confluency.
-
Serum Starvation: If necessary, serum-starve the cells for several hours to reduce basal kinase activity.
-
Inhibitor Treatment: Treat the cells with various concentrations of this compound for a predetermined amount of time.
-
Ligand Stimulation: Stimulate the cells with the appropriate ligand for a short period to induce kinase phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA).
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer.
-
Incubate the membrane with the primary antibody (phospho-specific).
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total protein to normalize for protein loading.
-
Densitometry Analysis: Quantify the band intensities to determine the extent of phosphorylation inhibition.
Signaling Pathways and Experimental Workflow Diagrams
Caption: On-target effect of this compound on the VEGFR signaling pathway.
Caption: Potential off-target effects of this compound on major signaling pathways.
Caption: A logical workflow for investigating off-target effects of this compound.
References
- 1. Recent progress on vascular endothelial growth factor receptor inhibitors with dual targeting capabilities for tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Tyrosine Kinase Inhibitors in the Treatment of Advanced Renal Cell Carcinoma: Focus on Pazopanib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
How to minimize Vegfr-IN-3 toxicity in cell culture
Welcome to the technical support center for Vegfr-IN-3. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you minimize toxicity and achieve optimal results in your cell culture experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter when using this compound in cell culture.
Q1: I dissolved this compound in DMSO, but it precipitated immediately when I added it to my cell culture medium. What should I do?
Answer: This is a common issue known as "crashing out," which occurs when a compound that is soluble in an organic solvent like DMSO is introduced into an aqueous solution where it is less soluble.[1]
Possible Causes and Solutions:
-
High Final Concentration: The concentration of this compound may be exceeding its solubility limit in the aqueous medium.
-
Solution: Lower the final working concentration. It is crucial to first determine the maximum soluble concentration of the inhibitor in your specific cell culture medium.
-
-
Improper Dilution Technique: Adding the concentrated DMSO stock directly to the full volume of media can create localized high concentrations, causing the inhibitor to precipitate.[1]
-
Solution 1 (Stepwise Dilution): First, create an intermediate dilution of the DMSO stock in a small volume of pre-warmed (37°C) complete culture medium (containing serum). Serum proteins can help stabilize the inhibitor and improve solubility.[1] Then, add this intermediate dilution to your final culture volume.
-
Solution 2 (Slow Addition & Mixing): Add the DMSO stock to the pre-warmed medium drop-by-drop while gently vortexing or swirling the tube. This ensures rapid and even dispersion.[1]
-
-
Low Temperature: The solubility of many compounds decreases at lower temperatures.
Q2: My cells are showing high levels of death, even at concentrations expected to be non-toxic. What is the cause?
Answer: Unexpected cytotoxicity can stem from several factors, ranging from solvent effects to off-target activity of the inhibitor.
Possible Causes and Solutions:
-
DMSO Toxicity: While widely used, DMSO can be toxic to cells at higher concentrations.
-
Solution: Ensure the final concentration of DMSO in your culture medium is kept to a minimum, ideally at or below 0.1% (v/v).[2][4] Always include a "vehicle control" in your experiment, which consists of cells treated with the same final concentration of DMSO as your experimental wells, but without the inhibitor. This allows you to distinguish between the toxicity of the solvent and the inhibitor itself.
-
-
Off-Target Effects: At high concentrations, inhibitors can affect other cellular targets besides the intended one (VEGFR-3), leading to toxicity.
-
Solution: Perform a dose-response experiment to determine the lowest effective concentration for your specific cell line and desired biological outcome. Start with a broad range of concentrations (e.g., from nanomolar to high micromolar) to identify the therapeutic window where you observe target inhibition without significant cytotoxicity.[5]
-
-
Cell Line Sensitivity: Different cell lines can have vastly different sensitivities to the same compound.
-
Solution: The optimal concentration must be determined empirically for each cell line. Use a cell viability assay, such as the MTT assay detailed below, to establish the IC50 (half-maximal inhibitory concentration) for cytotoxicity in your specific cells.
-
-
Compound Purity: Impurities from the synthesis of the inhibitor could be toxic to cells.
-
Solution: Ensure you are using a high-purity batch of this compound. Check the certificate of analysis from your supplier.
-
Q3: The inhibitor is not showing the expected biological effect, even at high concentrations. What should I do?
Answer: A lack of efficacy can be due to issues with the compound's stability, cellular uptake, or the experimental conditions.
Possible Causes and Solutions:
-
Compound Instability: Small molecules can be unstable in aqueous culture media at 37°C.
-
Solution: Check the manufacturer's datasheet for stability information. Prepare fresh dilutions from a frozen stock solution immediately before each experiment. Avoid repeated freeze-thaw cycles of the stock solution by storing it in small aliquots.[4]
-
-
Poor Cell Permeability: The inhibitor may not be efficiently entering the cells to reach its intracellular target.
-
Solution: While this compound is designed to be cell-permeable, its efficiency can vary. If you suspect permeability issues, you may need to consult the literature for alternative inhibitors or methods to enhance uptake.
-
-
High Cell Seeding Density: If cells are too confluent, the effective concentration of the inhibitor per cell may be reduced.
-
Solution: Optimize your cell seeding density to ensure cells are in a logarithmic growth phase during the experiment.
-
-
High Intracellular ATP: For ATP-competitive kinase inhibitors, the high concentration of ATP inside the cell (millimolar range) can outcompete the inhibitor, reducing its apparent potency compared to biochemical assays.[4]
-
Solution: It is common to require a higher concentration of an inhibitor in a cell-based assay than in a biochemical (enzymatic) assay. A starting concentration of 5 to 10 times the biochemical IC50 is often recommended for cellular experiments.[6]
-
Frequently Asked Questions (FAQs)
Q: What is this compound and what does it target? A: this compound (likely referring to VEGFR-3-IN-1) is a potent and selective small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3).[7] VEGFR-3 is a tyrosine kinase receptor that plays a key role in lymphangiogenesis (the formation of lymphatic vessels).[7] By inhibiting VEGFR-3, the compound blocks downstream signaling pathways involved in cell proliferation and migration.[7]
Q: How should I prepare and store stock solutions of this compound? A: It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO.[4] Store the stock solution in small, single-use aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter periods (up to 1 month).[7] This prevents degradation from repeated freeze-thaw cycles.
Q: What is a good starting concentration for my experiments? A: The optimal concentration is highly dependent on your cell line and the specific assay. A good starting point is to perform a dose-response curve. Based on published data, the biochemical IC50 for VEGFR-3 is 110.4 nM.[7] For cell-based assays, antiproliferative IC50 values have been reported at 2.22 µM for MDA-MB-231 cells and 3.50 µM for MDA-MB-436 cells.[7] Therefore, a broad concentration range from 100 nM to 50 µM would be appropriate for an initial cytotoxicity screening.
Q: Is a vehicle control necessary? A: Yes, absolutely. A vehicle control (cells treated with the same final concentration of DMSO used to dissolve the inhibitor) is essential to differentiate the effects of the inhibitor from the effects of the solvent.
Quantitative Data Summary
The following tables provide key quantitative data for this compound (VEGFR-3-IN-1). Note that IC50 values for cell lines should be determined empirically for your specific experimental system.
Table 1: Inhibitor Potency
| Target | Assay Type | IC50 Value |
|---|
| VEGFR-3 | Biochemical (Enzymatic) Assay | 110.4 nM[7] |
Table 2: Antiproliferative Activity in Cell Lines
| Cell Line | Cancer Type | IC50 Value |
|---|---|---|
| MDA-MB-231 | Breast Cancer | 2.22 µM[7] |
| MDA-MB-436 | Breast Cancer | 3.50 µM[7] |
Table 3: Recommended Starting Conditions
| Parameter | Recommendation |
|---|---|
| Stock Solution Solvent | Anhydrous DMSO |
| Stock Solution Concentration | 10 mM |
| Storage | -80°C (aliquoted) |
| Final DMSO Concentration in Media | ≤ 0.1% (v/v) |
| Initial Dose-Response Range | 10 nM - 100 µM |
Experimental Protocols
Protocol: Determining Cytotoxicity using an MTT Assay
This protocol provides a method to determine the concentration at which this compound exhibits toxicity in a given cell line by measuring metabolic activity.[8][9]
Materials:
-
96-well flat-bottom cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. For a range of 0.1 µM to 100 µM, you might prepare 2X working solutions (e.g., 0.2 µM, 2 µM, 20 µM, 200 µM).
-
Include a "vehicle control" (medium with the highest concentration of DMSO used) and a "no treatment" control (medium only).
-
Carefully remove the medium from the cells.
-
Add 100 µL of the appropriate inhibitor dilution or control solution to each well. It is recommended to test each condition in triplicate.
-
-
Incubation:
-
Return the plate to the incubator for a period relevant to your experiment (e.g., 24, 48, or 72 hours).[4]
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[8]
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.[8][9]
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[8]
-
Gently agitate the plate on a shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Average the absorbance values from your triplicate wells.
-
Normalize the data to the vehicle control to calculate the percentage of cell viability for each inhibitor concentration.
-
% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
-
Plot the % Viability against the logarithm of the inhibitor concentration to generate a dose-response curve and calculate the IC50 value for cytotoxicity.
-
Visualizations
Signaling Pathway
Caption: Simplified VEGFR-3 signaling pathway showing inhibition by this compound.
Experimental Workflow
Caption: Experimental workflow for determining cytotoxicity with an MTT assay.
Troubleshooting Logic
Caption: Troubleshooting decision tree for unexpected cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. How to Use Inhibitors [sigmaaldrich.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ijprajournal.com [ijprajournal.com]
- 9. MTT assay protocol | Abcam [abcam.com]
Common pitfalls in Vegfr-IN-3 experiments
Welcome to the technical support center for Vegfr-IN-3, a novel inhibitor of VEGFR-3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is designed as a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3) tyrosine kinase. By binding to the ATP-binding site of the kinase domain, it is expected to block the autophosphorylation of the receptor upon binding of its ligands, VEGF-C and VEGF-D.[1][2] This inhibition is intended to disrupt downstream signaling pathways responsible for lymphangiogenesis and, in some contexts, angiogenesis.[3][4][5]
Q2: In which cell lines can I observe the effects of this compound?
A2: The effects of this compound are most prominent in cells expressing high levels of VEGFR-3. Primary lymphatic endothelial cells (LECs) are an excellent model system.[3][6] Additionally, some cancer cell lines have been reported to express VEGFR-3, where it may contribute to tumor progression and metastasis.[4][7] Human umbilical vein endothelial cells (HUVECs) also express VEGFR-3, albeit at lower levels than LECs, and can be used to study the inhibitor's effects on angiogenesis.[6][8] It is always recommended to confirm VEGFR-3 expression in your chosen cell line by Western blot or flow cytometry before initiating experiments.
Q3: What is the recommended solvent and storage condition for this compound?
A3: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. It is crucial to store the stock solution at -20°C or -80°C to maintain its stability. For in vivo studies, the optimal formulation may vary and could involve solvents like a mixture of Cremophor EL, ethanol, and saline. Always refer to the manufacturer's specific instructions for the lot you are using. Poor solubility can be a significant issue with small molecule inhibitors, leading to precipitation in aqueous media and inaccurate results.
Troubleshooting Guides
Problem 1: Inconsistent or no inhibition of VEGFR-3 phosphorylation in Western blot.
-
Possible Cause 1: Suboptimal Ligand Stimulation.
-
Troubleshooting: Ensure you are using a sufficient concentration of VEGF-C or VEGF-D to stimulate VEGFR-3 phosphorylation. The optimal concentration can vary between cell types and ligand batches. Perform a dose-response curve for your ligand to determine the EC50 for VEGFR-3 phosphorylation in your specific cell model. Also, check the bioactivity of your ligand, as improper storage can lead to degradation.
-
-
Possible Cause 2: Incorrect Inhibitor Concentration or Incubation Time.
-
Troubleshooting: Verify the final concentration of this compound in your assay. Perform a dose-response experiment with the inhibitor to determine its IC50. The pre-incubation time with the inhibitor before ligand stimulation is also critical. A typical pre-incubation time is 1-2 hours, but this may need to be optimized.
-
-
Possible Cause 3: Low VEGFR-3 Expression in Cells.
-
Troubleshooting: Confirm the expression level of VEGFR-3 in your cell line using Western blot or qPCR. If the expression is too low, consider using a cell line with higher endogenous expression or a system with stably overexpressed VEGFR-3.
-
Problem 2: High background signal in cell-based assays.
-
Possible Cause 1: Off-target effects of this compound.
-
Troubleshooting: Many kinase inhibitors can have off-target effects, especially at higher concentrations.[9] To assess this, test the effect of this compound on a control cell line that does not express VEGFR-3. Additionally, consider performing a kinome profiling assay to identify other potential targets of your inhibitor.
-
-
Possible Cause 2: Cytotoxicity of the inhibitor.
-
Troubleshooting: High concentrations of small molecule inhibitors or the solvent (DMSO) can be toxic to cells. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration range of this compound. Ensure the final DMSO concentration in your experiments is below the toxic threshold for your cells (typically <0.5%).
-
Problem 3: Difficulty in reproducing results from in vivo studies.
-
Possible Cause 1: Poor bioavailability or rapid metabolism of this compound.
-
Troubleshooting: The formulation and route of administration are critical for in vivo efficacy. If you observe a lack of efficacy, it could be due to poor absorption or rapid clearance of the compound. Pharmacokinetic studies are essential to determine the optimal dosing regimen and to ensure that the compound reaches the target tissue at a sufficient concentration.
-
-
Possible Cause 2: Redundancy in signaling pathways.
Quantitative Data Summary
The following table summarizes hypothetical physicochemical and in vitro properties of this compound. Note: This data is for illustrative purposes and should be experimentally determined for the specific batch of the compound being used.
| Property | Value |
| Molecular Weight | 450.5 g/mol |
| Purity (LC-MS) | >98% |
| Solubility in DMSO | ≥ 50 mg/mL |
| Solubility in PBS (pH 7.4) | < 1 µg/mL |
| IC50 (VEGFR-3 Kinase Assay) | 15 nM |
| IC50 (Cell-based VEGFR-3 Phosphorylation) | 75 nM |
| CC50 (HUVEC Viability) | > 10 µM |
Experimental Protocols
Key Experiment: Western Blot for VEGFR-3 Phosphorylation
-
Cell Culture and Starvation: Plate lymphatic endothelial cells (LECs) in 6-well plates and grow to 80-90% confluency. The day before the experiment, replace the growth medium with serum-free medium and incubate overnight.
-
Inhibitor Treatment: Pre-treat the starved cells with varying concentrations of this compound (or DMSO as a vehicle control) for 2 hours at 37°C.
-
Ligand Stimulation: Stimulate the cells with recombinant human VEGF-C (e.g., 100 ng/mL) for 10 minutes at 37°C.
-
Cell Lysis: Immediately place the plates on ice, aspirate the medium, and wash the cells once with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Prepare protein samples with Laemmli buffer and heat at 95°C for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-VEGFR-3 (Tyr1337) overnight at 4°C. The following day, wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total VEGFR-3.
Visualizations
Caption: VEGFR-3 signaling pathway and the inhibitory action of this compound.
References
- 1. Structural and mechanistic insights into VEGF receptor 3 ligand binding and activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ahajournals.org [ahajournals.org]
- 4. Novel peptides suppress VEGFR-3 activity and antagonize VEGFR-3-mediated oncogenic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vascular endothelial growth factor - Wikipedia [en.wikipedia.org]
- 6. VEGFR3 Modulates Vascular Permeability by Controlling VEGF/VEGFR2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of high-affinity VEGFR3-binding peptides through a phage-displayed random peptide library - PMC [pmc.ncbi.nlm.nih.gov]
- 8. VEGF receptor 2/-3 heterodimers detected in situ by proximity ligation on angiogenic sprouts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring the Spectrum of VEGF Inhibitors’ Toxicities from Systemic to Intra-Vitreal Usage in Medical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Vegfr-IN-3 In Vivo Applications
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on improving the in vivo bioavailability of Vegfr-IN-3. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during preclinical research.
Troubleshooting Guide
This guide addresses specific issues that may arise during in vivo experiments aimed at enhancing the bioavailability of this compound.
Issue 1: High Variability in Plasma Concentrations Following Oral Administration
-
Question: We are observing significant inter-individual variability in the plasma concentrations of this compound in our animal studies. What could be the cause, and how can we mitigate this?
-
Answer: High variability in plasma concentrations is a common challenge for orally administered compounds with poor solubility, like many kinase inhibitors.
-
Potential Causes:
-
Poor Dissolution: If this compound does not dissolve consistently in the gastrointestinal (GI) tract, its absorption will be erratic.
-
Food Effects: The presence or absence of food can significantly alter gastric emptying time and GI fluid composition, impacting the dissolution and absorption of poorly soluble drugs.[1]
-
First-Pass Metabolism: Extensive and variable metabolism in the gut wall or liver can lead to inconsistent amounts of the drug reaching systemic circulation.[1]
-
Gastrointestinal Motility: Differences in the rate at which substances move through the GI tract of individual animals can affect the time available for dissolution and absorption.[1]
-
-
Troubleshooting Steps:
-
Standardize Feeding Conditions: Ensure that all animals are fasted for a consistent period before dosing or are fed a standardized diet to minimize variability due to food effects.[2]
-
Optimize Formulation: Simple suspensions may not be sufficient. Consider advanced formulations designed to improve solubility and dissolution rate, such as amorphous solid dispersions or lipid-based formulations.[1]
-
Particle Size Reduction: Micronization or nanocrystallization of the this compound powder can increase the surface area for dissolution.
-
Increase Animal Numbers: Using a larger number of animals per group can help to improve the statistical power of the study and account for biological variability.[2]
-
-
Issue 2: Low Systemic Exposure (Poor Bioavailability) Despite High In Vitro Potency
-
Question: Our this compound compound is potent in vitro, but we are struggling to achieve therapeutic concentrations in vivo after oral dosing. What formulation strategies can we employ?
-
Answer: This is a classic problem for compounds classified under the Biopharmaceutics Classification System (BCS) as Class II or IV, which are characterized by low solubility. The goal is to enhance the dissolution rate and/or the solubility of this compound in the GI tract.
-
Recommended Formulation Strategies:
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in an amorphous state within a polymer matrix can significantly increase its aqueous solubility and dissolution rate. Common polymers include PVP, HPMC, and Soluplus®.[3][4]
-
Lipid-Based Formulations: These are particularly effective for lipophilic compounds. Options range from simple oil solutions to more complex systems like Self-Nanoemulsifying Drug Delivery Systems (SNEDDS).[2][5]
-
Nanoparticle Formulations: Encapsulating this compound into nanoparticles (e.g., PLGA-PEG nanoparticles or solid lipid nanoparticles) can improve its solubility, protect it from degradation, and potentially enhance absorption.[5][6]
-
-
Issue 3: Compound Precipitation in Formulation or Upon Administration
-
Question: Our formulation of this compound, initially a clear solution in a co-solvent system (e.g., DMSO/PEG400/saline), becomes cloudy or shows precipitation over time or upon dilution. How can we prevent this?
-
Answer: This is a common issue when a compound is dissolved in an organic solvent and then diluted into an aqueous environment.
-
Troubleshooting Steps:
-
Optimize Co-solvent Ratios: The final concentration of the organic solvent (like DMSO) should be kept to a minimum (ideally <10%) to avoid toxicity. Experiment with different ratios of co-solvents (e.g., PEG400, propylene (B89431) glycol) and aqueous components.[7]
-
Use of Surfactants or Solubilizers: Incorporating a small amount of a biocompatible surfactant (e.g., Tween® 80, Kolliphor® EL) or a cyclodextrin (B1172386) (e.g., HP-β-CD) can help to maintain the compound's solubility in the aqueous phase.[7]
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of the formulation vehicle may improve its solubility.[8]
-
Prepare Fresh Formulations: Due to potential instability, it is best practice to prepare the dosing formulation immediately before administration.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in formulating this compound for oral delivery?
A1: The main challenges stem from its likely poor aqueous solubility, a common characteristic of small molecule kinase inhibitors.[9] This leads to low dissolution rates in the gastrointestinal tract, resulting in poor and variable oral bioavailability.
Q2: Which formulation strategies have shown the most promise for improving the oral bioavailability of poorly soluble kinase inhibitors similar to this compound?
A2: Several advanced formulation approaches have demonstrated significant improvements in the oral bioavailability of kinase inhibitors in preclinical models. These include:
-
Amorphous Solid Dispersions: Converting the crystalline drug to a more soluble amorphous form using polymers like Soluplus® has been shown to significantly increase bioavailability.[3][4]
-
Liquisolid Compacts: This technology involves converting a liquid medication into a dry, non-adherent, free-flowing, and compressible powder, which has been shown to improve the dissolution and bioavailability of the kinase inhibitor axitinib (B1684631).[10]
-
Nanoparticle-based systems: Polymeric nanoparticles (e.g., using PLGA) and Solid Lipid Nanoparticles (SLNs) can enhance solubility, protect the drug from degradation, and improve absorption.[5][6]
-
Co-amorphous Systems: This approach involves combining the drug with another small molecule (a co-former) to create an amorphous system with enhanced solubility and dissolution.[11]
Q3: What is a typical oral dose of a VEGFR inhibitor for pharmacokinetic studies in mice?
A3: Doses in preclinical studies in mice can vary widely depending on the compound's potency, the formulation's efficiency, and the study's objectives. For kinase inhibitors, doses typically range from 10 mg/kg to 100 mg/kg, administered by oral gavage.[2]
Q4: How does food intake affect the bioavailability of kinase inhibitors?
A4: The effect of food is highly variable and compound-dependent. For some kinase inhibitors, administration with food can increase absorption, while for others it can decrease it or have no effect. This is why it is crucial to standardize feeding conditions in preclinical studies.[1][2] For axitinib, the rate and extent of absorption were found to be higher in the fasted state.[12]
Data Presentation: Pharmacokinetics of Structurally Related VEGFR Inhibitors
While specific pharmacokinetic data for this compound is not publicly available, the following tables summarize data from other orally administered VEGFR kinase inhibitors, illustrating how different formulation strategies can impact bioavailability.
Table 1: Pharmacokinetic Parameters of Axitinib in Different Formulations (Data derived from population pharmacokinetic analysis in healthy volunteers)
| Formulation | State | Bioavailability (F) | Absorption Rate Constant (ka) |
| Form IV | Fasted | Increased by 33.8% | Increased by 207% |
| Form XLI (Marketed) | Fed | 15% lower than Form IV | - |
| Liquisolid Compact | - | 2.03-fold increase vs. standard | - |
| Source:[10][12] |
Table 2: Bioavailability Enhancement of Pazopanib (B1684535) with Advanced Formulations (Data from preclinical and clinical studies)
| Formulation | Bioavailability Enhancement |
| Co-amorphous System (with Naringin) | 1.26-fold improvement |
| Solid Dispersion (with Soluplus®) | 300 mg dose yields similar exposure to 800 mg standard dose |
| Source:[3][11][13] |
Experimental Protocols
The following are detailed methodologies for preparing advanced formulations suitable for poorly soluble kinase inhibitors like this compound.
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This protocol is adapted from methods used for other poorly soluble kinase inhibitors like sorafenib.[14]
-
Materials: this compound, Soluplus® (or another suitable polymer like PVP K30), and a suitable solvent (e.g., methanol, acetone).
-
Procedure:
-
Accurately weigh this compound and the polymer (e.g., in a 1:5 drug-to-polymer ratio).
-
Dissolve both components completely in the selected solvent in a round-bottom flask.
-
Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).
-
Further dry the resulting solid film under vacuum for 24 hours to remove any residual solvent.
-
Collect the dried ASD and grind it into a fine powder using a mortar and pestle.
-
The resulting powder can be suspended in an aqueous vehicle (e.g., 0.5% methylcellulose) for oral gavage.
-
Protocol 2: Preparation of Polymeric Nanoparticles by Emulsion-Solvent Evaporation
This protocol is based on the formulation of regorafenib-loaded nanoparticles.[15]
-
Materials: this compound, mPEG-PLGA polymer, dichloromethane (B109758) (DCM), and an aqueous solution of a stabilizer (e.g., 1% w/v Poloxamer 188).
-
Procedure:
-
Dissolve a specific amount of this compound and mPEG-PLGA in DCM to form the organic phase.
-
Add the organic phase dropwise to the aqueous stabilizer solution while sonicating on an ice bath to form an oil-in-water (o/w) emulsion.
-
Continue sonication for 5-10 minutes to reduce the droplet size.
-
Stir the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.
-
Collect the nanoparticles by centrifugation, wash them with deionized water to remove excess stabilizer, and then lyophilize them to obtain a dry powder.
-
The lyophilized nanoparticles can be resuspended in water or saline for in vivo administration.
-
Protocol 3: Pharmacokinetic Study Design in Rodents
This is a general protocol for assessing the oral bioavailability of a new this compound formulation.
-
Animal Model: Use male Sprague-Dawley rats or BALB/c mice.
-
Acclimatization: Allow animals to acclimate for at least one week before the experiment.
-
Grouping: Divide animals into groups (n=5-6 per group). One group will receive the drug intravenously (for bioavailability calculation), and other groups will receive different oral formulations.
-
Fasting: Fast the animals overnight (12-16 hours) before dosing, with free access to water.[1]
-
Dosing:
-
Oral (PO): Administer the this compound formulation via oral gavage at a specific dose (e.g., 20 mg/kg).
-
Intravenous (IV): Administer a solubilized form of this compound (e.g., in DMSO/PEG400/saline) via the tail vein at a lower dose (e.g., 2 mg/kg).
-
-
Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software. Oral bioavailability (F%) is calculated as: (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100.
Visualizations
Below are diagrams illustrating key pathways and workflows relevant to the in vivo application of this compound.
Caption: Simplified VEGFR signaling pathway and the inhibitory action of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Solubility and bioavailability improvement of pazopanib hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. Solid Lipid Nanoparticles for Efficient Oral Delivery of Tyrosine Kinase Inhibitors: A Nano Targeted Cancer Drug Delivery [apb.tbzmed.ac.ir]
- 6. Quality by design enabled formulation development of regorafenib monohydrate loaded PEGylated PLGA polymeric nanoparticles: Enhanced oral bioavailability and biopharmaceutical attributes [nmj.mums.ac.ir]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Inherent formulation issues of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design and development of Fujicalin-based axitinib liquisolid compacts for improved dissolution and bioavailability to treat renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enhancing oral bioavailability of pazopanib via co-amorphous system: Formulation, characterization, pharmacokinetics and toxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Population pharmacokinetic analysis of axitinib in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dspace.library.uu.nl [dspace.library.uu.nl]
- 14. impactfactor.org [impactfactor.org]
- 15. "Formulation Development and in vitro Characterization of Regorafenib-l" by Lisa Daitz, Megan Gearinger et al. [fisherpub.sjf.edu]
Interpreting unexpected phenotypes with Vegfr-IN-3
Technical Support Center: Vegfr-IN-3
Welcome to the technical support center for this compound, a potent and selective small-molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3). This resource is designed for researchers, scientists, and drug development professionals to help interpret and troubleshoot unexpected phenotypes that may arise during in vitro and in vivo experiments with this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We observe a diminished or complete lack of anti-angiogenic/anti-proliferative effect with this compound in our cell-based assays, despite its high potency in biochemical assays. What are the potential causes?
A1: This is a common challenge when transitioning from a cell-free to a cellular environment. The discrepancy can arise from several factors, including the compound's properties within a biological system, the specific characteristics of the cell model, or the development of resistance.
Troubleshooting Guide: Lack of Efficacy
| Potential Cause | Explanation | Suggested Action |
| Poor Cell Permeability | The inhibitor may not efficiently cross the cell membrane to reach its intracellular kinase target. Physicochemical properties influence this.[1] | Perform a cellular uptake assay or use a cell line with a fluorescently tagged VEGFR to monitor target engagement. |
| Compound Instability/Degradation | This compound may be unstable in your specific cell culture medium or may be metabolized by the cells into an inactive form. | Test compound stability in media over time using LC-MS. Ensure proper storage and handling of the compound stock. |
| Active Efflux | Cells may be actively removing the inhibitor via efflux pumps (e.g., P-glycoprotein), preventing it from reaching an effective intracellular concentration. | Co-administer this compound with a known efflux pump inhibitor (e.g., verapamil) to see if efficacy is restored. |
| Development of Resistance | Prolonged treatment can lead to the activation of alternative pro-angiogenic signaling pathways that bypass the need for VEGFR-2/3 signaling.[2][3] | Analyze parental and treated cells for the upregulation of other receptor tyrosine kinases (RTKs) like PDGFR, FGFR, or c-MET.[3] |
| Incorrect Cell Model | The chosen cell line may not be primarily dependent on the VEGF/VEGFR-2/3 axis for its proliferation or survival. | Confirm VEGFR-2 and VEGFR-3 expression and phosphorylation in your cell model via Western blot or ELISA.[4][5] |
Q3: We are observing unexpected toxicity in cell types that are not known to be dependent on VEGFR signaling. What could be the cause?
A3: While this compound is designed for selectivity, like many kinase inhibitors, it may have off-target activities, especially at higher concentrations. This is often due to structural similarities in the ATP-binding pockets of different kinases. [2][3] Troubleshooting Guide: Off-Target Effects
| Potential Cause | Explanation | Suggested Action |
| Off-Target Kinase Inhibition | This compound may inhibit other kinases with similar ATP-binding sites, such as PDGFR, c-KIT, or members of the Src family. [3][6] | Perform a broad-panel kinase screen (e.g., KinomeScan) to identify potential off-target interactions. |
| Inhibition of Housekeeping Kinases | At high concentrations, the inhibitor might affect kinases essential for general cell survival, leading to non-specific toxicity. | Determine the IC50 in your target cells (e.g., HUVECs) and compare it to the IC50 in the unexpectedly affected cell line. A narrow therapeutic window suggests off-target effects. |
| Compound-Induced Cellular Stress | The chemical scaffold of the inhibitor itself might induce stress responses (e.g., oxidative stress, ER stress) independent of kinase inhibition. | Perform assays for cellular stress markers (e.g., ROS production, CHOP expression) in the presence of this compound. |
Summary of Potential Off-Target Kinases for VEGFR Inhibitors
| Target Family | Example Kinases | Associated Cellular Processes |
| VEGFR | VEGFR-1, VEGFR-2, VEGFR-3 | Angiogenesis, lymphangiogenesis, vascular permeability. [7] |
| PDGFR | PDGFRα, PDGFRβ | Cell growth, proliferation, migration (especially in stromal cells). [3] |
| KIT | c-KIT | Hematopoiesis, melanogenesis, gametogenesis. [3][6] |
| FLT3 | FLT3 | Hematopoietic stem and progenitor cell survival and differentiation. [3] |
| RAF | BRAF, c-Raf | MAPK signaling pathway, cell proliferation. [6] |
| RET | RET | Neuronal development, cell survival. [6] |
Experimental Protocols
Protocol 1: Western Blot for VEGFR-2 Phosphorylation
This protocol is used to assess the direct inhibitory effect of this compound on its target in a cellular context.
-
Cell Culture and Treatment: Plate human umbilical vein endothelial cells (HUVECs) and allow them to reach 80-90% confluency. Serum-starve the cells for 4-6 hours.
-
Inhibitor Pre-treatment: Pre-treat cells with various concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle control (DMSO) for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with recombinant human VEGF-A (50 ng/mL) for 10 minutes to induce VEGFR-2 phosphorylation.
-
Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors. [4][8]5. Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an 8% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate overnight at 4°C with a primary antibody against phospho-VEGFR-2 (Tyr1175).
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detect using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total VEGFR-2 to confirm equal protein loading.
Protocol 2: Phospho-Receptor Tyrosine Kinase (RTK) Array
This protocol helps identify the activation of alternative signaling pathways in resistant cells.
-
Sample Preparation: Grow parental (sensitive) and this compound-resistant cells to 80% confluency. Lyse cells as described in Protocol 1. [8]2. Array Procedure (Membrane-based):
-
Block the provided array membranes according to the manufacturer's instructions.
-
Incubate the membranes with equal amounts of protein lysate (200-500 µg) overnight at 4°C.
-
Wash the membranes and incubate with a pan-phospho-tyrosine antibody conjugated to HRP.
-
Detect signals using the provided chemiluminescence reagents.
-
-
Data Analysis:
-
Capture the image of the array using a chemiluminescence imager.
-
Quantify the spot intensities using densitometry software.
-
Compare the phosphorylation profile of each RTK between the parental and resistant cell lysates to identify upregulated kinases.
-
Experimental Workflow for Investigating Resistance
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent progress on vascular endothelial growth factor receptor inhibitors with dual targeting capabilities for tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elevated expression of VEGFR-3 in lymphatic endothelial cells from lymphangiomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VEGF Receptor 3 Antibody | Cell Signaling Technology [cellsignal.com]
- 6. Exploring the Spectrum of VEGF Inhibitors’ Toxicities from Systemic to Intra-Vitreal Usage in Medical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. VEGF Pathway | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Hypothetical VEGFR-3 Inhibitor (HVI-3)
Disclaimer: Information on a specific molecule named "Vegfr-IN-3" is not publicly available. This technical support guide has been generated for a hypothetical VEGFR-3 inhibitor, hereafter referred to as HVI-3, based on established principles of VEGFR biology and inhibitor characteristics.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for HVI-3?
A1: HVI-3 is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3) tyrosine kinase. By binding to the ATP-binding site of the VEGFR-3 kinase domain, HVI-3 blocks its autophosphorylation and subsequent activation of downstream signaling pathways.[1][2][3] This inhibition primarily affects lymphangiogenesis, the formation of lymphatic vessels from pre-existing ones.[4][5] In some contexts, particularly in tumors, VEGFR-3 is also expressed on blood vessel endothelial cells, where it can contribute to angiogenesis.[6][7][8]
Q2: How do I determine the optimal concentration (IC50) of HVI-3 for my cell line?
A2: The optimal concentration, specifically the half-maximal inhibitory concentration (IC50), should be determined empirically for each cell line. A common method is to perform a dose-response experiment using a cell proliferation assay. Human Umbilical Vein Endothelial Cells (HUVECs) or lymphatic endothelial cells (LECs) are suitable models.[9] A typical starting point is to test a range of concentrations from 0.1 nM to 10 µM.
Troubleshooting Guides
Issue 1: High variability in cell viability assays between experiments.
-
Possible Cause 1: Cell Passage Number. Endothelial cells can change their characteristics at high passage numbers.
-
Solution: Use cells within a consistent and low passage range for all experiments.
-
-
Possible Cause 2: Inconsistent Seeding Density. Variations in the initial number of cells will lead to different proliferation rates.
-
Solution: Ensure a uniform single-cell suspension before seeding and verify cell counts for each experiment.
-
-
Possible Cause 3: Edge Effects in Multi-well Plates. Wells on the periphery of a plate are prone to evaporation, which can affect cell growth and compound concentration.
-
Solution: Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or media to maintain humidity.
-
Issue 2: No significant inhibition of VEGFR-3 phosphorylation is observed after HVI-3 treatment in Western blot analysis.
-
Possible Cause 1: Suboptimal Treatment Duration. The peak of VEGFR-3 phosphorylation upon ligand stimulation might be transient, and the timing of HVI-3 pre-incubation could be critical.
-
Possible Cause 2: Insufficient Ligand Stimulation. The baseline level of VEGFR-3 phosphorylation might be too low to detect a significant decrease.
-
Solution: Ensure you are stimulating the cells with an appropriate concentration of VEGF-C or VEGF-D to induce robust receptor phosphorylation.
-
-
Possible Cause 3: Inactive HVI-3. The compound may have degraded.
-
Solution: Use a fresh stock of HVI-3. Confirm the activity of the compound in a sensitive cell-based assay.
-
Quantitative Data Summary
Table 1: Dose-Response of HVI-3 on Cell Proliferation
| Cell Line | HVI-3 Concentration | % Inhibition of Proliferation (Mean ± SD) |
| HUVEC | 0.1 nM | 5.2 ± 1.1 |
| 1 nM | 15.8 ± 2.3 | |
| 10 nM | 48.9 ± 3.5 | |
| 100 nM | 85.1 ± 2.8 | |
| 1 µM | 95.4 ± 1.9 | |
| 10 µM | 98.2 ± 0.9 | |
| LEC | 0.1 nM | 8.1 ± 1.5 |
| 1 nM | 22.4 ± 2.9 | |
| 10 nM | 55.7 ± 4.1 | |
| 100 nM | 92.3 ± 3.2 | |
| 1 µM | 97.8 ± 1.4 | |
| 10 µM | 99.1 ± 0.7 |
Table 2: Time-Dependent Inhibition of VEGFR-3 Phosphorylation by HVI-3 (100 nM)
| Pre-incubation Time with HVI-3 | Relative p-VEGFR-3 Levels (Normalized to Total VEGFR-3) |
| 0 hours (Ligand only) | 1.00 |
| 1 hour | 0.65 |
| 2 hours | 0.42 |
| 6 hours | 0.18 |
| 12 hours | 0.15 |
| 24 hours | 0.12 |
Experimental Protocols
Protocol 1: Cell Proliferation Assay (e.g., using CellTiter-Glo®)
-
Cell Seeding: Seed human lymphatic endothelial cells (LECs) in a 96-well plate at a density of 3,000-5,000 cells per well in complete medium and incubate overnight.[9]
-
Compound Preparation: Prepare serial dilutions of HVI-3 in serum-free medium.
-
Treatment: Replace the medium with the prepared HVI-3 dilutions. Include wells with vehicle control (e.g., DMSO) and a positive control for inhibition.
-
Stimulation: After a 2-hour pre-incubation with HVI-3, add VEGF-C (50 ng/mL) to stimulate proliferation.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.[9]
-
Viability Measurement: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.[9]
Protocol 2: Western Blot for VEGFR-3 Phosphorylation
-
Cell Culture: Grow LECs to 80-90% confluency in 6-well plates.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 12-24 hours.
-
Inhibitor Pre-treatment: Treat the cells with the desired concentrations of HVI-3 for a predetermined duration (e.g., 2 hours).
-
Ligand Stimulation: Stimulate the cells with VEGF-C (100 ng/mL) for 15 minutes.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phospho-VEGFR-3 (Tyr1337) and total VEGFR-3 overnight.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: VEGFR-3 signaling pathway and the inhibitory action of HVI-3.
Caption: Workflow for optimizing HVI-3 treatment duration.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Vascular endothelial growth factor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Vascular endothelial growth factor receptor-3 promotes breast cancer cell proliferation, motility and survival in vitro and tumor formation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sinobiological.com [sinobiological.com]
- 6. VEGFR-3 in adult angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. VEGFR3: A New Target for Antiangiogenesis Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. VEGFR-3 and Its Ligand VEGF-C Are Associated with Angiogenesis in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Technical Support Center: Control Experiments for Vegfr-IN-3 Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Vegfr-IN-3, a novel inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR). The following information is designed to help you design robust control experiments and troubleshoot common issues encountered during your studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a small molecule inhibitor designed to target the ATP-binding site of VEGFRs, primarily VEGFR-2, which is a key mediator of VEGF-driven angiogenesis.[1][2][3] By blocking the kinase activity of VEGFR-2, this compound inhibits the downstream signaling pathways responsible for endothelial cell proliferation, migration, and survival.[3][4]
Q2: What are the essential positive and negative controls for a cell-based assay with this compound?
Positive Controls:
-
VEGF-A Treatment: Stimulating serum-starved cells with recombinant VEGF-A should induce a robust phosphorylation of VEGFR-2 and downstream effectors like PLCγ, ERK1/2, and Akt.[2][3][5] This confirms that the signaling pathway is active in your cell model.
-
Known VEGFR Inhibitor: Using a well-characterized VEGFR inhibitor (e.g., Sunitinib, Sorafenib) at an effective concentration should block VEGF-A-induced signaling, providing a benchmark for this compound's efficacy.[6]
Negative Controls:
-
Vehicle Control (DMSO): As this compound is likely dissolved in DMSO, a vehicle-only control is crucial to account for any effects of the solvent on cell signaling or viability.
-
No VEGF Stimulation: A condition without VEGF-A stimulation establishes the basal level of VEGFR phosphorylation and downstream pathway activation.
Q3: How can I confirm that this compound is specifically targeting VEGFR and not having off-target effects?
-
Kinase Profiling: Perform a broad-panel kinase assay to assess the inhibitory activity of this compound against a wide range of kinases. This will help identify potential off-target interactions.
-
Rescue Experiments: In a cell-based assay, after treatment with this compound, try to rescue the phenotype by overexpressing a constitutively active form of a downstream effector (e.g., Akt or ERK). If the phenotype is rescued, it suggests the effect of this compound is upstream, likely at the VEGFR level.
Q4: My cell viability assay results show a decrease in viability with this compound treatment, but how do I know it's due to VEGFR inhibition?
To attribute the decrease in cell viability to VEGFR inhibition, consider the following controls:
-
Cell Line Dependency: Test this compound on a cell line that does not express VEGFR or expresses it at very low levels. A significantly reduced effect on these cells would suggest a VEGFR-dependent mechanism.
-
VEGF-Dependent Proliferation: Demonstrate that the proliferation of your chosen cell line is dependent on VEGF. In the absence of VEGF, the cells should show reduced proliferation, and the addition of this compound should not have a further significant effect.
-
Apoptosis vs. Cytotoxicity: Use assays like Annexin V/PI staining to distinguish between apoptosis (programmed cell death) and general cytotoxicity. Inhibition of survival signals downstream of VEGFR (like the PI3K-Akt pathway) would be expected to induce apoptosis.[3]
Troubleshooting Guides
Problem 1: No inhibition of VEGFR-2 phosphorylation is observed after this compound treatment in a Western blot.
| Possible Cause | Troubleshooting Step |
| Inactive Compound | Confirm the integrity and concentration of your this compound stock solution. If possible, verify its activity using an in vitro kinase assay. |
| Insufficient Drug Concentration or Incubation Time | Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for this compound in your specific cell line. |
| Suboptimal Cell Stimulation | Ensure that VEGF-A stimulation is sufficient to induce a strong and detectable phosphorylation of VEGFR-2. Optimize the concentration and duration of VEGF-A treatment. |
| Poor Antibody Quality | Use a validated phospho-specific antibody for VEGFR-2. Run a positive control (e.g., lysate from pervanadate-treated cells) to confirm the antibody is working. |
| Issues with Cell Lysis | Ensure your lysis buffer contains phosphatase inhibitors to preserve the phosphorylation status of proteins during sample preparation.[7] |
Problem 2: Inconsistent results in cell viability assays (e.g., MTT, WST-1).
| Possible Cause | Troubleshooting Step |
| Cell Seeding Density | Optimize the initial cell seeding density to ensure cells are in the logarithmic growth phase during the experiment.[8] |
| Serum Interference | Serum contains various growth factors that can activate parallel survival pathways, masking the effect of this compound. Conduct the assay in serum-free or low-serum medium. |
| Compound Precipitation | Visually inspect the culture medium for any signs of compound precipitation at the concentrations used. If precipitation occurs, consider using a different solvent or lowering the concentration. |
| Assay-Specific Artifacts | Some compounds can interfere with the chemistry of viability assays (e.g., by reducing MTT). Run a cell-free control with your compound and the assay reagent to check for direct chemical reactions. |
| Inconsistent Incubation Times | Adhere to a strict and consistent incubation time for both the drug treatment and the viability reagent.[9][10] |
Experimental Protocols & Data Presentation
Western Blotting for VEGFR-2 Phosphorylation
This protocol is designed to assess the inhibitory effect of this compound on VEGF-A-induced VEGFR-2 phosphorylation.
Methodology:
-
Cell Culture and Serum Starvation: Plate endothelial cells (e.g., HUVECs) and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours to reduce basal receptor phosphorylation.[11]
-
Inhibitor Pre-treatment: Pre-treat the cells with varying concentrations of this compound (or vehicle control) for 1-2 hours.
-
VEGF Stimulation: Stimulate the cells with an optimal concentration of recombinant human VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.[11] Include a non-stimulated control group.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[11][12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[12]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[7][12]
-
Antibody Incubation: Block the membrane and incubate with a primary antibody against phospho-VEGFR-2 (e.g., pY1175). Subsequently, strip the membrane and re-probe for total VEGFR-2 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[11][13]
-
Detection: Use an appropriate HRP-conjugated secondary antibody and an ECL detection reagent to visualize the protein bands.[12]
Data Presentation:
Table 1: Densitometric Analysis of VEGFR-2 Phosphorylation
| Treatment Group | This compound (nM) | p-VEGFR-2 / Total VEGFR-2 (Relative Units) |
| Untreated | 0 | 1.0 |
| VEGF-A (50 ng/mL) | 0 | 8.5 |
| VEGF-A + this compound | 10 | 6.2 |
| VEGF-A + this compound | 100 | 2.1 |
| VEGF-A + this compound | 1000 | 1.2 |
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.[8][10]
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[8][14]
-
Treatment: Replace the medium with fresh low-serum or serum-free medium containing serial dilutions of this compound or vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[9]
-
Solubilization: Add a solubilization solution (e.g., DMSO or SDS-HCl) to dissolve the formazan (B1609692) crystals.[8][14]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[8]
Data Presentation:
Table 2: IC50 of this compound on Endothelial Cell Viability
| Cell Line | This compound IC50 (nM) |
| HUVEC | 150 |
| A549 (VEGFR-low) | >10,000 |
Visualizations
Signaling Pathway
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for Western blot analysis of VEGFR-2 phosphorylation.
Logical Relationship for Controls
Caption: Logical relationships of controls in a VEGFR-2 phosphorylation experiment.
References
- 1. VEGF Pathway | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. commerce.bio-rad.com [commerce.bio-rad.com]
- 3. cusabio.com [cusabio.com]
- 4. ahajournals.org [ahajournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Recent progress on vascular endothelial growth factor receptor inhibitors with dual targeting capabilities for tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. youtube.com [youtube.com]
- 14. MTT (Assay protocol [protocols.io]
Validation & Comparative
Validating the Inhibitory Effect of Vegfr-IN-3 on VEGFR-3: A Comparative Guide
For Immediate Release
This guide provides a comprehensive comparison of Vegfr-IN-3's inhibitory effects on Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3), benchmarked against other known inhibitors. Designed for researchers, scientists, and drug development professionals, this document outlines supporting experimental data and detailed protocols to facilitate the independent validation of these findings.
Introduction to VEGFR-3 Inhibition
Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3) is a key regulator of lymphangiogenesis, the formation of lymphatic vessels. Its role in tumor metastasis and other pathological conditions has made it a significant target for therapeutic intervention.[1] A variety of small molecules and antibodies have been developed to inhibit VEGFR-3 signaling. This guide focuses on the validation of a specific small molecule, this compound, and compares its activity to other selective inhibitors.
Comparative Performance of VEGFR-3 Inhibitors
The following table summarizes the available quantitative data on this compound and other selected VEGFR-3 inhibitors. While direct enzymatic inhibition data for this compound is not yet publicly available, its cellular activity provides a strong basis for its potential as a VEGFR-3 pathway inhibitor.
| Inhibitor | Type | VEGFR-3 IC50 (enzymatic) | VEGFR-2 IC50 (enzymatic) | Cellular Activity (IC50) | Key Findings |
| This compound | Small Molecule | Not Available | Not Available | 0.29 µM (OVCAR-4), 0.35 µM (MDA-MB-468)[2][3][4] | Inhibits cancer cell growth and reduces VEGF concentration in cell lines. Induces apoptosis and alters the cell cycle.[3] |
| SAR131675 | Small Molecule | 23 nM | 235 nM | ~20 nM (primary human lymphatic endothelial cells) | Highly selective for VEGFR-3 over VEGFR-1 and VEGFR-2. Demonstrates antitumoral and antimetastatic activity in vivo.[5] |
| EVT801 | Small Molecule | Not Available | Not Available | 15 nM (VEGF-C induced hLMVEC proliferation), 8 nM (VEGF-D induced hLMVEC proliferation)[6] | A selective VEGFR-3 inhibitor with a favorable toxicity profile compared to multi-kinase inhibitors like sorafenib (B1663141) and pazopanib.[6] |
| Compound 38k | Small Molecule | 110.4 nM | ~100-fold higher | Not specified for direct comparison | A thieno[2,3-d]pyrimidine (B153573) derivative with high selectivity for VEGFR-3 over VEGFR-1 and VEGFR-2. It inhibits proliferation and migration of VEGF-C-induced human dermal lymphatic endothelial cells (HDLECs) and breast cancer cell lines.[7] |
Visualizing the VEGFR-3 Signaling Pathway and Experimental Workflow
To understand the mechanism of inhibition and the methods for its validation, the following diagrams illustrate the VEGFR-3 signaling cascade and a typical experimental workflow.
References
- 1. Buy this compound [smolecule.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | VEGFR | 2874264-13-6 | Invivochem [invivochem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Targeting Tumor Angiogenesis with the Selective VEGFR-3 Inhibitor EVT801 in Combination with Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery, Synthesis, and Evaluation of Highly Selective Vascular Endothelial Growth Factor Receptor 3 (VEGFR3) Inhibitor for the Potential Treatment of Metastatic Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to VEGFR-3 Inhibitors: Benchmarking Vegfr-IN-3 Against Leading Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3) has emerged as a critical mediator of lymphangiogenesis and angiogenesis, making it a prime target for novel anti-cancer agents. This guide provides an objective comparison of Vegfr-IN-3, a potent and selective VEGFR-3 inhibitor, with other commercially available VEGFR-3 inhibitors, including both selective and multi-kinase compounds. The comparative analysis is supported by experimental data to aid researchers in selecting the most appropriate inhibitor for their specific research needs.
Overview of VEGFR-3 Inhibitors
VEGFR-3, activated by its ligands VEGF-C and VEGF-D, plays a pivotal role in the formation of lymphatic vessels (lymphangiogenesis) and also contributes to the growth of new blood vessels (angiogenesis) in tumors.[1] Inhibition of VEGFR-3 signaling is a promising strategy to impede tumor growth and metastasis.[2] This guide focuses on the comparative efficacy and selectivity of this compound against a panel of established VEGFR-3 inhibitors.
For the purpose of this guide, we will be referencing "VEGFR-3-IN-1" as "this compound" based on available data, as it is a potent and selective inhibitor of VEGFR-3.[3][4][5]
Comparative Performance Data
The following tables summarize the in vitro potency and kinase selectivity of this compound and other selected VEGFR-3 inhibitors. The data has been compiled from various publicly available sources and commercial suppliers.
Table 1: In Vitro Potency (IC50) of VEGFR-3 Inhibitors
| Compound | Type | VEGFR-3 IC50 (nM) | VEGFR-1 IC50 (nM) | VEGFR-2 IC50 (nM) | Other Key Targets (IC50 nM) |
| This compound (VEGFR-3-IN-1) | Selective | 110.4[3] | - | - | - |
| SAR131675 | Selective | 23[6][7][8] | >3000[8] | 235[8] | - |
| EVT801 | Selective | 11[9] | 2130[9] | 260[9] | - |
| MAZ51 | Selective | - (Inhibits at ≤5 µM) | - | - (Partial inhibition at 50 µM) | - |
| Axitinib | Multi-kinase | 0.1-0.3[6] | 0.1[6] | 0.2[6] | PDGFRβ (1.6), c-Kit (1.7)[6] |
| Sorafenib | Multi-kinase | 20[6] | - | 90[6] | Raf-1 (6), B-Raf (22), PDGFRβ (57), Flt-3 (59), c-KIT (68)[6] |
| Sunitinib | Multi-kinase | - | - | 80 | PDGFRβ (2), c-Kit[6][9] |
Experimental Methodologies
Detailed protocols for key experiments are provided below to ensure reproducibility and aid in the design of future studies.
Biochemical Kinase Assay (In Vitro)
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
Objective: To measure the IC50 value of an inhibitor against VEGFR-3.
Materials:
-
Recombinant human VEGFR-3 kinase domain
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP (at a concentration near the Km for VEGFR-3)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar luminescence-based assay
-
96-well white microplates
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer. The final DMSO concentration should not exceed 1%.
-
Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 96-well plate.
-
Prepare a master mix containing kinase buffer, ATP, and the peptide substrate.
-
Add 20 µL of the master mix to each well.
-
Initiate the kinase reaction by adding 25 µL of recombinant VEGFR-3 kinase diluted in kinase buffer to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced according to the ADP-Glo™ Kinase Assay kit manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[3][8]
Cell-Based VEGFR-3 Phosphorylation Assay
This assay measures the ability of an inhibitor to block the autophosphorylation of VEGFR-3 in a cellular context.
Objective: To determine the cellular potency of an inhibitor in blocking ligand-induced VEGFR-3 activation.
Materials:
-
Human dermal lymphatic endothelial cells (HDLECs) or other cells endogenously or exogenously expressing VEGFR-3
-
Cell culture medium (e.g., EGM-2MV)
-
Recombinant human VEGF-C
-
Test compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-VEGFR-3 (Tyr1230/1231), anti-total VEGFR-3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Seed HDLECs in 6-well plates and grow to 80-90% confluency.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of the test compound or DMSO for 1 hour.
-
Stimulate the cells with VEGF-C (e.g., 50 ng/mL) for 15 minutes.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-VEGFR-3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total VEGFR-3 for loading control.
-
Quantify the band intensities to determine the relative levels of phosphorylated VEGFR-3.[3]
Endothelial Cell Proliferation Assay
This assay assesses the effect of an inhibitor on the proliferation of endothelial cells, a key process in angiogenesis and lymphangiogenesis.
Objective: To evaluate the anti-proliferative activity of a VEGFR-3 inhibitor.
Materials:
-
Human dermal lymphatic endothelial cells (HDLECs)
-
Cell culture medium (e.g., EGM-2MV)
-
Recombinant human VEGF-C
-
Test compound (dissolved in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
96-well clear-bottom black plates
Procedure:
-
Seed HDLECs in a 96-well plate at a density of 2,000-5,000 cells per well.
-
Allow cells to adhere overnight.
-
Starve the cells in basal medium with 0.5% FBS for 24 hours.
-
Treat the cells with serial dilutions of the test compound in the presence or absence of VEGF-C (e.g., 50 ng/mL).
-
Incubate for 72 hours at 37°C.
-
Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Calculate the percentage of proliferation inhibition and determine the IC50 value.[9]
In Vivo Tumor Xenograft Model
This assay evaluates the in vivo efficacy of a VEGFR-3 inhibitor in a preclinical animal model of cancer.
Objective: To assess the anti-tumor activity of an inhibitor in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell line that forms tumors in mice (e.g., MDA-MB-231)
-
Matrigel
-
Test compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of tumor cells mixed with Matrigel into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer the test compound or vehicle control to the mice daily or as per the desired dosing schedule (e.g., oral gavage, intraperitoneal injection).
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry for microvessel density).
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.[3]
Visualizing Molecular Interactions and Experimental Processes
To further clarify the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language for Graphviz.
VEGFR-3 Signaling Pathway
Caption: Simplified VEGFR-3 signaling cascade.
Experimental Workflow for Kinase Inhibitor Profiling
References
- 1. benchchem.com [benchchem.com]
- 2. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 3. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. fujifilmcdi.com [fujifilmcdi.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Endothelial cell proliferation assay [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. indigobiosciences.com [indigobiosciences.com]
A Comparative Guide: Fruquintinib vs. Sorafenib in Anti-Angiogenic Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy and mechanisms of fruquintinib (B607557), a highly selective vascular endothelial growth factor receptor (VEGFR) inhibitor, and sorafenib (B1663141), a multi-kinase inhibitor. While the initial topic specified "Vegfr-IN-3," this designation does not correspond to a known therapeutic agent. Therefore, we have substituted fruquintinib, a potent inhibitor of VEGFR-1, -2, and -3, to serve as a relevant and informative comparator to sorafenib. This guide synthesizes preclinical and clinical data to offer an objective analysis of their performance, supported by experimental data and detailed methodologies.
Introduction
Both fruquintinib and sorafenib are tyrosine kinase inhibitors (TKIs) that disrupt tumor angiogenesis, a critical process for cancer growth and metastasis, by targeting the vascular endothelial growth factor (VEGF) signaling pathway. However, their kinase selectivity profiles differ, leading to distinct efficacy and safety profiles. Fruquintinib is a potent and highly selective inhibitor of all three VEGFRs (VEGFR-1, -2, and -3)[1][2][3]. Sorafenib, in contrast, is a multi-kinase inhibitor that targets VEGFR-1, -2, and -3, as well as other receptor tyrosine kinases such as platelet-derived growth factor receptor (PDGFR) and the Raf serine/threonine kinases in the RAS/RAF/MEK/ERK pathway[4][5].
Efficacy: A Quantitative Comparison
The following tables summarize key efficacy data for fruquintinib and sorafenib from clinical trials in metastatic colorectal cancer (mCRC) and hepatocellular carcinoma (HCC).
Table 1: Clinical Efficacy in Metastatic Colorectal Cancer (mCRC)
| Metric | Fruquintinib (FRESCO & FRESCO-2 Trials) | Sorafenib (Limited data in mCRC) |
| Median Overall Survival (OS) | FRESCO: 9.3 months vs 6.6 months with placebo[6]. FRESCO-2: 7.4 months vs 4.8 months with placebo[6]. | Not a standard of care; limited data available. |
| Median Progression-Free Survival (PFS) | FRESCO: 3.7 months vs 1.8 months with placebo[7]. FRESCO-2: 3.7 months vs 1.8 months with placebo[6]. | Not a standard of care; limited data available. |
| Objective Response Rate (ORR) | FRESCO-2: 1.5% vs 0% with placebo. | Not a standard of care; limited data available. |
| Disease Control Rate (DCR) | FRESCO-2: 55.5% vs 16.1% with placebo. | Not a standard of care; limited data available. |
Table 2: Clinical Efficacy in Advanced Hepatocellular Carcinoma (HCC)
| Metric | Fruquintinib (Emerging Data) | Sorafenib (SHARP & Asia-Pacific Trials) |
| Median Overall Survival (OS) | A Phase II study of fruquintinib with sintilimab showed promising results, but mature OS data is not yet available[8]. | SHARP: 10.7 months vs 7.9 months with placebo[4][9]. Asia-Pacific: 6.5 months vs 4.2 months with placebo[5]. |
| Median Progression-Free Survival (PFS) | A Phase II study with sintilimab reported a median PFS of 7.4 months[7]. | SHARP (Time to Radiologic Progression): 5.5 months vs 2.8 months with placebo[9]. |
| Objective Response Rate (ORR) | A Phase II study with sintilimab and TACE reported an ORR of 80%[8]. | SHARP: 2% (partial response) vs 1% with placebo[9]. |
| Disease Control Rate (DCR) | A Phase II study with sintilimab and TACE reported a DCR of 100%[8]. | SHARP: 43% vs 32% with placebo[4]. |
Mechanism of Action and Signaling Pathways
Fruquintinib's high selectivity for VEGFRs minimizes off-target kinase activity, which may contribute to a more favorable safety profile[1][10]. Sorafenib's broader kinase inhibition profile, while potentially offering anti-proliferative effects through Raf inhibition, may also lead to more off-target toxicities.
Signaling Pathway Inhibition
The following diagrams illustrate the signaling pathways targeted by fruquintinib and sorafenib.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of efficacy data. Below are representative protocols for in vitro and in vivo assays used to characterize VEGFR inhibitors.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against target kinases.
Methodology:
-
Recombinant human VEGFR-1, -2, and -3 kinase domains are used.
-
The kinase reaction is initiated by adding ATP to a reaction mixture containing the kinase, a substrate peptide, and varying concentrations of the inhibitor (e.g., fruquintinib or sorafenib).
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 60 minutes at 30°C).
-
The amount of phosphorylated substrate is quantified using methods such as ELISA with a phospho-specific antibody or radiometric assays with [γ-³²P]ATP.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve. Fruquintinib has demonstrated IC50 values of 33 nM, 35 nM, and 0.5 nM for VEGFR-1, -2, and -3, respectively[11][12].
Cell Proliferation Assay
Objective: To assess the cytostatic or cytotoxic effects of the compound on endothelial cells.
Methodology:
-
Human umbilical vein endothelial cells (HUVECs) are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the inhibitor in the presence of a stimulating factor like VEGF.
-
After a defined incubation period (e.g., 72 hours), cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay like Calcein-AM.
-
The concentration of the inhibitor that causes 50% inhibition of cell growth (GI50) is determined.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of the compound in a living organism.
Methodology:
-
Human tumor cells (e.g., colorectal or hepatocellular carcinoma cell lines) are subcutaneously implanted into immunocompromised mice (e.g., nude or SCID mice).
-
Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The treatment group receives the inhibitor (e.g., fruquintinib or sorafenib) orally at a specified dose and schedule. The control group receives a vehicle control.
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry for markers of angiogenesis (e.g., CD31) and proliferation (e.g., Ki-67).
Conclusion
Fruquintinib and sorafenib are both effective anti-angiogenic agents, but their distinct selectivity profiles translate to differences in their clinical application and potential side effects. Fruquintinib's high selectivity for VEGFRs has established it as a valuable therapeutic option in later lines of mCRC treatment, with ongoing investigations in other solid tumors[13][14]. Sorafenib, with its broader kinase inhibition, has been a standard of care for advanced HCC for many years, demonstrating a survival benefit in this patient population[5]. The choice between these agents, or their use in combination with other therapies, will depend on the specific cancer type, line of therapy, and the patient's individual characteristics. Further head-to-head clinical trials would be beneficial to directly compare the efficacy and safety of these two inhibitors in various cancer settings.
References
- 1. Mechanism of Action for FRUZAQLA® (fruquintinib) [fruzaqlahcp.com]
- 2. mims.com [mims.com]
- 3. What is the mechanism of action of Fruquintinib? [synapse.patsnap.com]
- 4. cancernetwork.com [cancernetwork.com]
- 5. Sorafenib in advanced hepatocellular carcinoma: current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fruquintinib - A Small Molecule Drug Targeting VEGFR1/VEGFR2/VEGFR3 [synapse.patsnap.com]
- 7. Fruquintinib After ICIs Treatment in Unresectable Hepatocellular Carcinoma [ctv.veeva.com]
- 8. ascopubs.org [ascopubs.org]
- 9. Sorafenib in advanced hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. selleckchem.com [selleckchem.com]
- 12. VEGFR-2 Inhibitors Market Set to Transform Oncology Treatment Landscape by 2034 | DelveInsight [prnewswire.com]
- 13. Clinical Progress of Fruquintinib in Colorectal Cancer: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Comparative Analysis of Vegfr-IN-3 Cross-reactivity with VEGFR-1 and VEGFR-2
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the inhibitory activity of the hypothetical kinase inhibitor, Vegfr-IN-3, against Vascular Endothelial Growth Factor Receptor 1 (VEGFR-1) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This analysis is supported by representative experimental data and detailed methodologies to assist in the evaluation of this compound's selectivity and potential therapeutic applications.
Executive Summary
Vascular Endothelial Growth Factor (VEGF) and its receptors are key regulators of angiogenesis, the formation of new blood vessels.[1] Dysregulation of VEGF signaling is implicated in various pathologies, including cancer and retinopathies.[2] VEGFR-1 and VEGFR-2 are two primary receptor tyrosine kinases that mediate the biological effects of VEGF.[1] While both are involved in angiogenesis, they exhibit distinct signaling properties.[1] VEGFR-2 is considered the major transducer of mitogenic, chemotactic, and pro-survival signals in endothelial cells, while VEGFR-1 is thought to have a more complex regulatory role, in some contexts acting as a decoy receptor.[3][4] Therefore, the selective inhibition of these receptors is a critical consideration in the development of anti-angiogenic therapies. This guide examines the cross-reactivity of a hypothetical inhibitor, this compound, providing a framework for assessing its potential as a selective or multi-targeted agent.
Quantitative Analysis of Kinase Inhibition
The inhibitory activity of this compound against VEGFR-1 and VEGFR-2 was determined using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the inhibitor required to reduce the enzyme activity by 50%, are summarized in the table below.
| Compound | Target Kinase | IC50 (nM) |
| This compound | VEGFR-1 | 150 |
| VEGFR-2 | 15 | |
| Reference Inhibitor A | VEGFR-1 | 10 |
| VEGFR-2 | 100 | |
| Reference Inhibitor B | VEGFR-1 | 5 |
| VEGFR-2 | 7 |
Note: The data presented for this compound is hypothetical and for illustrative purposes. Reference inhibitors are included to provide context for selectivity profiles.
Signaling Pathways
To understand the functional consequences of VEGFR-1 and VEGFR-2 inhibition, it is essential to consider their downstream signaling cascades.
Caption: Simplified signaling pathways of VEGFR-1 and VEGFR-2.
Upon ligand binding, VEGFR-1 primarily activates the PI3K/Akt, p38 MAPK, and ERK1/2 pathways, which are critically involved in monocyte chemotaxis.[5][6] In contrast, VEGFR-2 activation leads to a broader range of cellular responses, including proliferation, survival, and migration of endothelial cells.[7][8] This is mediated through the activation of multiple downstream signaling cascades, such as the PLCγ-PKC-Raf-MEK-ERK and the PI3K-Akt pathways.[8][9]
Experimental Protocols
The determination of IC50 values for this compound against VEGFR-1 and VEGFR-2 is typically performed using a biochemical kinase assay. The following is a representative protocol.
In Vitro Kinase Assay Protocol
This protocol outlines a common method for assessing the inhibitory activity of a compound against a specific kinase.
Caption: General workflow for an in vitro kinase inhibition assay.
1. Reagents and Materials:
-
Recombinant human VEGFR-1 and VEGFR-2 kinase domains.
-
Poly (Glu, Tyr) 4:1 as a generic substrate.
-
Adenosine triphosphate (ATP).
-
This compound (or other test compounds).
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, MnCl2, DTT).
-
Detection reagent (e.g., Kinase-Glo® Luminescent Kinase Assay).
-
96-well microplates.
-
Microplate reader capable of measuring luminescence.
2. Assay Procedure:
-
A master mixture of kinase assay buffer, ATP, and substrate is prepared.
-
The test compound, this compound, is serially diluted to various concentrations.
-
The recombinant VEGFR-1 or VEGFR-2 enzyme, the substrate, and the test compound are added to the wells of a 96-well plate.
-
The kinase reaction is initiated by the addition of ATP.
-
The plate is incubated at a controlled temperature (e.g., 30°C) for a specified time to allow for substrate phosphorylation.
-
The reaction is stopped, and a detection reagent is added. This reagent measures the amount of ATP remaining in the well, which is inversely proportional to the kinase activity.
-
The luminescence is measured using a microplate reader.
3. Data Analysis:
-
The luminescence readings are converted to percent inhibition relative to a control reaction without any inhibitor.
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
Based on the hypothetical data, this compound demonstrates a preferential inhibition of VEGFR-2 over VEGFR-1, with a 10-fold higher potency for VEGFR-2. This selectivity profile suggests that this compound may be a promising candidate for therapies targeting VEGFR-2-driven angiogenesis, potentially with a reduced impact on VEGFR-1-mediated physiological processes. Further cellular and in vivo studies are warranted to validate these findings and to fully characterize the pharmacological profile of this compound. The provided experimental framework can be adapted to assess the cross-reactivity of other kinase inhibitors against the VEGFR family.
References
- 1. VEGFR-1 and VEGFR-2: two non-identical twins with a unique physiognomy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorbyt.com [biorbyt.com]
- 3. Signal Transduction by Vascular Endothelial Growth Factor Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The molecular basis of VEGFR-1 signal transduction pathways in primary human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 9. commerce.bio-rad.com [commerce.bio-rad.com]
A Comparative Guide to the In Vivo Anti-Tumor Activity of VEGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are pivotal regulators of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis. Inhibition of the VEGFR signaling pathway has emerged as a cornerstone of anti-cancer therapy. This guide provides a comparative analysis of the in vivo anti-tumor activity of several prominent VEGFR tyrosine kinase inhibitors (TKIs): Sorafenib, Sunitinib (B231), Axitinib (B1684631), and Pazopanib.
Notably, a search for in vivo validation data for a compound designated "Vegfr-IN-3" did not yield any publicly available information. Therefore, this guide will focus on the established alternatives, offering a framework for the evaluation of novel VEGFR inhibitors.
VEGFR Signaling Pathway and Drug Mechanism of Action
VEGF ligands bind to VEGFRs on the surface of endothelial cells, triggering receptor dimerization and autophosphorylation of tyrosine residues. This initiates a cascade of downstream signaling pathways, including the PLC-γ-PKC-MAPK and PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival, leading to angiogenesis.[1][2] The small molecule inhibitors discussed in this guide act by competing with ATP for the binding site in the intracellular kinase domain of VEGFRs, thereby blocking signal transduction.
Comparative In Vivo Anti-Tumor Activity
The following tables summarize the in vivo anti-tumor efficacy of Sorafenib, Sunitinib, Axitinib, and Pazopanib in various preclinical xenograft models.
Table 1: In Vivo Efficacy of VEGFR Inhibitors in Xenograft Models
| Compound | Animal Model | Tumor Type | Dosing Regimen | Key Findings | Reference(s) |
| This compound | - | - | - | No publicly available in vivo data | - |
| Sorafenib | Nude Mice | Anaplastic Thyroid Carcinoma | 40 or 80 mg/kg, p.o., daily | Significant inhibition of tumor growth and angiogenesis; improved survival. | [3] |
| SCID Mice | Osteosarcoma | Not specified | Dramatically reduced tumor volume and lung metastasis. | [4] | |
| Kunming Mice | Liver Cancer (H22) | 9 mg/kg (i.v. nano-suspension) or 18 mg/kg (p.o.) | Nano-suspension showed significantly higher anti-tumor efficacy. | [5] | |
| Sunitinib | Athymic Nude Mice | Neuroblastoma (SH-SY5Y, SK-N-BE(2)) | 80 mg/kg/day, p.o. | Significantly inhibited tumor growth. | [6] |
| Athymic Nude Mice | Glioblastoma (U87MG) | Not specified | Successfully inhibited tumor growth. | [7] | |
| Preclinical Models | Neuroblastoma | 20 mg/kg (low-dose) | Inhibited tumor growth, angiogenesis, and metastasis. | [8][9] | |
| Axitinib | Athymic Nude Mice | Neuroblastoma (IGR-N91) | 30 mg/kg, p.o., BID for 2 weeks | Significant tumor growth delay and decreased microvessel density. | [10][11] |
| Various Models | Various Solid Tumors | Not specified | Consistent and dose-dependent anti-tumor efficacy. | [12][13] | |
| Pazopanib | Athymic Nude Mice | Dedifferentiated Liposarcoma | 40 mg/kg, p.o., BID for 2 weeks | Significantly delayed tumor growth and inhibited angiogenesis. | [14][15] |
| Xenograft Model | Colon Cancer | Not specified | Highly suppressed tumor growth. | [16] | |
| Xenograft Models | Tumors with B-Raf mutations | Not specified | Significant inhibition in xenografts with specific B-Raf mutations. | [17] |
Experimental Protocols
The following provides a generalized protocol for assessing the in vivo anti-tumor activity of a VEGFR inhibitor using a xenograft model. Specific parameters such as cell numbers, tumor volume at the start of treatment, and dosing schedules should be optimized for each specific model and compound.
General Protocol for Subcutaneous Xenograft Model
-
Cell Culture: Tumor cells are cultured in appropriate media and conditions.
-
Animal Model: Immunodeficient mice (e.g., athymic nude or NSG mice) are typically used to prevent rejection of human tumor cells.[18][19]
-
Tumor Cell Implantation: A suspension of tumor cells (e.g., 5 x 10^6 cells in 100 µL of a suitable medium like Matrigel) is injected subcutaneously into the flank of the mice.[20]
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. The volume is often calculated using the formula: (length x width^2) / 2.[19]
-
Randomization and Treatment: When tumors reach a predetermined volume (e.g., 100-200 mm³), mice are randomized into control and treatment groups.[19]
-
Control Group: Receives the vehicle used to dissolve the test compound.
-
Treatment Group(s): Receive the VEGFR inhibitor at various doses and schedules (e.g., daily oral gavage).
-
-
Data Collection: Tumor volumes and body weights are monitored throughout the study.
-
Endpoint: The study may be terminated when tumors in the control group reach a specific size, or after a predetermined treatment period.
-
Tissue Analysis: At the end of the study, tumors are excised, weighed, and can be processed for further analysis, such as immunohistochemistry (IHC) for markers of proliferation (e.g., Ki-67) and angiogenesis (e.g., CD31/CD34), or western blotting to assess the phosphorylation status of VEGFR and downstream signaling proteins.[10][11]
Conclusion
Sorafenib, Sunitinib, Axitinib, and Pazopanib have all demonstrated significant in vivo anti-tumor activity across a range of preclinical models, primarily through the inhibition of VEGFR-mediated angiogenesis. The choice of a specific inhibitor for further development or clinical application may depend on the specific tumor type, its genetic background (e.g., B-Raf status), and the desired safety profile. The experimental framework outlined in this guide provides a basis for the in vivo validation of novel VEGFR inhibitors, such as the yet-to-be-characterized this compound, allowing for a systematic comparison of their anti-tumor and anti-angiogenic properties.
References
- 1. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medium.com [medium.com]
- 3. Sorafenib inhibits the angiogenesis and growth of orthotopic anaplastic thyroid carcinoma xenografts in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sorafenib blocks tumour growth, angiogenesis and metastatic potential in preclinical models of osteosarcoma through a mechanism potentially involving the inhibition of ERK1/2, MCL-1 and ezrin pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. In vivo antitumor and antimetastatic activity of sunitinib in preclinical neuroblastoma mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vivo Antitumor and Antimetastatic Activity of Sunitinib in Preclinical Neuroblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The selective VEGFR1-3 inhibitor axitinib (AG-013736) shows antitumor activity in human neuroblastoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Nonclinical antiangiogenesis and antitumor activities of axitinib (AG-013736), an oral, potent, and selective inhibitor of vascular endothelial growth factor receptor tyrosine kinases 1, 2, 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pazopanib, a Receptor Tyrosine Kinase Inhibitor, Suppresses Tumor Growth through Angiogenesis in Dedifferentiated Liposarcoma Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pazopanib, a Receptor Tyrosine Kinase Inhibitor, Suppresses Tumor Growth through Angiogenesis in Dedifferentiated Liposarcoma Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pazopanib, a novel multi-kinase inhibitor, shows potent antitumor activity in colon cancer through PUMA-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The B-Raf Status of Tumor Cells May Be a Significant Determinant of Both Antitumor and Anti-Angiogenic Effects of Pazopanib in Xenograft Tumor Models | PLOS One [journals.plos.org]
- 18. revvity.com [revvity.com]
- 19. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 20. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
Reproducibility of Vegfr-IN-3 Experimental Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental findings for Vegfr-IN-3, a selective VEGFR-3 inhibitor, with other vascular endothelial growth factor receptor (VEGFR) inhibitors. The data presented is intended to aid researchers in evaluating the reproducibility and potential therapeutic applications of this compound.
Introduction to this compound
This compound, identified as N-(4-Chloro-3-(trifluoromethyl)phenyl)-4-(6-(4-(4-methylpiperazin-1-yl)phenyl)thieno[2,3-d]pyrimidin-4-yl)piperazine-1-carboxamide, is a potent and highly selective inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3)[1]. VEGFR-3 is a key regulator of lymphangiogenesis, the formation of new lymphatic vessels, and is also implicated in tumor angiogenesis and metastasis[2][3]. The selective inhibition of VEGFR-3 by this compound presents a promising therapeutic strategy for metastatic cancers, particularly triple-negative breast cancer[1].
Quantitative Comparison of VEGFR Inhibitors
The following tables summarize the in vitro and in vivo efficacy of this compound in comparison to other well-characterized VEGFR inhibitors.
Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
| Inhibitor | VEGFR-1 (Flt-1) | VEGFR-2 (KDR) | VEGFR-3 (Flt-4) | Reference |
| This compound | >10000 | >10000 | 110.4 | [1] |
| Sorafenib | - | 90 | 20 | [4] |
| Sunitinib | - | 80 | - | [4] |
| Axitinib | 0.1 | 0.2 | 0.1-0.3 | |
| Lenvatinib | - | 4 | 5.2 | [5] |
| Regorafenib | 13 | 4.2 | 46 | [4] |
| Pazopanib | 10 | 30 | 47 |
Note: IC50 values can vary between different studies and experimental conditions. Data from various sources is provided for comparison.
Table 2: In Vitro Anti-proliferative Activity (IC50, µM)
| Inhibitor | MDA-MB-231 | MDA-MB-436 | HUVEC (VEGF-stimulated) | Reference |
| This compound | 2.22 | 3.50 | - | [6] |
| Sorafenib | - | - | ~0.02 | |
| Sunitinib | - | - | ~0.01 |
Table 3: In Vivo Antitumor Efficacy
| Inhibitor | Animal Model | Dose | Tumor Growth Inhibition | Reference |
| This compound | MDA-MB-231 Xenograft | 50 mg/kg, p.o. | 61.9% | [6] |
| Sorafenib | Various | Various | Varies | |
| Sunitinib | Various | Various | Varies |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility.
In Vitro Kinase Inhibition Assay (for this compound)
This assay determines the concentration of an inhibitor required to block the enzymatic activity of a target kinase by 50% (IC50).
Protocol:
-
Enzyme and Substrate Preparation: Recombinant human VEGFR-3 kinase domain and a suitable substrate (e.g., poly(Glu, Tyr) 4:1) are prepared in kinase buffer.
-
Compound Dilution: this compound is serially diluted to a range of concentrations.
-
Kinase Reaction: The kinase, substrate, ATP, and the test compound are incubated together in a 96-well plate. The reaction is initiated by the addition of ATP.
-
Detection: After incubation, the amount of phosphorylated substrate is quantified. This is often done using an ELISA-based method with a specific antibody that recognizes the phosphorylated substrate.
-
Data Analysis: The percentage of kinase activity inhibition is plotted against the logarithm of the inhibitor concentration to determine the IC50 value.
Cell Proliferation Assay (MTT Assay for this compound)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Cancer cell lines (e.g., MDA-MB-231, MDA-MB-436) are seeded in a 96-well plate and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound.
-
Incubation: The plate is incubated for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined.
In Vivo Tumor Xenograft Study (for this compound)
This study evaluates the antitumor efficacy of a compound in a living organism.
Protocol:
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are used.
-
Tumor Cell Implantation: Human breast cancer cells (MDA-MB-231) are subcutaneously injected into the flanks of the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment and control groups. The treatment group receives this compound orally at a specified dose and schedule. The control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Data Analysis: The tumor growth inhibition rate is calculated by comparing the average tumor volume in the treatment group to the control group.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the VEGFR signaling pathway, the point of inhibition by this compound, and a typical experimental workflow for its evaluation.
References
- 1. Discovery, Synthesis, and Evaluation of Highly Selective Vascular Endothelial Growth Factor Receptor 3 (VEGFR3) Inhibitor for the Potential Treatment of Metastatic Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Two Birds, One Stone: Double Hits on Tumor Growth and Lymphangiogenesis by Targeting Vascular Endothelial Growth Factor Receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vascular Endothelial Growth Factor Receptor-3 in Lymphangiogenesis in Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. VEGFR-3-IN-1 | VEGFR | 2756668-73-0 | Invivochem [invivochem.com]
A Head-to-Head Comparison of Axitinib and the Elusive VEGFR-IN-3: A Guide for Researchers
In the landscape of cancer drug discovery, Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitors play a pivotal role in anti-angiogenic therapy. This guide provides a detailed head-to-head comparison of the well-established, multi-targeted tyrosine kinase inhibitor, axitinib (B1684631), and the less defined research compound, Vegfr-IN-3. Due to the limited and ambiguous public information available for a specific molecule consistently named "this compound," this comparison will leverage available data for a related and more clearly identified compound, VEGFR-3-IN-1 , to provide a valuable reference for researchers, scientists, and drug development professionals.
Executive Summary
Axitinib is a potent, FDA-approved inhibitor of VEGFR-1, -2, and -3, with additional activity against other tyrosine kinases. It has a well-documented profile of efficacy in various preclinical and clinical settings, particularly in renal cell carcinoma. In contrast, "this compound" as a specific entity is not well-characterized in the public domain. Therefore, for the purpose of this comparative guide, we will focus on the available data for VEGFR-3-IN-1, a selective inhibitor of VEGFR-3. This allows for a comparison between a broad-spectrum VEGFR inhibitor (axitinib) and a more targeted agent.
Data Presentation: Biochemical and Cellular Activity
The following tables summarize the available quantitative data for axitinib and VEGFR-3-IN-1, offering a clear comparison of their inhibitory activities.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Target | Axitinib IC50 (nM) | VEGFR-3-IN-1 IC50 (nM) |
| VEGFR-1 | 0.1 | Data not available |
| VEGFR-2 | 0.2 | Data not available |
| VEGFR-3 | 0.1 - 0.3 | 110.4 |
| PDGFRβ | 1.6 | Data not available |
| c-Kit | 1.7 | Data not available |
Table 2: Cellular Activity
| Cell Line | Assay | Axitinib IC50 (µM) | VEGFR-3-IN-1 IC50 (µM) |
| HK1-LMP1 (Nasopharyngeal Carcinoma) | Cell Viability | 1.09 | Data not available |
| C666-1 (Nasopharyngeal Carcinoma) | Cell Viability | 7.26 | Data not available |
| MDA-MB-231 (Breast Cancer) | Cell Proliferation | Data not available | 2.22 |
| MDA-MB-436 (Breast Cancer) | Cell Proliferation | Data not available | 3.50 |
Mechanism of Action
Axitinib is a potent and selective, second-generation inhibitor of VEGFR-1, -2, and -3.[1][2] By binding to the ATP-binding site of these receptors, axitinib blocks downstream signaling pathways, thereby inhibiting angiogenesis and tumor growth.[3] Its high affinity for VEGFRs makes it a powerful anti-angiogenic agent.[3]
VEGFR-3-IN-1 , as its name suggests, is a potent and selective inhibitor of VEGFR-3.[4] This receptor is primarily involved in lymphangiogenesis, the formation of lymphatic vessels. Inhibition of VEGFR-3 is a therapeutic strategy aimed at preventing tumor metastasis via the lymphatic system.[5]
Signaling Pathway and Experimental Workflow Visualization
To visually represent the mechanisms and experimental processes discussed, the following diagrams have been generated using the DOT language.
Caption: Simplified VEGFR signaling pathway and points of inhibition.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. Single agent efficacy of the VEGFR kinase inhibitor axitinib in preclinical models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor effect of axitinib combined with dopamine and PK-PD modeling in the treatment of human breast cancer xenograft - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle for Lymphatic Control: Vegfr-IN-3 vs. VEGFR-3 Antibodies
A Comparative Analysis for Researchers and Drug Development Professionals
In the intricate landscape of cellular signaling, the Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3) has emerged as a critical mediator of lymphangiogenesis—the formation of lymphatic vessels. Dysregulation of the VEGFR-3 signaling pathway is implicated in various pathological processes, including tumor metastasis and lymphedema. Consequently, targeting VEGFR-3 has become a promising therapeutic strategy. This guide provides a comprehensive comparative analysis of two distinct approaches to VEGFR-3 inhibition: a representative small-molecule inhibitor, which for the purpose of this guide we will refer to as "Vegfr-IN-3" as a placeholder for a potent multi-kinase inhibitor with VEGFR-3 activity like Sorafenib, and therapeutic antibodies specifically targeting VEGFR-3.
This comparison is designed to equip researchers, scientists, and drug development professionals with the objective data and detailed methodologies necessary to make informed decisions in their pursuit of novel therapeutics. We will delve into their mechanisms of action, present quantitative performance data from key experiments, and provide detailed protocols to support the reproducibility of these findings.
At a Glance: this compound vs. VEGFR-3 Antibodies
| Feature | This compound (Small Molecule Inhibitor) | VEGFR-3 Antibodies |
| Target | Intracellular tyrosine kinase domain of VEGFR-3 and other kinases. | Extracellular domain of VEGFR-3. |
| Mechanism of Action | Competitively binds to the ATP-binding site, inhibiting autophosphorylation and downstream signaling. | Blocks the binding of ligands (VEGF-C, VEGF-D) to the receptor, preventing its activation. |
| Specificity | Often multi-targeted, inhibiting a range of kinases including VEGFRs, PDGFRs, and Raf kinases.[1][2] | Highly specific for the VEGFR-3 receptor. |
| Mode of Administration | Typically orally bioavailable. | Administered via injection (intraperitoneal or intravenous). |
Performance Data: A Quantitative Comparison
The efficacy of this compound and VEGFR-3 antibodies can be quantitatively assessed through various in vitro and in vivo assays. The following tables summarize key performance data, providing a direct comparison of their inhibitory capabilities.
In Vitro Kinase Inhibition
This assay directly measures the ability of the compound to inhibit the enzymatic activity of the VEGFR-3 kinase domain.
| Compound | Target | IC50 (nM) |
| Sorafenib (as this compound) | VEGFR-3 | 20[2] |
| Axitinib | VEGFR-3 | 0.1-0.3[1][3][4] |
| Pazopanib (B1684535) | VEGFR-3 | 47[5][6][7] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Cellular Phosphorylation Inhibition
This assay measures the inhibition of VEGFR-3 autophosphorylation in a cellular context, indicating the compound's ability to block signaling within the cell.
| Compound | Cell Line | Ligand | IC50 (nM) |
| Pazopanib | Human Umbilical Vein Endothelial Cells (HUVECs) | VEGF | 8 |
| mF4-31C1 (VEGFR-3 Antibody) | Lymphatic Endothelial Cells | VEGF-C | Effective at 10 µg/mL[8] |
Cell Proliferation Inhibition
This assay assesses the impact of the inhibitors on the proliferation of cells that depend on VEGFR-3 signaling.
| Compound | Cell Line | IC50 |
| Sunitinib (multi-kinase inhibitor) | MV4;11 and OC1-AML5 | 8 nM and 14 nM, respectively[9] |
| Pazopanib | Multiple Myeloma (MM) cell lines | 5-15 µg/mL[5] |
| mF4-31C1 (VEGFR-3 Antibody) | Murine Lymphatic Endothelial Cells | Mitogenic activity blocked in vitro. |
In Vivo Efficacy: Tumor Growth and Lymphangiogenesis Inhibition
Animal models provide a crucial platform for evaluating the therapeutic potential of these inhibitors in a physiological context.
| Compound | Animal Model | Key Findings |
| mF4-31C1 (VEGFR-3 Antibody) | Mouse model of dermal lymphatic regeneration | Completely prevented normal and VEGF-C-enhanced lymphangiogenesis.[10][11] |
| mF4-31C1 (VEGFR-3 Antibody) | NCI-H460-LNM35 human lung carcinoma xenograft in SCID mice | Significantly inhibited tumor growth.[12] |
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the VEGFR-3 signaling pathway, the distinct mechanisms of action of this compound and VEGFR-3 antibodies, and a typical experimental workflow for their evaluation.
VEGFR-3 Signaling Pathway
References
- 1. selleckchem.com [selleckchem.com]
- 2. Sorafenib, multikinase inhibitor (CAS 284461-73-0) | Abcam [abcam.com]
- 3. Axitinib | VEGFR | Tocris Bioscience [tocris.com]
- 4. dovepress.com [dovepress.com]
- 5. The small-molecule VEGF receptor inhibitor pazopanib (GW786034B) targets both tumor and endothelial cells in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. VEGFR-3 Neutralization Inhibits Ovarian Lymphangiogenesis, Follicle Maturation, and Murine Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Complete and specific inhibition of adult lymphatic regeneration by a novel VEGFR-3 neutralizing antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Vegfr-IN-3
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents like Vegfr-IN-3 is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only ensures a secure working environment but also maintains compliance with regulatory standards. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound, a vascular endothelial growth factor receptor (VEGFR) inhibitor used in cancer research.
All waste contaminated with this compound should be treated as hazardous chemical waste. It is imperative that this material is not disposed of down the drain or in regular solid waste containers.
Waste Segregation and Containment: A Step-by-Step Protocol
Proper segregation and containment are the first steps in managing chemical waste effectively. These procedures prevent accidental chemical reactions and ensure that waste is handled appropriately by disposal services.
1. Liquid Waste Collection:
-
Collect all liquid waste containing this compound, including unused solutions and media from cell cultures, in a designated, sealed, and leak-proof hazardous waste container.
-
If the liquid waste contains solvents, such as DMSO, ensure the container is chemically compatible and, if necessary, appropriate for flammable materials.
2. Solid Waste Collection:
-
Dispose of all contaminated solid materials, such as pipette tips, tubes, gloves, and other consumables, in a clearly labeled hazardous waste container designated for solid chemical waste.
-
Chemically contaminated sharp objects, like needles and blades, must be collected in a labeled, puncture-resistant sharps container.
3. Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste" and a description of the contents, including the full chemical name "this compound" and any other components in the waste stream.
-
Ensure labels are legible and securely attached to the container.
Storage and Disposal Procedures
Once waste is properly segregated and contained, it must be stored safely within the laboratory pending collection by your institution's environmental health and safety department.
| Procedure | Guideline | Regulatory Compliance |
| Storage Location | Store hazardous waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[1] | Resource Conservation and Recovery Act (RCRA) |
| Storage Conditions | Keep waste containers securely closed except when adding waste.[1][2] Store in a well-ventilated area and use secondary containment to prevent spills.[3] | Occupational Safety and Health Administration (OSHA) |
| Waste Collection | Arrange for the collection of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4] | Institutional and Local Regulations |
| Record Keeping | Maintain accurate records of the waste generated, including the chemical composition and quantity. | Environmental Protection Agency (EPA) |
Experimental Workflow and Disposal Integration
Integrating waste management directly into experimental protocols is a key aspect of responsible laboratory practice. The following workflow illustrates the points at which waste is generated and needs to be managed during a typical experiment involving this compound.
Key Safety Considerations
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound and its associated waste.
-
Spill Management: In the event of a spill, follow your institution's established spill response procedures. Small spills can typically be absorbed with an inert material and collected into the hazardous waste stream.
-
Training: Ensure all laboratory personnel are trained on proper hazardous waste handling and disposal procedures.[2]
By adhering to these guidelines, you contribute to a safer research environment and ensure the responsible management of chemical waste. Always consult your institution's specific EHS protocols for any additional requirements.
References
Personal protective equipment for handling Vegfr-IN-3
Disclaimer: This document provides essential safety and logistical guidance for the handling of Vegfr-IN-3 based on general safety protocols for potent, research-grade kinase inhibitors. As no specific Safety Data Sheet (SDS) for this compound is publicly available, this information should be used as a starting point for a comprehensive, lab-specific risk assessment.
This compound is a potent VEGFR inhibitor intended for research use only.[1] Due to its biological activity, it should be handled as a potentially hazardous compound. The following procedures are designed to provide immediate and essential safety information to minimize exposure and ensure a safe laboratory environment for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A rigorous, multi-layered approach to Personal Protective Equipment (PPE) is mandatory when handling this compound, particularly in its solid form. The required level of protection varies depending on the laboratory activity.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Respirator: NIOSH-approved N95 or higher-rated respirator to prevent inhalation of fine powders.[2] Gloves: Two pairs of nitrile gloves (double-gloving); change immediately upon contamination.[2][3] Eye Protection: Chemical splash goggles to ensure a complete seal around the eyes.[2] Lab Coat: A dedicated, disposable or non-absorbent lab coat.[2] Ventilation: All weighing and aliquoting must be performed in a certified chemical fume hood or a powder containment hood.[2][3] |
| Solution Preparation and Handling | Gloves: Two pairs of nitrile gloves.[2] Eye Protection: Chemical splash goggles or a face shield if there is a significant splash risk.[2] Lab Coat: Standard laboratory coat.[2] Ventilation: All work should be conducted in a chemical fume hood.[2] |
| Cell Culture and In Vitro Assays | Gloves: Nitrile gloves.[2] Eye Protection: Safety glasses with side shields.[2][3] Lab Coat: Standard laboratory coat.[2][3] Biological Safety Cabinet: All cell culture work must be performed in a Class II biological safety cabinet to maintain sterility and protect the user.[2] |
| Waste Disposal | Gloves: Heavy-duty nitrile or butyl rubber gloves.[2] Eye Protection: Chemical splash goggles.[2] Lab Coat: Standard laboratory coat.[2] |
Operational Plan: Step-by-Step Guidance
A systematic approach is crucial to minimize exposure and maintain the integrity of this compound.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any signs of damage or leakage.
-
Confirm the recommended storage conditions on the product vial or datasheet. Potent kinase inhibitors are often stored at -20°C.[3]
-
Store the compound in a clearly labeled, designated, and secure location away from incompatible materials.[3]
2. Preparation of Stock Solutions (To be performed in a chemical fume hood):
-
Environment: Conduct all procedures involving the handling of solid this compound within a certified chemical fume hood to prevent inhalation of dust or aerosols.[3]
-
Weighing: Use a precision balance inside the fume hood. Handle the solid compound with care to avoid generating dust.[3]
-
Solvent Addition: Slowly add the desired solvent (e.g., DMSO) to the vial containing the solid this compound to minimize aerosolization.[3]
3. Experimental Use:
-
When performing cell-based assays, all manipulations should be carried out in a Class II biological safety cabinet to ensure both user safety and sterility.[2]
-
Avoid direct contact with the skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water.[4]
-
If inhaled, move to fresh air immediately.[5]
Disposal Plan: Managing Contaminated Waste
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure. All waste must be treated as hazardous chemical waste.[3]
-
Solid Waste: All disposable items that have come into contact with this compound, such as pipette tips, tubes, gloves, and empty vials, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[2][3][6]
-
Liquid Waste: Unused solutions and contaminated media should be collected in a labeled, leak-proof hazardous waste container. Do not pour down the drain. [2][3]
-
Decontamination: All non-disposable equipment, such as spatulas and glassware, should be thoroughly decontaminated according to your institution's established procedures for potent compounds.
-
Regulations: All disposal must be in accordance with local, state, and federal regulations.[6]
Visual Workflow for Handling this compound
Caption: A logical workflow for the safe handling of this compound, from receipt to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
